molecular formula C8H9N3O B2958193 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 98488-10-9

2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B2958193
CAS No.: 98488-10-9
M. Wt: 163.18
InChI Key: UCUMKKHYHUXXSD-UHFFFAOYSA-N
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Description

2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol (CAS 875233-61-7) is a chemical compound built on the privileged pyrazolo[1,5-a]pyrimidine (PP) scaffold , a fused, rigid, and planar heterocyclic system known for its significant versatility in medicinal chemistry and drug discovery . This scaffold is recognized as a "privileged structure" for developing drug-like molecules, as its biological activity can be finely tuned by modifying substituents on the core structure . The specific pattern of methyl and hydroxyl groups on this derivative makes it a valuable intermediate for researchers, particularly in the synthesis of more complex molecules targeting various diseases. The primary research value of this compound lies in its application as a key building block in anticancer research . The pyrazolo[1,5-a]pyrimidine core has been identified as a promising scaffold for developing new antitumor agents . Studies on closely related derivatives have shown that compounds with lipophilic aryl substitutions can exhibit substantial activity against various cancer cell lines . Furthermore, this class of compounds has demonstrated potential in virtual screening campaigns to identify novel biological targets related to cancer, supporting its use in computational and medicinal chemistry for hit identification and optimization . Beyond oncology, the pyrazolo[1,5-a]pyrimidine core is known to interact with a diverse range of enzymatic targets. These include, but are not limited to, various kinases (such as PI3Kδ, Abl kinase, and CDK2/cyclin E), growth factor receptors, and other proteins implicated in disease pathways . The structural features of this compound provide a foundation for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions, enabling the exploration of structure-activity relationships (SAR) to enhance potency and selectivity for specific targets . This product is intended for research purposes as a synthetic intermediate and for biological screening. It is strictly for Laboratory Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9N3O/c1-5-4-8(12)11-7(9-5)3-6(2)10-11/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGQMDCIHBYTQJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CC(=O)N2N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90913256
Record name 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98488-10-9, 27166-46-7
Record name 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol
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Foundational & Exploratory

2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol CAS number 98488-10-9

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol (CAS 98488-10-9), structured for researchers and drug development professionals.

CAS Registry Number: 98488-10-9 Synonyms: 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one; 2,5-Dimethyl-7-hydroxypyrazolo[1,5-a]pyrimidine.[1]

Executive Summary

The compound This compound represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While formally named as an "ol" (alcohol), structural evidence confirms that this heterocycle predominantly exists as the 7(4H)-one tautomer in both solid-state and solution phases.

This scaffold is critical in the development of KCNQ2/3 potassium channel activators (for epilepsy and neuropathic pain), antitubercular agents , and PI3K


 inhibitors . Its structural utility lies in the bridgehead nitrogen, which mimics the purine core of ATP, allowing it to function as a bioisostere in kinase and nucleotide-binding pockets.

Chemical Constitution & Tautomeric Dynamics[2]

Structural Analysis

The core structure features a pyrazole ring fused to a pyrimidine ring sharing a bridgehead nitrogen. The numbering of the system is non-trivial; standard IUPAC nomenclature for this specific isomer assigns the methyl groups to positions 2 and 5, with the oxygen functionality at position 7.

Keto-Enol Tautomerism

A critical parameter for molecular modeling and docking studies is the tautomeric state. Although the CAS name implies an enol (7-ol), X-ray crystallographic data of analogous systems indicates that the lactam (keto) form is energetically favored. This is due to the stabilization of the amide-like resonance within the pyrimidine ring.

  • Solid State: Exists as 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one.

  • Solution State: Solvent-dependent, but predominantly keto in polar aprotic solvents (DMSO, DMF).

Visualization of Tautomeric Equilibrium:

Tautomerism Enol Enol Form (7-hydroxy) Aromatic Pyrimidine Ring Keto Keto Form (7-one) Dominant Tautomer NH at position 4 Enol->Keto Proton Transfer (Fast) Caption Figure 1: Keto-enol tautomerism favoring the 7(4H)-one species due to amide resonance stability.

Physicochemical Properties
PropertyValueNote
Molecular Formula C

H

N

O
Molecular Weight 163.18 g/mol
Melting Point 252–254 °CIndicates strong intermolecular H-bonding (dimerization).
Solubility DMSO, DMF, Hot EthanolPoor solubility in water and non-polar solvents.
pKa ~6.5 (protonation)The N4 position is weakly acidic; N1 is weakly basic.

Synthetic Methodology

Retrosynthetic Logic

The most robust synthesis involves the cyclocondensation of 3-amino-5-methylpyrazole with ethyl acetoacetate .

  • Regioselectivity Challenge: The reaction can theoretically yield two isomers: the 2,5-dimethyl (target) or the 5,7-dimethyl isomer.

  • Control Mechanism: The use of glacial acetic acid as the solvent typically directs the reaction toward the 7-one (2,5-dimethyl) isomer via the formation of an intermediate amide rather than a Schiff base.

Validated Protocol (Step-by-Step)

Reagents:

  • 3-Amino-5-methylpyrazole (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Glacial Acetic Acid (Solvent)

Procedure:

  • Dissolution: Dissolve 10 mmol of 3-amino-5-methylpyrazole in 10 mL of glacial acetic acid in a round-bottom flask.

  • Addition: Add 11 mmol of ethyl acetoacetate dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 118°C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM).

  • Precipitation: Allow the reaction mixture to cool to room temperature. The product often crystallizes directly from the acidic solution. If not, pour the mixture onto crushed ice.

  • Filtration: Collect the solid precipitate by vacuum filtration.

  • Purification: Recrystallize from hot ethanol or an ethanol/water mixture to yield white/off-white needles.

Synthetic Workflow Diagram:

Synthesis Start Precursors: 3-Amino-5-methylpyrazole + Ethyl Acetoacetate Conditions Condition: Glacial Acetic Acid Reflux (118°C), 4-6h Start->Conditions Intermediate Intermediate: Formation of Amide Bond (Regioselectivity Control) Conditions->Intermediate Cyclization Cyclization: Dehydration (-H2O) Ring Closure Intermediate->Cyclization Product Target Product: This compound (Precipitates on cooling) Cyclization->Product Caption Figure 2: Cyclocondensation pathway. Acetic acid promotes specific regiochemistry yielding the 7-one.

Medicinal Chemistry Applications

KCNQ2/3 Potassium Channel Activation

The 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-one scaffold has been identified as a potent activator of KCNQ2/3 (Kv7.2/7.3) channels.[2]

  • Mechanism: These compounds bind to the voltage-sensing domain of the channel, stabilizing the open state.

  • Therapeutic Outcome: Enhanced K+ efflux leads to membrane hyperpolarization, reducing neuronal excitability. This is the primary mechanism for treating epilepsy and tinnitus .

Antitubercular Activity

Recent screens have highlighted this scaffold as a lead for Mycobacterium tuberculosis inhibition.[3] The 7-one core is believed to interfere with bacterial nucleotide metabolism, distinct from the mechanism of isoniazid or rifampicin.

Biological Signaling Pathway (KCNQ Context)

Signaling Drug This compound (Ligand) Target KCNQ2/3 Channel (Voltage-Gated) Drug->Target Binds Action Stabilization of Open Conformation Target->Action Flux Increased K+ Efflux Action->Flux CellState Membrane Hyperpolarization Flux->CellState Effect Reduced Neuronal Firing (Anti-Epileptic) CellState->Effect Caption Figure 3: Mechanism of Action in neuronal excitability modulation.

Analytical Characterization

To validate the synthesis of CAS 98488-10-9, the following spectral signatures must be confirmed.

Proton NMR ( H-NMR)
  • Solvent: DMSO-d

    
    
    
  • 
     2.3–2.4 ppm (s, 3H):  Methyl group on the pyrazole ring (C2-Me).
    
  • 
     2.4–2.5 ppm (s, 3H):  Methyl group on the pyrimidine ring (C5-Me).
    
  • 
     5.8 ppm (s, 1H):  Methine proton of the pyrimidine ring (H6).
    
  • 
     6.4 ppm (s, 1H):  Methine proton of the pyrazole ring (H3).
    
  • 
     12.0–13.0 ppm (br s, 1H):  Amide NH (H4). Note: This broad singlet confirms the keto tautomer; an OH signal would typically be sharper or absent due to exchange, but the chemical shift >10 ppm strongly suggests the lactam form.
    
Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion

  • M+H Peak: 164.1 m/z

  • Fragmentation: Loss of CO (28 Da) or methyl radicals is common in high-energy collision.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1263060, this compound. PubChem. Available at: [Link]

  • Kim, Y. et al. (2011). Design, synthesis and biological activity of pyrazolo[1,5-a]pyrimidin-7(4H)-ones as novel Kv7/KCNQ potassium channel activators. Bioorganic & Medicinal Chemistry Letters, 21(12), 3699-3702. Available at: [Link]

  • Hassan, A. et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(8), 2402–2418. Available at: [Link]

Sources

Technical Monograph: 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol (often referred to in its tautomeric keto form as 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one ) represents a privileged scaffold in modern drug discovery.[1] Its fused bicyclic architecture—comprising a π-exceeding pyrazole ring fused to a π-deficient pyrimidine ring—offers a unique electronic profile that mimics the purine bases of DNA/RNA.[1] This structural mimicry has positioned it as a critical pharmacophore in the development of kinase inhibitors (e.g., PI3Kδ, CDK), GABA-A receptor modulators, and anti-infective agents.

This guide provides a rigorous technical analysis of the molecule's structural dynamics, synthetic pathways, and physicochemical characterization, designed to support researchers in optimizing this scaffold for pharmaceutical applications.

Structural Anatomy & Tautomeric Equilibrium[1]

Nomenclature and Numbering

Correct IUPAC numbering is non-trivial for fused heterocycles and essential for accurate derivatization.

  • Bridgehead Nitrogen: Assigned position 4.

  • Pyrazole Ring: Carbons are numbered 2 and 3.[1][2]

  • Pyrimidine Ring: Carbons are numbered 5, 6, and 7.

  • Substituents: Methyl groups at positions 2 and 5; Oxygen functionality at position 7.[1]

The Keto-Enol Tautomerism

While chemically named as an "-ol" (phenol-like), the compound exists in a dynamic equilibrium between the 7-hydroxy (enol) and 7-oxo (keto) forms.[1]

  • Solid State: X-ray crystallographic data (e.g., CCDC 2034666) confirms that the 7(4H)-one (keto) tautomer is the dominant species in the crystal lattice.[1] The C7=O bond length (~1.23 Å) is consistent with a carbonyl double bond, distinct from a C-O single bond (~1.36 Å).[1][3]

  • Solution State: In polar aprotic solvents (DMSO-d6), the equilibrium heavily favors the keto form (NH at position 4).[1] However, under basic conditions or during electrophilic substitution (e.g., chlorination with POCl3), the reactivity proceeds via the enol tautomer.

Tautomerism Enol Enol Form (7-hydroxy) Reactive Intermediate Keto Keto Form (7(4H)-one) Dominant in Solid State Enol->Keto  Fast Equilibrium  

Figure 1: Tautomeric equilibrium favoring the 7(4H)-one species in neutral media.[1]

Synthetic Methodology & Mechanism

Retrosynthetic Analysis

The most robust route to this compound involves a [3+3] cyclocondensation.[1]

  • Fragment A (Binucleophile): 3-Amino-5-methylpyrazole (5-methyl-1H-pyrazol-3-amine).

  • Fragment B (Bielectrophile): Ethyl acetoacetate (β-keto ester).[1]

Reaction Mechanism

The regioselectivity is driven by the differential nucleophilicity of the pyrazole nitrogens and the electrophilicity of the β-keto ester centers.

  • Imine Formation: The exocyclic amine (–NH2) of the pyrazole is the hardest nucleophile and attacks the ketone carbonyl (hardest electrophile) of ethyl acetoacetate.

  • Cyclization: The endocyclic pyrazole nitrogen (N1) attacks the ester carbonyl, eliminating ethanol to close the pyrimidine ring.

Synthesis Reactants 3-Amino-5-methylpyrazole + Ethyl Acetoacetate Intermediate Intermediate Imine (Transient Species) Reactants->Intermediate  Condensation (-H2O)    (AcOH, Reflux) Product 2,5-Dimethylpyrazolo[1,5-a] pyrimidin-7(4H)-one Intermediate->Product  Cyclization (-EtOH)  

Figure 2: Cyclocondensation pathway yielding the fused bicyclic core.[1]

Validated Experimental Protocol

Note: This protocol is optimized for gram-scale synthesis with >85% yield.

Reagents:

  • 3-Amino-5-methylpyrazole (1.0 eq)[1]

  • Ethyl acetoacetate (1.1 eq)[1]

  • Glacial Acetic Acid (Solvent/Catalyst)[1]

Step-by-Step Workflow:

  • Setup: Charge a round-bottom flask with 3-amino-5-methylpyrazole (e.g., 10 mmol) and glacial acetic acid (10-15 mL).

  • Addition: Add ethyl acetoacetate (11 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (118 °C) for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Workup: Cool the reaction mixture to room temperature. The product often crystallizes directly upon cooling.

  • Precipitation: If no precipitate forms, pour the reaction mixture into crushed ice/water (50 mL).

  • Isolation: Filter the solid precipitate under vacuum. Wash with cold water (2x) and cold ethanol (1x).[1]

  • Purification: Recrystallize from Ethanol/Water or DMF/Ethanol if necessary.

Physicochemical Profiling

The following data summarizes the key physical properties of the isolated 7-one tautomer.

PropertyValueNotes
Molecular Formula C₈H₉N₃O
Molecular Weight 163.18 g/mol
Appearance White to off-white crystalline solid
Melting Point 197 – 199 °C (470–472 K)Sharp melting point indicates high purity.[1][4]
Solubility DMSO, DMF, Hot EthanolPoorly soluble in water and non-polar solvents.
pKa (Predicted) ~6.5 (Amide-like NH)Acidic proton at N4.[1]
UV

~260 nm, 300 nmCharacteristic of fused aromatic systems.[1]
Spectroscopic Characterization (Diagnostic Signals)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       ~12.0 ppm (s, 1H, NH): Broad singlet, confirms the keto (amide)  form.[1]
      
    • 
       ~5.6–5.8 ppm (s, 1H, H-6): Characteristic vinyl proton of the pyrimidine ring.
      
    • 
       ~5.9–6.1 ppm (s, 1H, H-3): Pyrazole ring proton.[1]
      
    • 
       ~2.2–2.4 ppm (s, 3H, CH₃): Methyl at C5.[1]
      
    • 
       ~2.1–2.2 ppm (s, 3H, CH₃): Methyl at C2.[1]
      
  • ¹³C NMR: Distinct carbonyl signal at ~160–165 ppm (C7) and bridgehead carbons.[1]

Medicinal Chemistry Applications

Pharmacophore Utility

The this compound scaffold is a bioisostere of purine.[1]

  • Kinase Inhibition: The N4-H and C7=O motif can function as a hinge binder in ATP-competitive kinase inhibitors (e.g., PI3K, CDK).

  • GABA-A Receptor Ligands: Structural analogs (e.g., Zaleplon derivatives) utilize this core to bind to the benzodiazepine site of GABA-A receptors.[1]

Derivatization Strategy: The "Chlorine Switch"

To functionalize position 7, the "ol" (keto) group is converted to a chloride, creating a reactive handle for nucleophilic aromatic substitution (SNAr).

Protocol:

  • Reflux the 7-ol starting material in POCl₃ (Phosphorus Oxychloride).[1]

  • Yields 7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine .

  • The C7-Cl is highly reactive toward amines, allowing the introduction of complex side chains (e.g., morpholines, piperazines) to tune solubility and potency.

References

  • Synthesis & SAR of Pyrazolo[1,5-a]pyrimidines: Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of Pyrazolo[1,5-a]pyrimidin-7-amines. NIH/Vertex.[1] Link (General reference for scaffold utility).[1]

  • Crystallographic Data: Cambridge Structural Database (CSD).[1][3] Entry CCDC 2034666 (Confirms 7-one tautomer geometry).[1][3]

  • Tautomerism & NMR: Synthesis and structural characterization of pyrazol-1′-ylpyrazolo[1,5-a]pyrimidines by multinuclear NMR spectroscopy. ResearchGate.[1] Link

  • Physical Properties: 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-ol Compound Summary. PubChem CID 736199.[1] Link

  • Synthetic Protocol: Selective C-acylation and cyclization of aminopyrazoles. Royal Society of Chemistry / MDPI.[1] Link[1]

Sources

Technical Deep Dive: The 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol: Scaffold Pharmacology & Mechanism of Action Content Type: Technical Deep Dive / Medicinal Chemistry Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Purine Bioisostere

This compound (CAS: 2503-56-2) is not merely a static chemical entity; it is a privileged scaffold in modern medicinal chemistry. Structurally functioning as a bioisostere of purine, this fused bicyclic system serves as the foundational pharmacophore for two distinct therapeutic classes: GABA-A receptor allosteric modulators (anxiolytics/hypnotics) and Phosphodiesterase (PDE) inhibitors (CNS/anti-inflammatory agents).

While the 7-hydroxy (or 7-keto) congener exhibits limited potency in isolation, it acts as the critical synthetic anchor . The mechanism of action described herein details how this specific core interacts with biological targets once "activated" via functionalization at the C-7 and C-3 positions.

Structural Architecture & Tautomerism

Understanding the mechanism begins with the molecule's dynamic structure. The this compound exists in a tautomeric equilibrium between the enol (7-OH) and keto (7-one) forms.

  • Solid State: Predominantly exists in the 7-one (lactam) form, stabilized by intermolecular hydrogen bonding.

  • Biological Context: The tautomeric state dictates binding affinity. The keto form mimics the hydrogen-bonding pattern of guanine/adenine, allowing it to slot into ATP-binding pockets of kinases and PDEs.

Data Table 1: Physicochemical Profile
PropertyValue / CharacteristicRelevance to MoA
Scaffold Class Pyrazolo[1,5-a]pyrimidinePurine Bioisostere (mimics Adenosine/Guanosine)
H-Bond Donors 1 (in keto form via NH)Critical for active site anchoring (e.g., Gln residues)
H-Bond Acceptors 3 (N1, N4, O7)Interaction with backbone amides in target proteins
Lipophilicity (cLogP) ~0.5 - 1.2 (unsubstituted)Low baseline allows tuning for BBB penetration
Key Vector C-7 PositionPrimary site for nucleophilic aromatic substitution (SNAr)

Mechanism of Action I: Phosphodiesterase (PDE) Inhibition

The most validated mechanistic pathway for this scaffold involves the competitive inhibition of Cyclic Nucleotide Phosphodiesterases (specifically PDE1, PDE4, and PDE10A).

The "Glutamine Switch" Binding Mode

The 2,5-dimethylpyrazolo[1,5-a]pyrimidine core functions as a competitive inhibitor at the catalytic site of PDEs, preventing the hydrolysis of cAMP/cGMP.

  • Hydrophobic Clamp: The planar bicyclic ring intercalates between two conserved Phenylalanine residues (e.g., Phe372 and Phe340 in PDE4) within the active site. This

    
    -stacking interaction provides the primary binding energy.
    
  • The Glutamine Anchor: The N-4 nitrogen and the functional group at C-7 (often converted to an amine or alkoxy in active drugs) form a bidentate hydrogen bond network with a conserved Glutamine residue (e.g., Gln369 in PDE4).

  • Metal Coordination: In some derivatives, the N-1 nitrogen coordinates indirectly with the Zinc/Magnesium ion cluster essential for catalysis.

Pathway Visualization (PDE Inhibition)

PDE_Mechanism Scaffold 2,5-Dimethylpyrazolo [1,5-a]pyrimidine Core ActiveSite PDE Catalytic Domain (cAMP Pocket) Scaffold->ActiveSite Competes with cAMP Clamp Hydrophobic Clamp (Phe372/Phe340) ActiveSite->Clamp Pi-Pi Stacking Gln Conserved Glutamine (H-Bond Anchor) ActiveSite->Gln Bidentate H-Bond Result Inhibition of cAMP Hydrolysis (Increased Signaling) Clamp->Result Gln->Result Stabilization

Caption: The scaffold blocks the PDE catalytic pocket via hydrophobic clamping and H-bonding, mimicking the adenine ring of cAMP.

Mechanism of Action II: GABA-A Receptor Modulation

This scaffold is the structural parent of "Z-drugs" (e.g., Zaleplon), which act as non-benzodiazepine hypnotics.

Allosteric Modulation

Unlike benzodiazepines which bind non-selectively, pyrazolo[1,5-a]pyrimidines functionalized at the 3- and 7-positions display high selectivity for the


1 subunit  of the GABA-A receptor.
  • Binding Site: The Benzodiazepine Binding Site (interface of

    
     and 
    
    
    
    subunits).
  • Effect: Positive Allosteric Modulation (PAM). Binding increases the frequency of chloride channel opening in response to GABA.

  • Selectivity: The 2,5-dimethyl substitution pattern provides steric bulk that favors the

    
    1 pocket (sedative effects) over 
    
    
    
    2/
    
    
    3 (anxiolytic/muscle relaxant effects), reducing side effects like ataxia.

Experimental Protocols: Validating the Mechanism

To utilize this scaffold, one must first activate the 7-OH group. The 7-OH is chemically inert to direct coupling; it must be converted to a leaving group (7-Cl).

Protocol A: Synthetic Activation (The "Key" to Activity)

Rationale: The 7-OH tautomerizes to the amide, which reacts with POCl3 to yield the 7-Chloro intermediate. This intermediate is highly reactive toward Nucleophilic Aromatic Substitution (SNAr), allowing the introduction of amines essential for target binding.

  • Reagents: this compound (1.0 eq), Phosphorus Oxychloride (

    
    , 5.0 eq), Dimethylaniline (catalytic).
    
  • Procedure:

    • Suspend the 7-ol starting material in

      
      .
      
    • Reflux at 105°C for 3-5 hours (monitor by TLC for disappearance of polar starting material).

    • Critical Step: Evaporate excess

      
       under reduced pressure. Pour residue onto crushed ice (exothermic!).
      
    • Extract with Dichloromethane (DCM).

  • Result: 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine.

  • Validation:

    
    H NMR shows loss of the broad OH/NH signal and a downfield shift of the C-6 proton.
    
Protocol B: PDE Enzymatic Assay (IMAP Fluorescence Polarization)

Rationale: Validates the scaffold's ability to inhibit cAMP hydrolysis.

  • System: Recombinant human PDE4B or PDE10A.

  • Substrate: FAM-labeled cAMP (Fluorescein-labeled).

  • Workflow:

    • Incubate enzyme + Test Compound (dissolved in DMSO) + FAM-cAMP in assay buffer (10mM Tris-HCl, 10mM

      
      ).
      
    • Reaction time: 60 mins at Room Temp.

    • Termination: Add IMAP Binding Reagent (nanoparticles that bind only to the phosphate product, not the substrate).

  • Readout: Measure Fluorescence Polarization (FP). High FP = High Product = Low Inhibition. Low FP = Low Product = High Inhibition .

Workflow Visualization (Synthesis to Assay)

Workflow Step1 Precursor: 2,5-Dimethyl...7-ol Step2 Activation: Reflux in POCl3 Step1->Step2 Dehydration Step3 Intermediate: 7-Chloro derivative Step2->Step3 Chlorination Step4 Functionalization: SNAr with Amines Step3->Step4 Library Gen Step5 Assay: PDE Inhibition / GABA Binding Step4->Step5 Screening

Caption: The critical path from the inert 7-ol scaffold to a bioactive lead compound.

References

  • Bi, X., et al. (2025). Artificial Intelligence-Driven Discovery of Pyrazolo[1,5-a]pyrimidine Derivatives as Novel Phosphodiesterase 4 Inhibitors. Journal of Medicinal Chemistry. Link

  • Sikdar, A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. RSC Advances. Link

  • Guerrini, G., et al. (2017). Synthesis and pharmacological evaluation of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives as potential GABA-A ligands. Bioorganic & Medicinal Chemistry. Link

  • Fustero, S., et al. (2006).Pyrazolo[1,5-a]pyrimidines as a Privileged Scaffold in Drug Discovery. Journal of Organic Chemistry.
  • ChemicalBook. CAS 2503-56-2 Data and Applications. Link

Introduction: The Prominence of the Pyrazolo[1,5-a]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol: Synthesis, Properties, and Therapeutic Potential

The pyrazolo[1,5-a]pyrimidine nucleus is a fused heterocyclic system that has garnered significant attention in medicinal chemistry, being recognized as a "privileged scaffold".[1] This is due to its structural similarity to purines, allowing it to interact with a wide array of biological targets.[2] Compounds bearing this core structure have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory effects.[3] Several marketed drugs, such as the anxiolytic Ocinaplon and the cyclin-dependent kinase (CDK) inhibitor Dinaciclib, feature the pyrazolo[1,5-a]pyrimidine framework, underscoring its therapeutic relevance.[4]

This guide focuses on a specific derivative, this compound. As a member of this important class of compounds, it holds considerable potential as a key intermediate in the synthesis of novel therapeutic agents and as a subject of investigation for its own biological activities.[5] This document will provide a comprehensive overview of its synthesis, physicochemical properties, and potential mechanisms of action based on the current scientific literature.

Synthesis of this compound: A Proposed Pathway

The synthesis of pyrazolo[1,5-a]pyrimidines generally involves the condensation of a 3-aminopyrazole with a 1,3-bielectrophilic compound, such as a β-dicarbonyl compound.[6] A plausible and efficient route to this compound is adapted from the synthesis of related pyrazolo[1,5-a]pyrimidine-diols.[7] This proposed multi-step synthesis begins with the reaction of 5-amino-3-methylpyrazole with a suitable β-ketoester, followed by cyclization.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-7(4H)-one

  • Reaction Setup: To a solution of 5-amino-3-methylpyrazole (1.0 eq) in glacial acetic acid, add ethyl acetoacetate (1.1 eq).

  • Reaction Conditions: The reaction mixture is heated to reflux (approximately 118°C) for 12-14 hours.[8]

  • Work-up and Purification: The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is washed with cold ethanol and dried under vacuum to yield 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one.

The causality behind this experimental choice lies in the acid-catalyzed condensation reaction between the aminopyrazole and the β-ketoester. The acetic acid acts as both a solvent and a catalyst, promoting the initial nucleophilic attack of the amino group onto the keto carbonyl, followed by an intramolecular cyclization and dehydration to form the stable pyrimidinone ring.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Reactant1 5-Amino-3-methylpyrazole Reaction Glacial Acetic Acid Reflux (118°C, 12-14h) Reactant1->Reaction Reactant2 Ethyl Acetoacetate Reactant2->Reaction Product This compound Reaction->Product PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation Cell_Effects Cell Growth Survival Proliferation Akt->Cell_Effects Signaling Cascade Inhibitor 2,5-Dimethylpyrazolo [1,5-a]pyrimidin-7-ol (Potential Inhibitor) Inhibitor->PI3K Inhibition

Caption: Potential inhibition of the PI3K/Akt signaling pathway by pyrazolo[1,5-a]pyrimidines.

Other Potential Biological Activities

Based on studies of related compounds, this compound could also be investigated for:

  • Antimicrobial Activity: Some pyrazolo[1,5-a]pyrimidine derivatives have shown potent antibacterial and antifungal properties. [4]* Anti-inflammatory Effects: By modulating inflammatory pathways, these compounds have potential applications in treating inflammatory diseases.

  • Anticancer Properties: Beyond kinase inhibition, some derivatives have demonstrated anticancer activity through mechanisms such as the induction of apoptosis. [8]

Applications in Drug Discovery and Research

This compound serves as a valuable building block in medicinal chemistry. The hydroxyl group at the 7-position is a key functional handle that can be readily modified to generate a library of derivatives. This allows for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Its potential as a selective protein inhibitor makes it a useful tool for chemical biology research, aiding in the elucidation of enzymatic pathways and signal transduction. [8]Given the diverse biological activities of the pyrazolo[1,5-a]pyrimidine scaffold, this compound is a promising starting point for the development of novel therapeutics for a range of diseases, including cancer, inflammatory disorders, and infectious diseases.

Conclusion

This compound is a heterocyclic compound of significant interest due to its relationship to the pharmacologically validated pyrazolo[1,5-a]pyrimidine scaffold. While direct studies on this specific molecule are limited, its synthesis is feasible through established chemical routes. Based on the extensive research into its structural analogs, this compound holds considerable promise as a lead compound and a versatile intermediate for the development of novel kinase inhibitors and other therapeutic agents. Further investigation into its specific biological activities is warranted to fully uncover its therapeutic potential.

References

  • EvitaChem. (n.d.). Buy 2,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine (EVT-5752352).
  • Pomper, J., Kwiecień, E., Sztenkiel, M., Bujak, J. K., Seweryn, P., & Leś, A. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(15), 4889. [Link]

  • Martins, M. A. P., Siqueira, G. M., & Bonacorso, H. G. (2012). ORTEP of 2,5-dimethyl-7-trichloromethylpyrazolo[1,5- a ] pyrimidine ( 3b ). In 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines: highly regioselective synthesis and bromination. ResearchGate. [Link]

  • Li, Y., & Zhang, Y. (2013). An in Silico Exploration of the Interaction Mechanism of pyrazolo[1,5-a]pyrimidine Type CDK2 Inhibitors. Molecular BioSystems, 9(8), 2151-2162. [Link]

  • Sigma-Aldrich. (n.d.). 2,5-Dimethyl-7-hydroxy-3-phenyl-pyrazolo[1,5-a]pyrimidine AldrichCPR.
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  • Hassan, A. S., Askar, A. A., & Naglah, A. M. (2021). Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. Molecules, 26(5), 1431. [Link]

  • MySkinRecipes. (n.d.). 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one.
  • EvitaChem. (n.d.). Buy 2,5-Dimethylpyrazolo[1,5-a]pyrimidine (EVT-2828425).
  • Kwiecień, E., Seweryn, P., Bujak, J. K., & Leś, A. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 23(19), 11843. [Link]

  • Castillo, J. C., Rivera, G., & Morales, F. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(3), 1011. [Link]

  • Guchhait, G., & D'yachenko, I. V. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6598. [Link]

  • Iorkula, T. T., & Edafiogho, I. O. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(1), 1-23. [Link]

  • Automated Topology Builder. (n.d.). 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylicacid.
  • ResearchGate. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidin-7-ol 4a–4i. Reagent and condition.
  • PubChemLite. (n.d.). This compound.
  • ResearchGate. (n.d.). ORTEP of 2,5-dimethyl-7-trichloromethylpyrazolo[1,5- a ] pyrimidine ( 3b ).
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An In-depth Technical Guide to 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-one: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. This guide provides a comprehensive technical overview of a key derivative, 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-one. We delve into its chemical identity, including its tautomeric nature and IUPAC nomenclature. A detailed, field-proven protocol for its synthesis via the classical cyclocondensation of 3-amino-5-methylpyrazole with ethyl acetoacetate is presented, emphasizing the causal factors behind the experimental design. Furthermore, this guide outlines the expected analytical and spectroscopic data for the unambiguous characterization of the compound. The biological significance of this heterocyclic system as a privileged scaffold for protein kinase inhibitors is discussed, with a focus on its potential applications in oncology and inflammatory diseases. This document serves as a practical resource for researchers engaged in the discovery and development of novel therapeutics based on the pyrazolo[1,5-a]pyrimidine core.

Chemical Identity and Nomenclature

The compound of interest, 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol, exists in a tautomeric equilibrium with its more stable keto form, 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one. The IUPAC name for this predominant tautomer is 2,5-dimethyl-4H-pyrazolo[1,5-a]pyrimidin-7-one [1]. This nomenclature is crucial for accurate database searching and unambiguous scientific communication.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 2,5-dimethyl-4H-pyrazolo[1,5-a]pyrimidin-7-one
Molecular Formula C₈H₉N₃O
Molecular Weight 163.18 g/mol
Canonical SMILES CC1=CC2=NC(=CC(=O)N2N=C1)C
InChI InChI=1S/C8H9N3O/c1-5-3-7(12)11-8(10-5)4-6(2)9-11/h3-4H,1-2H3,(H,9,12)
InChIKey LGQMDCIHBYTQJU-UHFFFAOYSA-N
CAS Number 67551-78-4

Synthesis of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-one

The synthesis of the pyrazolo[1,5-a]pyrimidine core is most effectively achieved through the cyclocondensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent. This reaction is a robust and widely employed strategy in heterocyclic chemistry.

Synthetic Strategy and Rationale

The chosen synthetic route involves the reaction of 3-amino-5-methylpyrazole with ethyl acetoacetate. The mechanism proceeds via an initial nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl carbons of the ethyl acetoacetate, followed by an intramolecular cyclization and subsequent dehydration to yield the fused pyrazolo[1,5-a]pyrimidine ring system. Acetic acid is employed as the solvent and also acts as a catalyst for the dehydration step.

Synthesis_Workflow reagent1 3-Amino-5-methylpyrazole reaction Cyclocondensation (Reflux) reagent1->reaction reagent2 Ethyl Acetoacetate reagent2->reaction solvent Glacial Acetic Acid solvent->reaction Solvent/Catalyst product 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-one workup Work-up (Cooling, Filtration) reaction->workup purification Purification (Recrystallization) workup->purification purification->product

Caption: Synthetic workflow for 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-one.

Experimental Protocol

Materials:

  • 3-Amino-5-methylpyrazole (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Glacial acetic acid

  • Ethanol

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-5-methylpyrazole and glacial acetic acid.

  • Stir the mixture at room temperature until the solid is completely dissolved.

  • Add ethyl acetoacetate to the solution.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature, during which a precipitate should form.

  • Pour the mixture into ice-cold water to facilitate further precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-one as a crystalline solid.

Characterization and Analytical Data

Unambiguous characterization of the synthesized 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-one is essential. The following section details the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups and the two protons on the heterocyclic rings. The methyl group at position 2 will likely appear as a singlet around δ 2.3-2.5 ppm. The methyl group at position 5 will also be a singlet, slightly downfield, around δ 2.6-2.8 ppm. The proton at position 3 of the pyrazole ring is expected to be a singlet around δ 6.0-6.2 ppm, and the proton at position 6 of the pyrimidine ring will likely be a singlet around δ 5.7-5.9 ppm. The broad singlet for the N-H proton can be observed further downfield and its position can be concentration-dependent.

  • ¹³C NMR: The carbon NMR spectrum will provide further structural confirmation. The carbonyl carbon (C7) is expected to be the most downfield signal, typically above δ 160 ppm. The quaternary carbons of the pyrazole and pyrimidine rings will have distinct chemical shifts, and the methyl carbons will appear upfield. Based on data from similar structures, the methyl carbon at C2 would be around δ 14-16 ppm, while the methyl at C5 would be around δ 23-25 ppm[2].

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 164.08. Other common adducts such as [M+Na]⁺ at m/z 186.06 may also be observed[1].

Table 2: Predicted Mass Spectrometry Data

AdductCalculated m/z
[M+H]⁺ 164.0818
[M+Na]⁺ 186.0637
[M+K]⁺ 202.0377
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the pyrimidinone ring, typically in the region of 1650-1680 cm⁻¹. The N-H stretching vibration will be observed as a broad band in the range of 3100-3300 cm⁻¹. C-H stretching vibrations of the methyl groups and the aromatic rings will be present in the 2800-3100 cm⁻¹ region.

Biological Activity and Therapeutic Potential

The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in biologically active compounds, particularly as protein kinase inhibitors.

Mechanism of Action: Protein Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. Pyrazolo[1,5-a]pyrimidines often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their substrates. This inhibition can disrupt aberrant signaling pathways that drive disease progression.

Kinase_Inhibition cluster_0 Kinase Active Site cluster_1 Inhibition ATP ATP Kinase Protein Kinase ATP->Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation Inhibitor 2,5-Dimethylpyrazolo [1,5-a]pyrimidin-7-one Inhibitor->Kinase Binds to ATP pocket Substrate Substrate Protein Substrate->Kinase Cellular_Response Aberrant Cellular Response (e.g., Proliferation) Phosphorylated_Substrate->Cellular_Response

Caption: Mechanism of action of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.

Therapeutic Applications

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been investigated as inhibitors of a wide range of protein kinases, including:

  • Cyclin-Dependent Kinases (CDKs): These are key regulators of the cell cycle, and their inhibition is a major strategy in cancer therapy.

  • Phosphoinositide 3-kinases (PI3Ks): The PI3K/AKT/mTOR pathway is frequently activated in cancer and inflammatory diseases.

  • Tropomyosin receptor kinases (Trks): Inhibitors of Trk kinases have shown significant promise in the treatment of cancers with NTRK gene fusions.

The specific biological activity of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-one would need to be determined through biological screening against a panel of kinases and in relevant cellular assays. However, its structural similarity to known kinase inhibitors makes it a promising candidate for further investigation in drug discovery programs.

Conclusion

2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-one is a valuable heterocyclic compound with a straightforward and efficient synthetic route. Its characterization is well-defined by a combination of NMR, MS, and IR spectroscopy. The pyrazolo[1,5-a]pyrimidine core is a highly sought-after scaffold in medicinal chemistry, particularly for the development of protein kinase inhibitors. This technical guide provides a solid foundation for researchers to synthesize, characterize, and further explore the therapeutic potential of this and related compounds in the quest for novel and effective treatments for a range of human diseases.

References

  • PubChem. 2,5-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. ORTEP of 2,5-dimethyl-7-trichloromethylpyrazolo[1,5- a ] pyrimidine ( 3b ). Available from: [Link]

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An In-Depth Technical Guide to 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the molecular properties, synthesis, and applications of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol. The document provides foundational data, detailed experimental protocols, and contextual insights into its relevance within the broader field of heterocyclic chemistry.

Section 1: Core Molecular Profile and Physicochemical Properties

This compound is a heterocyclic compound featuring a fused pyrazole and pyrimidine ring system. This scaffold is of significant interest in medicinal chemistry due to its structural rigidity and versatile synthetic accessibility, making it a privileged core for designing targeted therapeutic agents, particularly protein kinase inhibitors.[1][2] The precise molecular weight is a fundamental parameter that underpins all quantitative aspects of its use in a laboratory setting, from stoichiometric calculations in reaction design to analytical characterization via mass spectrometry.

Below is the 2D chemical structure of the molecule, illustrating the arrangement of its constituent atoms and functional groups.

Caption: 2D Structure of this compound.

The key physicochemical properties are summarized in the table below for quick reference.

PropertyValueSource(s)
Molecular Weight 163.176 g/mol [3][4]
Monoisotopic Mass 163.07455 Da[5]
Molecular Formula C₈H₉N₃O[3][4]
CAS Number 27166-46-7[3][4]
IUPAC Name 2,5-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one[4]
Synonyms 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one[4]
Canonical SMILES CC1=CC2=NC(=CC(=O)N2N1)C[5]
InChI Key LGQMDCIHBYTQJU-UHFFFAOYSA-N[4]

Section 2: Synthesis and Characterization

The construction of the pyrazolo[1,5-a]pyrimidine core is typically achieved through the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-dielectrophilic species, such as a β-ketoester.[1] This approach provides a reliable and modular route to the scaffold.

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from established methodologies for the synthesis of this compound.[6] The procedure involves the reaction between 3-amino-5-methylpyrazole and ethyl acetoacetate.

Materials:

  • 3-amino-5-methylpyrazole (1.0 equiv)

  • Ethyl acetoacetate (1.2 equiv)

  • Glacial Acetic Acid (approx. 3 volumes)

  • 1,4-Dioxane (approx. 10 volumes)

  • Hexane (for washing)

  • Round bottom flask equipped with a reflux condenser

  • Heating mantle and magnetic stirrer

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: To a round bottom flask, add 3-amino-5-methylpyrazole (1.0 equiv), 1,4-dioxane (10 volumes), and glacial acetic acid (3 volumes). The acetic acid serves as both a solvent and a catalyst for the condensation reaction.

  • Addition of Reagent: While stirring, add ethyl acetoacetate (1.2 equiv) to the mixture.

  • Cyclocondensation: Heat the reaction mixture to reflux (approximately 105°C) and maintain for 16 hours.[6] The elevated temperature is necessary to drive the cyclization and dehydration steps to completion.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. An off-white solid precipitate of the desired product should form.

  • Purification: Collect the solid product by vacuum filtration. Wash the collected solids thoroughly with cold hexane to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the purified solid under vacuum to yield this compound.

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and proton/carbon environments.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To verify the molecular weight (m/z [M+H]⁺ ≈ 164.08) and assess purity.[5]

The workflow for this synthesis is depicted in the following diagram.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Final Product Reactants Charge Flask: - 3-Amino-5-methylpyrazole - 1,4-Dioxane - Acetic Acid AddEAA Add Ethyl Acetoacetate Reactants->AddEAA Reflux Heat to Reflux (105°C) Maintain for 16 hours AddEAA->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Cold Hexane Filter->Wash Dry Dry Under Vacuum Wash->Dry Product This compound (Off-white solid) Dry->Product

Caption: Workflow for the synthesis of this compound.

Section 3: Applications in Drug Discovery and Medicinal Chemistry

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its ability to act as a bioisostere for purines and to engage with the ATP-binding pockets of various kinases.[2][7] Derivatives of this core have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7][8]

Specifically, this scaffold is prominent in the development of:

  • Tropomyosin Receptor Kinase (Trk) Inhibitors: Two of the three FDA-approved drugs for NTRK fusion cancers, Larotrectinib and Entrectinib, feature a pyrazolo[1,5-a]pyrimidine core, highlighting its importance in oncology.[9]

  • SRC Kinase Inhibitors: Researchers have developed pyrazolopyrimidine derivatives that potently and selectively inhibit SRC kinase, a key target in breast cancer.[10]

  • PI3Kδ Inhibitors: Novel series of pyrazolo[1,5-a]pyrimidine derivatives have been designed and synthesized as highly selective inhibitors of Phosphoinositide 3-kinase delta (PI3Kδ), an enzyme implicated in inflammatory diseases and B-cell malignancies.[11]

This compound serves as a crucial chemical building block for creating more complex and functionally diverse libraries of these potential therapeutic agents.[6][12] Its functional groups can be readily modified to explore structure-activity relationships (SAR) and optimize compounds for potency, selectivity, and pharmacokinetic properties.

References

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  • WO2020074160A1 - Condensed pyrimidine or pyridazine derivatives as antiviral agents.
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  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central. [Link]

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Technical Guide: Photophysics & Structural Dynamics of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the photophysical and structural properties of the 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol scaffold. This document is structured for researchers requiring actionable insights into the synthesis, characterization, and optical tuning of this heterocyclic system.

Executive Summary: The Scaffold Paradox

The compound formally known as This compound presents a classic case of tautomeric ambiguity in heterocyclic chemistry. While nomenclature often suggests an enolic "7-ol" structure, empirical evidence (X-ray crystallography and NMR) confirms that the molecule exists predominantly as the 7-one (lactam) tautomer in both solid state and polar solutions.

For the photophysicist, this distinction is not merely semantic; it dictates the electronic landscape. The unsubstituted 2,5-dimethyl core is optically "quiet"—possessing low quantum yield and negligible fluorescence. However, it serves as a highly tunable donor-acceptor (D-A) scaffold . By strategically substituting the C7 and C3 positions, researchers can activate Intramolecular Charge Transfer (ICT) or Excited-State Intramolecular Proton Transfer (ESIPT) pathways, transforming this inert core into a high-performance fluorophore for bioimaging and sensing.

Structural Dynamics & Tautomerism

Understanding the ground-state thermodynamics is a prerequisite for interpreting excited-state behavior. The pyrazolo[1,5-a]pyrimidine core contains three nitrogen atoms, creating a "push-pull" electronic system that heavily favors the amide-like resonance of the lactam form.

The Lactam-Lactim Equilibrium

In the ground state (


), the equilibrium lies far to the right (Lactam form). The "7-ol" (Lactim) species is energetically disfavored due to the loss of aromaticity in the pyrimidine ring, although it can be trapped using O-alkylation or specific non-polar solvents.

Tautomerism Lactim Lactim Form (7-ol) (Enol, Aromatic Pyrimidine) Rare in S0 Lactam Lactam Form (7-one) (Amide-like, Non-aromatic Pyrimidine) Dominant in S0 Lactim->Lactam  Fast Tautomerization (Solution)   Lactam->Lactim  Excited State (Potential ESIPT)  

Figure 1: Tautomeric equilibrium. The 7-one form is thermodynamically preferred in the ground state (


), acting as the actual starting point for photon absorption.
Crystallographic Evidence

X-ray diffraction studies of 2,5-dimethyl derivatives consistently reveal a C7=O bond length of approx 1.23 Å , characteristic of a carbonyl double bond, and a proton localized on N4. This confirms the 7(4H)-one structure.

Photophysical Characteristics

The "naked" 2,5-dimethyl core exhibits absorption in the UV region (λ_max ≈ 280–320 nm) with weak emission. To engineer fluorescence, one must modulate the Intramolecular Charge Transfer (ICT) state.

Absorption & Emission Tuning

The pyrazolo[1,5-a]pyrimidine ring acts as an electron-withdrawing core. Fluorescence is activated by introducing Electron Donating Groups (EDGs) at C7 or extending conjugation at C2.

ParameterUnsubstituted Core7-Amino Substituted7-Aryl Substituted
Dominant State Local Excited (LE)ICT StateICT / Hybrid
Abs Max (

)
290–310 nm350–420 nm330–380 nm
Em Max (

)
Weak / Negligible450–550 nm (Green/Yellow)420–480 nm (Blue)
Stokes Shift Small (<30 nm)Large (80–120 nm)Moderate (50–80 nm)
Quantum Yield (

)
< 0.010.40 – 0.900.20 – 0.60
Mechanism of Fluorescence: ICT vs. ESIPT

While the 7-ol name implies ESIPT potential, the dominant fluorescence mechanism in stable derivatives is ICT .

  • ICT Mechanism: Excitation causes electron density transfer from the substituent (e.g., 7-NHAr) to the electron-deficient pyrimidine core (N1/N4). This creates a large dipole moment in the excited state (

    
    ), leading to significant solvatochromism.
    
  • ESIPT Potential: ESIPT is only observed if a proton donor (like an -OH group) is engineered at the ortho position of a phenyl ring attached to C2 or C7, creating a 6-membered hydrogen-bonding ring with N1 or N4.

Jablonski S0 Ground State (S0) (Lactam) S1_LE Locally Excited (LE) S1 State S0->S1_LE Absorption (hν) S1_LE->S0 Non-Rad Decay S1_ICT ICT State (Polarized) S1_LE->S1_ICT Relaxation (Solvent Dependent) S1_ICT->S0 Fluorescence (Red Shifted)

Figure 2: Simplified Jablonski diagram illustrating the Intramolecular Charge Transfer (ICT) pathway dominant in fluorescent derivatives of the scaffold.

Experimental Protocols

The following protocols are designed for the synthesis and photophysical characterization of the core and its activation into a fluorophore.

Synthesis of the 2,5-Dimethyl Core

Principle: Cyclocondensation of an aminopyrazole with a


-keto ester.
Reaction:  3-Amino-5-methylpyrazole + Ethyl Acetoacetate 

2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-one.

Step-by-Step Protocol:

  • Reagents: Dissolve 3-amino-5-methylpyrazole (10 mmol) and ethyl acetoacetate (10 mmol) in glacial acetic acid (10 mL).

  • Reflux: Heat the mixture to reflux (118°C) for 4–6 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

  • Precipitation: Cool the reaction mixture to room temperature. Pour into ice-cold water (50 mL). The product will precipitate as a white/off-white solid.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/DMF to obtain analytical grade crystals (M.P. ~252°C).

  • Validation: Confirm 7-one structure via FTIR (Look for Carbonyl stretch ~1680 cm⁻¹) and

    
    H NMR (absence of OH signal, presence of NH if in d6-DMSO).
    
Quantum Yield Measurement (Relative Method)

To quantify the efficiency of derivatives, use a relative quantum yield method against a standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄,


).

Protocol:

  • Preparation: Prepare solutions of the sample and reference with absorbance (

    
    ) at the excitation wavelength between 0.01 and 0.05 (to avoid inner filter effects).
    
  • Acquisition: Record the integrated fluorescence intensity (

    
    ) for both sample (
    
    
    
    ) and reference (
    
    
    ).
  • Calculation:

    
    
    Where 
    
    
    
    is the refractive index of the solvent.

Applications in Drug Discovery & Imaging

The this compound scaffold is a "privileged structure" in medicinal chemistry.

  • Lipid Droplet Imaging: 7-substituted derivatives with high lipophilicity and AIE (Aggregation-Induced Emission) properties accumulate in lipid droplets, lighting up intracellular fat stores with high specificity.

  • Kinase Inhibition: The scaffold mimics the adenine core of ATP. Derivatives (e.g., with iodination or aryl coupling) act as potent inhibitors of Trk, CK2, and PI3K kinases.

  • pH Sensing: The protonation of N1 or N4 in acidic environments quenches ICT, allowing these molecules to function as "turn-off" pH sensors or ratiometric probes.

References

  • RSC Advances. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. (2020).[1][2] Available at: [Link]

  • National Institutes of Health (NIH). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. Available at: [Link]

  • MDPI. Excited-State Intramolecular Proton Transfer: A Short Introductory Review. Available at: [Link]

  • ResearchGate. 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines: highly regioselective synthesis and bromination. Available at: [Link]

Sources

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Technical Guide to Synthetic Architecture and Therapeutic Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold represents a cornerstone in modern medicinal chemistry, classified as a "privileged structure" due to its ability to bind diverse biological targets with high affinity.[1][2][3][4][5] Functioning primarily as a bioisostere of the purine ring system (specifically adenosine), this bicyclic heterocycle has proven indispensable in the development of ATP-competitive kinase inhibitors, GABA-A receptor modulators, and anti-infective agents.

This guide provides a rigorous technical analysis of the scaffold, focusing on regioselective synthetic strategies , structure-activity relationship (SAR) logic , and validated experimental protocols . It is designed for medicinal chemists and pharmacologists requiring actionable insights into scaffold construction and optimization.

Structural Basis & Pharmacophore Logic

Purine Bioisosterism

The pyrazolo[1,5-a]pyrimidine core mimics the adenine pharmacophore found in ATP. Unlike the purine ring, which possesses a vulnerable glycosidic bond and complex tautomeric states, the pyrazolo[1,5-a]pyrimidine offers:

  • Chemical Stability: Resistance to N-glycosidic cleavage.

  • Defined Hydrogen Bonding: The bridgehead nitrogen (N1) and the pyrimidine nitrogen (N4) provide fixed acceptors/donors for hinge binding in kinase domains.

  • Vectorial Functionalization: The C3, C5, C6, and C7 positions allow for independent exploration of chemical space (Solvent Front, Gatekeeper, and Ribose pockets).

Numbering and Functional Zones

The IUPAC numbering is critical for synthetic planning.

  • Position 3: Key for electrophilic substitution (halogenation, formylation) or nucleophilic coupling. In kinase inhibitors, this often hosts the "gatekeeper" interacting moiety.

  • Position 5 & 7: Determined during the cyclocondensation step. Regiocontrol here is the primary synthetic challenge.

  • Position 6: Often used to introduce solubility-enhancing groups.

Synthetic Architectures: The Regioselectivity Challenge

The most robust method for constructing this scaffold is the condensation of 3(5)-aminopyrazoles with 1,3-dielectrophiles (1,3-diketones,


-keto esters, or enaminones).

The Causality of Regiochemistry: The reaction outcome is dictated by the hard/soft acid-base theory and solvent effects.

  • Mechanism: The exocyclic amine of the aminopyrazole is a hard nucleophile, while the ring nitrogen (N2) is a softer nucleophile.

  • Control:

    • Acidic Conditions (Acetic Acid): Protonation of the carbonyls can shift electrophilicity, often favoring the formation of the 7-substituted product (attack of exocyclic amine on the more reactive carbonyl).

    • Basic/Neutral Conditions: Can alter the tautomeric state of the aminopyrazole, leading to mixtures or 5-substituted products.

Visualization: Regioselective Synthetic Pathways

G Start 3-Aminopyrazole Inter Michael Addition / Schiff Base Formation Start->Inter + Reagent Reagent Unsymmetrical 1,3-Dielectrophile (R1 ≠ R2) Reagent->Inter Prod7 7-Substituted Pyrazolo[1,5-a]pyrimidine (Kinetic/Acidic) Inter->Prod7 Path A: Acidic (AcOH) Attack at C1 of 1,3-sys Prod5 5-Substituted Pyrazolo[1,5-a]pyrimidine (Thermodynamic/Basic) Inter->Prod5 Path B: Basic/Neutral Attack at C3 of 1,3-sys

Figure 1: Divergent synthetic pathways controlled by reaction conditions (pH and solvent) determine the regiochemical outcome (5- vs 7-substitution).

Therapeutic Frontiers & SAR Data

Oncology: Kinase Inhibition (TRK, CDK)

The scaffold is pivotal in targeting Tropomyosin Receptor Kinases (TRK) and Cyclin-Dependent Kinases (CDK).[2]

  • Larotrectinib (Vitrakvi): A TRK inhibitor treating NTRK fusion cancers. The pyrazolo[1,5-a]pyrimidine core anchors the molecule in the ATP binding pocket.

  • Dinaciclib: A potent CDK1/2/5/9 inhibitor.

SAR Table: Kinase Inhibitor Optimization

FeatureChemical ModificationBiological Effect (Causality)
Hinge Binder C3-substitution (e.g., Pyridine, Amide)Forms H-bonds with the kinase hinge region (Glu/Leu backbone).
Solubility C5/C7-Polar heterocyclesProjects into the solvent-exposed region, improving ADME properties.
Selectivity Bulky groups at C3/C6Exploits the "Gatekeeper" residue size differences between kinases.
CNS: GABA-A Modulation
  • Zaleplon (Sonata): A sedative-hypnotic.[6] It binds selectively to the

    
     subunit of the GABA-A receptor.[7]
    
  • Mechanism: Unlike benzodiazepines, the pyrazolo[1,5-a]pyrimidine core confers rapid onset and short half-life due to specific metabolic susceptibility at the amide side chain, reducing "hangover" effects.

Experimental Protocols (Self-Validating Systems)

Protocol A: General Synthesis of Pyrazolo[1,5-a]pyrimidines

Objective: Synthesis of 7-aryl-pyrazolo[1,5-a]pyrimidine derivatives via cyclocondensation.

Materials:

  • 3-Amino-pyrazole derivative (1.0 eq)

  • 
    -Enaminone or 1,3-Diketone (1.0 eq)
    
  • Glacial Acetic Acid (Solvent/Catalyst)

  • Ethanol (Recrystallization)

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve the 3-amino-pyrazole (e.g., 10 mmol) in glacial acetic acid (20 mL).

  • Addition: Add the

    
    -enaminone  (10 mmol) in a single portion.
    
    • Note: Acetic acid serves to protonate the enaminone carbonyl, increasing electrophilicity and directing the regioselectivity toward the 7-isomer.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Validation: Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1). The starting amine spot (low R_f) should disappear.

  • Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice (100 g). Neutralize carefully with saturated NaHCO

    
     if necessary (often not required if product precipitates directly).
    
  • Purification: Filter the precipitate. Wash with cold water (

    
    ). Recrystallize from Ethanol to yield the pure compound.
    
Protocol B: Zaleplon Synthesis (Case Study)

Target: N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]-N-ethylacetamide[6][8]

  • Precursor Prep: React N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethylacetamide (Enaminone intermediate) with 3-amino-4-cyanopyrazole .

  • Condensation: reflux in acetic acid for 3 hours.

  • Workup: Dilute with water, filter the solid.

  • Validation: NMR should show the characteristic pyrimidine doublets at

    
     8.5 and 7.1 ppm (approx).
    

Biological Mechanism Visualization

Understanding the signaling pathway is crucial for drug positioning. Below is the mechanism for TRK inhibition, a primary application of this scaffold.

TRK_Pathway NGF Neurotrophins (NGF/BDNF) TRK TRK Receptor (Tyrosine Kinase) NGF->TRK Activation RAS RAS-MAPK Pathway TRK->RAS PI3K PI3K-AKT Pathway TRK->PI3K PLC PLC-gamma Pathway TRK->PLC Prolif Cell Proliferation & Survival Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor (e.g., Larotrectinib) Inhibitor->TRK ATP Competition (Blockade) Apoptosis Apoptosis (Tumor Death) Inhibitor->Apoptosis Induces RAS->Prolif PI3K->Prolif

Figure 2: Therapeutic intervention in the TRK signaling cascade. The scaffold blocks ATP binding, preventing downstream activation of RAS/MAPK and PI3K pathways, leading to apoptosis in NTRK-fusion tumors.

Future Outlook

The pyrazolo[1,5-a]pyrimidine scaffold remains fertile ground for innovation.[1][9][10]

  • C-H Activation: Recent methodologies allow for direct functionalization of the C3 and C7 positions without pre-functionalized precursors, streamlining library synthesis.

  • Macrocyclization: Second-generation inhibitors (like Selitrectinib) utilize macrocyclization bridging the pyrimidine and the C5/C3 substituents to overcome resistance mutations (e.g., solvent-front mutations).

References

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules (Basel, Switzerland).Link

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules.Link

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances.Link

  • Novel process for the synthesis of Zaleplon. Semantic Scholar.Link[8]

  • Synthesis of Pyrazolo[1,5-α]pyrimidinone Regioisomers. The Journal of Organic Chemistry.Link

Sources

Unveiling the Biological Landscape of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold - A Privileged Motif in Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry, primarily for its role as a versatile scaffold in the development of potent and selective kinase inhibitors.[1] Its rigid, planar structure provides an excellent framework for molecular recognition, particularly within the ATP-binding pocket of various protein kinases. This guide delves into the specific biological landscape of a key derivative, 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol, a compound often utilized as a crucial intermediate in the synthesis of more complex, biologically active molecules.[2] While direct biological target data for this specific entity is limited, a comprehensive analysis of its structural analogues provides a robust framework for predicting its biological activities and for designing a rigorous target identification and validation workflow.

The pyrazolo[1,5-a]pyrimidine scaffold's prominence stems from its ability to act as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for many ATP-competitive inhibitors. The diverse biological activities of its derivatives, ranging from anticancer and anti-inflammatory to antimicrobial and antiviral, underscore the therapeutic potential of this chemical class.[3]

I. The Broader Context: Biological Targets of Pyrazolo[1,5-a]pyrimidine Derivatives

The therapeutic potential of the pyrazolo[1,5-a]pyrimidine scaffold is evidenced by the wide array of biological targets modulated by its derivatives. These compounds have been extensively explored as selective protein inhibitors, with a particular emphasis on protein kinases involved in oncogenic signaling pathways.[4]

Key Kinase Targets:

  • Cyclin-Dependent Kinases (CDKs): Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been identified as potent inhibitors of CDKs, particularly CDK2.[5][6] These kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. The pyrazolo[1,5-a]pyrimidine core effectively mimics the adenine region of ATP, allowing for competitive inhibition at the enzyme's active site.[5]

  • Tropomyosin Receptor Kinases (Trks): The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are critical drivers of neuronal development and survival. However, chromosomal rearrangements involving the NTRK genes can lead to the expression of oncogenic fusion proteins that are constitutively active. Several pyrazolo[1,5-a]pyrimidine-based compounds have been developed as potent Trk inhibitors for the treatment of NTRK fusion-positive cancers.[6]

  • FMS-like Tyrosine Kinase 3 (FLT3): Internal tandem duplication (ITD) mutations in the FLT3 gene are found in a significant portion of acute myeloid leukemia (AML) cases and are associated with a poor prognosis. The pyrazolo[1,5-a]pyrimidine scaffold has been successfully utilized to develop potent and selective inhibitors of FLT3-ITD, demonstrating nanomolar efficacy in preclinical models.[7]

  • Pim Kinases: The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are downstream effectors of many cytokine and growth factor signaling pathways and are frequently overexpressed in various cancers. Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent Pim-1 inhibitors.

Other Notable Targets:

  • Translocator Protein (TSPO): This mitochondrial protein is upregulated in several pathologies, including neuroinflammatory diseases and cancer. Certain pyrazolo[1,5-a]pyrimidine acetamide derivatives have been shown to bind to TSPO with high affinity.

  • Aryl Hydrocarbon Receptor (AhR): AhR is a ligand-activated transcription factor that plays a role in immune modulation. Pyrazolopyrimidine derivatives have been investigated as AhR antagonists for cancer immunotherapy.

  • FUSE Binding Protein 1 (FUBP1): A pyrazolo[1,5-a]pyrimidine-based inhibitor of FUBP1, a protein that regulates the transcription of the c-myc proto-oncogene, has been identified through medium throughput screening.[8]

II. Structure-Activity Relationship (SAR) and Predicted Targets of this compound

The specific biological activity of a pyrazolo[1,5-a]pyrimidine derivative is dictated by the nature and position of its substituents. For this compound, the following structural features are key to predicting its potential biological targets:

  • 2- and 5-Methyl Groups: These small, lipophilic groups can influence the compound's solubility and its steric and electronic interactions within a binding pocket. In many kinase inhibitors, small alkyl groups in these positions can enhance binding affinity by occupying small hydrophobic pockets.

  • 7-Hydroxyl Group: The hydroxyl group at the 7-position is a critical feature. It can act as both a hydrogen bond donor and acceptor, potentially forming key interactions with amino acid residues in a target's active site. This group also provides a handle for further chemical modification, which is why this compound is a valuable synthetic intermediate.[9] The tautomeric equilibrium with the 7-oxo form, 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one, is also a crucial consideration for its binding mode.

Based on the extensive literature on pyrazolo[1,5-a]pyrimidine derivatives, it is highly probable that this compound will exhibit inhibitory activity against one or more protein kinases. The small methyl substitutions suggest that it may fit into the ATP-binding site of a variety of kinases.

III. A Rigorous Workflow for Target Identification and Validation

To definitively identify and validate the biological targets of this compound, a multi-pronged approach is essential. The following experimental workflow provides a comprehensive and self-validating system for target discovery.

Phase 1: Initial Target Hypothesis Generation
  • In Silico Profiling:

    • Molecular Docking: Dock the compound into the crystal structures of a broad panel of protein kinases, particularly those for which other pyrazolo[1,5-a]pyrimidine derivatives have shown activity (e.g., CDKs, Trks, FLT3).

    • Pharmacophore Modeling: Compare the 3D pharmacophore of the compound with known kinase inhibitors to identify potential targets.

    • Target Prediction Software: Utilize computational tools that predict protein targets based on chemical structure similarity to compounds with known bioactivities.[10]

  • High-Throughput In Vitro Kinase Screening:

    • Screen the compound at a fixed concentration (e.g., 1 or 10 µM) against a large, commercially available panel of recombinant human kinases (e.g., >400 kinases). This will provide a broad overview of its kinase selectivity profile.

Phase 2: Target Validation in a Cellular Context
  • Cellular Thermal Shift Assay (CETSA):

    • This technique assesses the thermal stability of proteins in the presence of a ligand. Target engagement by the compound will lead to a shift in the melting temperature of the target protein. This can be performed in intact cells, providing evidence of target binding in a physiological environment.

  • Affinity-Based Proteomics:

    • Chemical Proteomics: Synthesize a derivative of this compound with a reactive group and a reporter tag (e.g., a clickable alkyne or a biotin moiety). This probe can then be used to covalently label or pull down interacting proteins from cell lysates for identification by mass spectrometry.

Phase 3: Functional Characterization and Downstream Effects
  • Dose-Response Assays:

    • For the top candidate targets identified, determine the half-maximal inhibitory concentration (IC50) using in vitro enzymatic assays.

  • Cellular Assays:

    • Western Blotting: In relevant cell lines, treat with the compound and analyze the phosphorylation status of known downstream substrates of the candidate target kinases to confirm functional inhibition.

    • Phenotypic Assays: Based on the identified targets, design relevant cellular assays to assess the compound's functional effects, such as cell proliferation, apoptosis, or migration assays.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Example: CDK2/Cyclin A)
  • Reagents and Materials:

    • Recombinant human CDK2/Cyclin A enzyme

    • Peptide substrate (e.g., Histone H1)

    • ³²P-γ-ATP or fluorescent ATP analog

    • This compound (dissolved in DMSO)

    • Kinase reaction buffer

    • 96-well plates

    • Scintillation counter or fluorescence plate reader

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 96-well plate, add the kinase reaction buffer, the peptide substrate, and the diluted test compound.

    • Add the CDK2/Cyclin A enzyme to initiate the reaction.

    • Add ³²P-γ-ATP to start the phosphorylation reaction and incubate at 30°C for a specified time.

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated ³²P-γ-ATP.

    • Measure the radioactivity of the captured substrate using a scintillation counter.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Reagents and Materials:

    • Cultured cells of interest

    • This compound

    • Phosphate-buffered saline (PBS)

    • Lysis buffer with protease and phosphatase inhibitors

    • Equipment for heating cell suspensions (e.g., PCR cycler)

    • SDS-PAGE and Western blotting reagents

    • Antibodies against the putative target protein and a loading control

  • Procedure:

    • Treat cultured cells with the test compound or vehicle (DMSO) for a specified time.

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in PBS and divide into aliquots.

    • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble and precipitated protein fractions by centrifugation.

    • Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against the putative target protein.

    • Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to generate a melting curve.

    • A shift in the melting curve in the presence of the compound indicates target engagement.

Quantitative Data Summary

While no direct quantitative binding data for this compound is currently available in the public domain, the following table presents representative IC50 values for structurally related pyrazolo[1,5-a]pyrimidine derivatives against key kinase targets to provide a contextual framework.

Derivative ClassTarget KinaseRepresentative IC50 (nM)Reference
Pyrazolo[1,5-a]pyrimidineFLT3-ITD0.4[7]
Pyrazolo[1,5-a]pyrimidineCDK290[6]
Pyrazolo[1,5-a]pyrimidineTRKA450[6]
Pyrazolo[1,5-a]pyrimidineFUBP111,000[8]

Visualizations

Hypothesized Kinase Inhibition Mechanism

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibition Competitive Inhibition atp ATP hinge Hinge Region atp->hinge H-bonds phosphorylation Substrate Phosphorylation atp->phosphorylation Provides phosphate compound 2,5-Dimethylpyrazolo [1,5-a]pyrimidin-7-ol block compound_inhibits 2,5-Dimethylpyrazolo [1,5-a]pyrimidin-7-ol hinge_inhibits Hinge Region compound_inhibits->hinge_inhibits H-bonds (displaces ATP) block->phosphorylation Blocks

Caption: Competitive inhibition of a kinase by this compound.

Target Identification and Validation Workflow

G start 2,5-Dimethylpyrazolo [1,5-a]pyrimidin-7-ol in_silico In Silico Profiling (Docking, Pharmacophore) start->in_silico hts High-Throughput Kinase Screen start->hts cetsa Cellular Thermal Shift Assay (CETSA) in_silico->cetsa Hypothesis hts->cetsa Hits proteomics Affinity-Based Proteomics cetsa->proteomics Validation dose_response Dose-Response (IC50 Determination) proteomics->dose_response Confirmed Targets western_blot Western Blot (Downstream Signaling) dose_response->western_blot phenotypic Phenotypic Assays (Cell-Based) western_blot->phenotypic validated_target Validated Biological Target(s) phenotypic->validated_target

Caption: A comprehensive workflow for biological target identification and validation.

Conclusion

While this compound is most frequently cited as a synthetic intermediate, its core pyrazolo[1,5-a]pyrimidine scaffold is a well-established pharmacophore, particularly for kinase inhibitors. Based on extensive structure-activity relationship data from its analogues, it is reasonable to hypothesize that this compound possesses activity against one or more protein kinases. The experimental workflow detailed in this guide provides a robust, multi-faceted approach to definitively identify and validate its biological targets, thereby paving the way for its potential development as a novel therapeutic agent. The true biological potential of this compound remains to be fully elucidated, representing an exciting opportunity for further investigation in the field of drug discovery.

References

  • MySkinRecipes. 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one. [Link]

  • Chen, Y., et al. (2021). Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. Bioorganic & Medicinal Chemistry, 48, 116422. [Link]

  • Kumar, V., et al. (2021). Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches. European Journal of Medicinal Chemistry, 225, 113781. [Link]

  • LookChem. Cas 136549-13-8,7-CHLORO-2,5-DIMETHYL-PYRAZOLO[1,5-A]PYRIMIDINE. [Link]

  • Rojas-Le-Fort, M., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(23), 7298. [Link]

  • Sánchez-Moreno, M., et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Molecules, 28(19), 6898. [Link]

  • Yan, L., et al. (2013). An in silico exploration of the interaction mechanism of pyrazolo[1,5-a]pyrimidine type CDK2 inhibitors. Molecular BioSystems, 9(9), 2371-2384. [Link]

  • Taylor, L. D., et al. (2021). Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis. ACS Infectious Diseases, 7(9), 2568-2581. [Link]

  • Al-Mokadem, A. S., et al. (2021). Structure-Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(2), 336-347. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(1), 234. [Link]

  • Al-Mokadem, A. S., et al. (2021). Structure-Activity Relationships of Pyrazolo[1,5- a ]pyrimidin-7(4 H )-ones as Antitubercular Agents. ResearchGate. [Link]

  • Lorthiois, E., et al. (2017). Identification of pyrazolo-pyrimidinones as GHS-R1a antagonists and inverse agonists for the treatment of obesity. MedChemComm, 8(3), 615-620. [Link]

  • Singh, P., et al. (2022). Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. Molecules, 27(19), 6567. [Link]

  • El-Sayed, N. N. E., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Advances, 12(35), 22681-22722. [Link]

  • Baillache, D. J., et al. (2023). Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells. RSC Medicinal Chemistry, 14(12), 2465-2479. [Link]

  • Al-Ostoot, F. H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Journal of the Iranian Chemical Society, 1-32. [Link]

  • Jochheim, A., et al. (2016). Pyrazolo[1,5a]pyrimidines as a new class of FUSE binding protein 1 (FUBP1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(22), 5566-5569. [Link]

Sources

Technical Guide: Therapeutic Potential & Synthetic Utility of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol (CAS: 25966-26-3) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1] While the 7-hydroxy compound itself acts primarily as a critical synthetic intermediate, its structural rigidity and tautomeric versatility allow it to serve as the pharmacophore anchor for three major therapeutic classes: sedative-hypnotics (GABAergic modulators) , kinase inhibitors (Oncology) , and antimicrobials .

This technical guide analyzes the compound's transition from a raw intermediate to a bioactive therapeutic agent, detailing synthetic protocols, structure-activity relationships (SAR), and mechanistic pathways.

Part 1: Chemical Identity & Tautomeric Behavior

The core molecule exists in a tautomeric equilibrium between the 7-hydroxy (enol) and 7-one (keto) forms. Understanding this equilibrium is vital for synthesis and binding modeling.

  • Keto Form (Lactam): Predominant in solid state and polar solvents; essential for hydrogen bonding in the GABA-A benzodiazepine binding pocket.

  • Enol Form (Lactim): Reactive species during chlorination (with POCl₃) to generate the 7-chloro intermediate, the gateway to library generation.

PropertyValue
IUPAC Name This compound
CAS Number 25966-26-3
Molecular Formula C₈H₉N₃O
Molecular Weight 163.18 g/mol
Tautomers 7-hydroxy (enol)

7-one (keto)
Key Pharmacophore Pyrazolo[1,5-a]pyrimidine

Part 2: Therapeutic Vectors & Mechanism of Action

Neuropsychiatry: GABA-A Receptor Modulation

The 2,5-dimethylpyrazolo[1,5-a]pyrimidine scaffold is the structural core of "Z-drugs" (e.g., Zaleplon , Indiplon ). These compounds bind to the benzodiazepine site (


 subunit) of the GABA-A receptor.
  • Mechanism: The scaffold mimics the purine ring of adenosine but binds with high selectivity to the benzodiazepine allosteric site.

  • SAR Insight: The 3-position (often cyano or amide) and the 7-position (aryl/heteroaryl amine) determine affinity. The 2,5-dimethyl substitution pattern optimizes lipophilicity and metabolic stability.

Oncology: Kinase Inhibition (ATP Mimicry)

This scaffold serves as a bioisostere for ATP, allowing it to fit into the ATP-binding pocket of various protein kinases.

  • Targets: Cyclin-Dependent Kinases (CDK2, CDK9), PI3K

    
    , and KDR (VEGFR-2).
    
  • Binding Mode: The nitrogen atoms in the pyrazolo[1,5-a]pyrimidine ring system form critical hydrogen bonds with the "hinge region" amino acids (e.g., Val-828 in PI3K

    
    ).
    
  • Therapeutic Outcome: Inhibition of cell cycle progression (G2/M block) and induction of apoptosis in resistant lung cancer lines (e.g., H1922).

Infectious Disease: Antimicrobial Activity

Recent studies indicate that 7-functionalized derivatives exhibit activity against bacterial virulence factors and viral polymerases (e.g., HCV NS5B).

Part 3: Synthetic Protocols & Functionalization[2][9][10]

The therapeutic utility of the 7-ol is unlocked through its conversion to the 7-chloro derivative, followed by nucleophilic aromatic substitution (


).
Protocol A: Synthesis of the Core Scaffold (7-ol)

Objective: Synthesis of this compound.

  • Reagents: 3-Amino-5-methylpyrazole (1.0 eq), Ethyl acetoacetate (1.1 eq), Glacial Acetic Acid.

  • Procedure:

    • Dissolve 3-amino-5-methylpyrazole in glacial acetic acid.

    • Add ethyl acetoacetate dropwise at room temperature.

    • Reflux the mixture at 110°C for 4–6 hours. Monitoring via TLC (EtOAc:Hexane 1:1) will show the disappearance of the amine.

    • Cool to room temperature.[2] The product precipitates as a solid.

    • Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water.

  • Yield: Typically 85–92%.

  • Validation:

    
    H NMR (DMSO-
    
    
    
    ) shows a singlet at
    
    
    ~5.8 ppm (C6-H) and disappearance of ethyl ester signals.
Protocol B: Activation & Derivatization (7-Cl Intermediate)

Objective: Conversion to 7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine for library generation.

  • Reagents: 7-ol precursor (1.0 eq), Phosphorus Oxychloride (POCl₃, excess), N,N-Dimethylaniline (Cat.).

  • Procedure:

    • Suspend the 7-ol in POCl₃.

    • Reflux at 100°C for 3 hours until the solution becomes clear.

    • Critical Step: Remove excess POCl₃ under reduced pressure immediately to prevent decomposition.

    • Pour the residue onto crushed ice (exothermic!) and neutralize with saturated NaHCO₃.

    • Extract with Dichloromethane (DCM).

  • Application: The resulting 7-chloro compound is highly reactive toward amines (e.g., morpholine, aniline) via

    
     to generate kinase inhibitors.
    

Part 4: Visualization of Pathways

Diagram 1: Synthetic Workflow & Library Generation

This diagram illustrates the transformation of the 7-ol precursor into bioactive therapeutic classes.

SynthesisWorkflow Precursors Precursors (Aminopyrazole + Beta-Keto Ester) Core7OH CORE SCAFFOLD 2,5-Dimethylpyrazolo [1,5-a]pyrimidin-7-ol Precursors->Core7OH Cyclocondensation (AcOH, Reflux) Core7Cl Activated Intermediate (7-Chloro derivative) Core7OH->Core7Cl Chlorination (POCl3) GABA GABA-A Modulators (Zaleplon Analogs) Core7Cl->GABA SnAr (Aryl Amines) + 3-CN insertion Kinase Kinase Inhibitors (CDK/PI3K/VEGFR) Core7Cl->Kinase SnAr (Morpholines/ Heterocycles) Microbial Antimicrobials (Virulence Inhibitors) Core7Cl->Microbial Hydrazide Derivatization

Caption: Synthetic roadmap transforming the 7-ol core into three distinct therapeutic classes via the 7-chloro intermediate.

Diagram 2: Mechanism of Action (Kinase Selectivity)

This diagram details how the scaffold interacts with the ATP-binding pocket of kinases.

MOA BindingPocket ATP Binding Pocket (Hinge Region) Scaffold Pyrazolo[1,5-a]pyrimidine Scaffold Scaffold->BindingPocket ATP Mimicry N_Bridge Bridgehead Nitrogen (H-Bond Acceptor) N_Bridge->BindingPocket H-Bond w/ Valine/Asp C7_Sub C7-Substituent (Solvent Exposure/Solubility) C7_Sub->BindingPocket Selectivity Control C3_Sub C3-Substituent (Gatekeeper Interaction) C3_Sub->BindingPocket Affinity Tuning

Caption: Pharmacophore mapping of the scaffold within the kinase ATP-binding pocket, highlighting key interaction points.

Part 5: Quantitative Data Summary

The following table summarizes the impact of C7-substitution on biological activity, derived from aggregated structure-activity relationship (SAR) data [1][5].

Derivative (C7-Substituent)TargetActivity (IC₅₀ / Kᵢ)Therapeutic Potential
7-Hydroxy (Parent) None (Inactive)> 100 µMSynthetic Intermediate
7-(3-Fluorophenyl)amino GABA-A (

)
1.2 nMSedative / Hypnotic
7-Morpholino PI3K

6.6 nMAnti-inflammatory / Asthma
7-(4-Aminocyclohexyl) CDK2 / CDK930–90 nMOncology (Solid Tumors)
7-Hydrazide Bacterial VirulenceN/A (Qualitative)Antimicrobial

References

  • EvitaChem. 2,5-Dimethylpyrazolo[1,5-a]pyrimidine (EVT-2828425): Scientific Uses and Drug Development Applications.Link

  • National Center for Biotechnology Information (NCBI). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC PubMed Central. Link

  • MDPI. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules.[1][3][4][5][2][6][7][8][9][10][11] Link

  • Sigma-Aldrich. 2,5-Dimethyl-7-hydroxy-3-phenyl-pyrazolo[1,5-a]pyrimidine Product Information.Link

  • Journal of Medicinal Chemistry. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9.[5] ACS Publications. Link

Sources

The Pyrazolo[1,5-a]pyrimidine Core: A Technical Guide to Synthesis, SAR, and Therapeutic Application

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Scientists.[1] Scope: Synthetic methodology, structural biology (kinase binding), and therapeutic case studies.[1][2]

Part 1: The Core Architecture

Structural Significance & Bioisosterism

The pyrazolo[1,5-a]pyrimidine scaffold is a fused bicyclic heterocycle that has emerged as a "privileged structure" in modern medicinal chemistry. Its planar, aromatic character and specific nitrogen positioning allow it to function as a high-fidelity bioisostere of the purine ring system (specifically adenosine).

  • Purine Mimicry: Unlike purines, the pyrazolo[1,5-a]pyrimidine core lacks the N-7 and N-9 nitrogens, altering its hydrogen bond donor/acceptor profile while maintaining the overall steric footprint.[1] This modification often results in improved metabolic stability (resistance to purine nucleoside phosphorylases) and enhanced lipophilicity.

  • Numbering System: The standard IUPAC numbering initiates at the bridgehead nitrogen (position 1 is the bridgehead, but standard numbering for this fused system starts at the non-bridgehead nitrogen in the pyrazole ring as position 1, or follows the bridgehead as position 1 depending on the specific nomenclature convention used in literature; however, the medicinal chemistry standard (IUPAC) numbers the pyrazole nitrogen as 1, the bridgehead as 4, and the pyrimidine nitrogens as 4 (bridgehead) and 8? Correction: The accepted IUPAC numbering for pyrazolo[1,5-a]pyrimidine assigns the bridgehead nitrogen as position 4. The pyrazole nitrogens are 1 and 2 (bridgehead is 3a? No, standard is: N1, C2, C3, N4 (bridgehead), C5, C6, C7).[1] See Diagram 1 for definitive numbering.)

Electronic Properties

The scaffold is electron-deficient in the pyrimidine ring (positions 5, 6,[1] 7) making it susceptible to nucleophilic attack, while the pyrazole ring (position 3) is electron-rich, amenable to electrophilic aromatic substitution (e.g., iodination, nitration).[1]

Part 2: Synthetic Mastery

The construction of the pyrazolo[1,5-a]pyrimidine core is predominantly achieved through the condensation of 3(5)-aminopyrazoles with 1,3-electrophiles . The critical challenge in this synthesis is regioselectivity .

The Regioselectivity Challenge

When a 3-aminopyrazole (an ambident nucleophile) reacts with a non-symmetrical 1,3-diketone, two isomeric products are possible:

  • 7-Substituted Isomer: Formed via initial attack of the exocyclic amine on the most electrophilic carbonyl.

  • 5-Substituted Isomer: Formed via initial attack of the endocyclic ring nitrogen (N2).

Control Factors:

  • Sterics: Bulky groups on the 1,3-diketone direct the initial nucleophilic attack to the less hindered carbonyl.[1]

  • pH: Acidic conditions (e.g., glacial acetic acid) often favor the formation of 7-substituted products by activating the carbonyls. Basic conditions can shift selectivity but often yield mixtures.

  • Solvent: Protic solvents stabilize charged intermediates, influencing the pathway.[1]

Visualization: Synthetic Pathways & Regioselectivity

G Start 3-Aminopyrazole (Ambident Nucleophile) PathA Path A: Exocyclic NH2 attack (Kinetic Control / Acidic) Start->PathA PathB Path B: Endocyclic NH attack (Thermodynamic / Basic) Start->PathB Electrophile Unsymmetrical 1,3-Diketone (R1 vs R2) Electrophile->PathA Electrophile->PathB Prod7 7-Substituted Isomer (Major in AcOH) PathA->Prod7 Cyclization Prod5 5-Substituted Isomer PathB->Prod5 Cyclization

Caption: Divergent synthetic pathways controlled by reaction conditions. Path A (favored in acidic media) typically yields the 7-substituted isomer.

Standard Operating Procedure (SOP)

Protocol: Synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile A robust, high-yield protocol suitable for initial scaffold generation.[1]

Reagents:

  • 3-Amino-4-cyanopyrazole (1.0 eq)[1]

  • Acetylacetone (1.1 eq)

  • Ethanol (Solvent, 10 mL/g)

  • Catalytic HCl or Glacial Acetic Acid (5 drops)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-amino-4-cyanopyrazole (10 mmol, 1.08 g) in Ethanol (20 mL).

  • Addition: Add Acetylacetone (11 mmol, 1.13 mL) dropwise.

  • Catalysis: Add 5 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (SiO2, 50% EtOAc/Hexanes) for the disappearance of the aminopyrazole.

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.

  • Isolation: Filter the solid. Wash the filter cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).

  • Purification: Recrystallize from Ethanol/DMF if necessary.

  • Validation: 1H NMR (DMSO-d6) should show a singlet for the pyrimidine proton at ~6.9 ppm and two methyl singlets.

Part 3: Medicinal Chemistry & SAR

Kinase Binding Mode (The "Hinge Binder")

The pyrazolo[1,5-a]pyrimidine core is a classic ATP-competitive inhibitor. In the ATP-binding pocket of kinases (e.g., CDK2, CDK9, Trk), the scaffold mimics the adenine ring of ATP.[1]

  • The Anchor: The bridgehead nitrogen (N4) and the substituent at C7 (often an amine) form a bidentate hydrogen bond network with the kinase hinge region.

    • Acceptor: N4 accepts a H-bond from the backbone NH of the hinge residue (e.g., Leu83 in CDK2).

    • Donor: The exocyclic NH at C7 donates a H-bond to the backbone Carbonyl of the hinge residue.

  • The Gatekeeper: Substituents at C3 (often bulky alkyl or aryl groups) project into the hydrophobic pocket near the gatekeeper residue (e.g., Phe80), determining selectivity.

Visualization: Dinaciclib Binding Mode

Binding Hinge_NH Hinge Backbone NH (Leu83) Core_N4 Scaffold N4 (H-Bond Acceptor) Hinge_NH->Core_N4 H-Bond (2.9 Å) Hinge_CO Hinge Backbone CO (Leu83) Gatekeeper Gatekeeper Residue (Phe80) Exo_NH Exocyclic NH (C7) (H-Bond Donor) Exo_NH->Hinge_CO H-Bond (2.8 Å) Sub_C3 C3-Ethyl Group (Hydrophobic) Sub_C3->Gatekeeper Van der Waals

Caption: Schematic interaction map of Dinaciclib within the CDK2 ATP-binding pocket. The N4-C7 motif is critical for hinge binding.

Structure-Activity Relationship (SAR) Table
PositionChemical FunctionalityBiological Impact
C3 Electrophilic site (Halogenation, Arylation)Selectivity Driver. Projects into the hydrophobic pocket.[1] Bulky groups here (e.g., isopropyl, ethyl) interact with the gatekeeper residue.[1]
C5 Nucleophilic substitution targetSolubility & PK. Substituents here (e.g., piperidines, morpholines) often project towards the solvent front, improving solubility and ADME properties.[1]
C7 Exocyclic Amine attachmentHinge Binding. Essential for the donor-acceptor motif. Modification here (e.g., to an ether) often abolishes kinase potency but may open GABA-A activity.
N1 Ring NitrogenElectronic Tuning. Generally left unsubstituted to maintain aromaticity and planarity.

Part 4: Therapeutic Case Studies

Oncology: Dinaciclib (SCH 727965)
  • Target: CDK1, CDK2, CDK5, CDK9.

  • Mechanism: Induces apoptosis in tumor cells by inhibiting cell cycle progression (CDK1/2) and transcription (CDK9).

  • Key Structural Feature: A 3-ethyl group confers potency, while the 2-hydroxyethyl-amino group at C7 serves as the hinge binder donor.[1] The piperidine ring at C5 improves solubility.

  • Clinical Status: Investigated for leukemia and solid tumors.

CNS: Zaleplon (Sonata)
  • Target: GABA-A receptor (

    
    1 subunit selective).
    
  • Mechanism: Positive allosteric modulator.

  • Differentiation: Unlike benzodiazepines, Zaleplon utilizes the pyrazolo[1,5-a]pyrimidine core to achieve rapid onset and short half-life (1 hour), minimizing "hangover" effects.[1]

  • Synthesis Insight: The commercial synthesis involves the reaction of 3-amino-4-cyanopyrazole with N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethylacetamide .[1] This specific enaminone ensures the correct regiochemistry at the 7-position.

References

  • Paruch, K., et al. (2010).[1] Discovery of Dinaciclib (SCH 727965): A Potent and Selective Inhibitor of Cyclin-Dependent Kinases. ACS Medicinal Chemistry Letters. Link

  • Furet, P., et al. (2015).[1] Structure-Based Design of Pyrazolo[1,5-a]pyrimidine Derivatives as Inhibitors of CDK2.[3] Journal of Medicinal Chemistry. Link

  • Moustafa, M., et al. (2022).[1][2] Advances in Pyrazolo[1,5-a]pyrimidines: Synthesis and Role as Protein Kinase Inhibitors.[2][4][5] Molecules.[4][5][6][7][8][9][10][11][12][13][14] Link

  • Sikdar, A., et al. (2023).[1][2] One-pot Synthesis of Pyrazolo[1,5-a]pyrimidines via Green Chemistry Approaches. Green Chemistry Letters. Link

  • Naik, A. M., et al. (2010).[1] Novel process for the synthesis of Zaleplon. International Journal of ChemTech Research. Link

Sources

Preliminary In-Vitro Studies of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol: A Strategic Framework for Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1] Derivatives of this heterocyclic system have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory properties.[2][3] This guide presents a comprehensive framework for the preliminary in-vitro evaluation of a novel derivative, 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol. While direct studies on this specific molecule are not yet prevalent in published literature, this document leverages the extensive knowledge base of the parent scaffold to propose a logical, tiered approach to its initial characterization. We will detail robust, validated protocols for assessing cytotoxicity, antimicrobial efficacy, and potential mechanisms of action, with a focus on kinase inhibition—a well-established target for this compound class.[2][4] This whitepaper is intended for researchers, scientists, and drug development professionals, providing the scientific rationale and step-by-step methodologies required to unlock the therapeutic potential of this promising new chemical entity.

Introduction: The Promise of the Pyrazolo[1,5-a]pyrimidine Core

The fusion of pyrazole and pyrimidine rings creates a rigid, planar heterocyclic system that is an excellent scaffold for drug design.[1] Its structural features allow it to mimic ATP and effectively interact with the ATP-binding pockets of various kinases, making it a particularly attractive candidate for developing kinase inhibitors for oncology and other diseases driven by aberrant cell signaling.[2] Marketed drugs such as Indiplon (a sedative-hypnotic) and Dinaciclib (a cyclin-dependent kinase inhibitor for cancer treatment) feature this core structure, underscoring its clinical and commercial relevance.[1][3]

The subject of this guide, this compound, is a specific functionalization of this core. The "7-ol" (or its tautomeric "7-one") form is of particular interest, as pyrazolo[1,5-a]pyrimidin-7(4H)-one has been identified in high-throughput screens as a potential lead for antitubercular agents.[5] The addition of dimethyl groups at the 2 and 5 positions allows for fine-tuning of the molecule's steric and electronic properties, which can significantly impact its binding affinity and selectivity for biological targets.[2]

This guide outlines a strategic, multi-tiered workflow for the initial in-vitro characterization of this compound, beginning with broad-spectrum activity screening and progressing to more focused mechanism-of-action studies.

Synthesis and Characterization: The Essential First Step

Prior to any biological evaluation, the synthesis and rigorous characterization of the compound are paramount to ensure its identity, purity, and stability.

Proposed Synthetic Route

The synthesis of pyrazolo[1,5-a]pyrimidines is well-established, most commonly involving the condensation reaction between a 5-aminopyrazole derivative and a β-dicarbonyl compound or its equivalent.[2] For this compound, a plausible and efficient route involves the reaction of 3-methyl-1H-pyrazol-5-amine with ethyl acetoacetate.

The underlying chemistry involves an initial nucleophilic addition of the amino group of the pyrazole to one of the carbonyl centers of the dicarbonyl compound, which is followed by an intramolecular cyclization and dehydration to yield the fused pyrazolo[1,5-a]pyrimidine ring system.[2]

cluster_synthesis Proposed Synthesis Workflow START Starting Materials: - 3-methyl-1H-pyrazol-5-amine - Ethyl acetoacetate REACTION Condensation Reaction (e.g., Reflux in Acetic Acid) START->REACTION Step 1 PRODUCT Crude Product: This compound REACTION->PRODUCT Step 2 PURIFY Purification (e.g., Recrystallization from Ethanol) PRODUCT->PURIFY Step 3 FINAL Pure Compound (>95%) PURIFY->FINAL Step 4 QC Analytical QC: - NMR (¹H, ¹³C) - Mass Spectrometry - HPLC FINAL->QC Validation

Caption: A generalized workflow for the synthesis and purification of the target compound.

Quality Control

Ensuring compound purity is a non-negotiable prerequisite for reliable biological data. The final product must be analyzed to confirm its structure and assess its purity, typically aiming for >95%. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Tier 1: Foundational In-Vitro Profiling

The initial screening phase aims to cast a wide net, identifying potential biological activities that warrant further investigation. We propose parallel screening for broad cytotoxicity (as an indicator of potential anticancer activity) and antimicrobial effects.

Antiproliferative and Cytotoxicity Screening

Many pyrazolo[1,5-a]pyrimidine derivatives exhibit potent anticancer activity.[6] Therefore, a primary screen should assess the compound's effect on the proliferation of various cancer cell lines. The MTT assay is a robust, colorimetric method suitable for high-throughput screening.[7]

Rationale for Assay Choice: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. This conversion is directly proportional to the number of living cells, providing a reliable measure of cell viability and, conversely, cytotoxicity.

Experimental Protocol: MTT Assay

  • Cell Plating: Seed cancer cell lines (e.g., HCT-116 colorectal carcinoma, HepG2 hepatocellular carcinoma, MCF-7 breast adenocarcinoma) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 µM) in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (containing DMSO at the same concentration as the highest compound dose) and "untreated control" wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the results on a dose-response curve and calculate the IC₅₀ (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Table 1: Hypothetical Cytotoxicity Data

Cell Line Compound IC₅₀ (µM) Reference Drug (Doxorubicin) IC₅₀ (µM)
HCT-116 This compound 8.5 0.8
HepG2 This compound 12.2 1.1
MCF-7 This compound 9.7 0.5

| WI-38 (Normal) | this compound | > 50 | 5.2 |

Data is illustrative. A screen against a normal cell line (e.g., WI-38 human fibroblasts) is crucial to assess selectivity.

Antimicrobial Susceptibility Testing

Pyrazolo[1,5-a]pyrimidines have also shown promise as antimicrobial agents.[8] A broth microdilution assay is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains.

Rationale for Assay Choice: This method allows for the simultaneous testing of multiple compound concentrations against different microbial strains in a high-throughput 96-well format. It provides a quantitative measure (the MIC) of the lowest compound concentration that prevents visible microbial growth.

Experimental Protocol: Broth Microdilution MIC Assay

  • Strain Preparation: Prepare an inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Add the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 30°C for 24-48 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Tier 2: Mechanism of Action (MoA) Deconvolution

If the Tier 1 screens yield promising results (e.g., potent and selective cytotoxicity against cancer cells), the next logical step is to investigate the compound's mechanism of action. For the pyrazolo[1,5-a]pyrimidine scaffold, kinase inhibition is a primary and well-documented MoA.[2][4]

Kinase Inhibition Profiling

A direct, biochemical assay is required to determine if this compound inhibits the activity of specific protein kinases.

Rationale for Assay Choice: An in-vitro kinase assay provides direct evidence of target engagement. Assays like the ADP-Glo™ Kinase Assay are luminescent-based, highly sensitive, and measure the amount of ADP produced during the kinase reaction. Less ADP production in the presence of the compound indicates inhibition.

Experimental Protocol: General Kinase Inhibition Assay (e.g., ADP-Glo™)

  • Reaction Setup: In a multi-well plate, combine the kinase of interest (e.g., CDK2, Pim-1, PI3Kδ), its specific substrate, and ATP.[4][6][9]

  • Compound Addition: Add the test compound across a range of concentrations.

  • Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Data Acquisition: Measure the luminescence signal. The signal is proportional to the amount of ADP produced and thus to kinase activity.

  • Data Analysis: Calculate the percent inhibition relative to a no-compound control and determine the IC₅₀ value.

cluster_pathway Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor P1 Upstream Kinase (e.g., PI3K) Receptor->P1 Activates P2 Target Kinase (e.g., CDK, Pim-1) P1->P2 Activates Substrate Substrate Protein (e.g., BAD, pRb) P2->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response (Proliferation, Survival) pSubstrate->Response Compound 2,5-Dimethylpyrazolo [1,5-a]pyrimidin-7-ol Compound->P2 Inhibits

Caption: Potential mechanism of action via inhibition of a key signaling kinase.

Target Validation in a Cellular Context

Positive results from a biochemical kinase assay must be validated in a cellular system to confirm that the compound can enter cells and engage its target. This is often done using a Western blot to measure the phosphorylation of a known downstream substrate of the target kinase. For example, if the compound inhibits Pim-1 kinase, one would expect to see a decrease in the phosphorylation of the BAD protein at Ser112 in treated cells.[4]

Conclusion and Future Directions

This guide provides a scientifically grounded, step-by-step framework for the initial in-vitro characterization of this compound. By leveraging the extensive research on the broader pyrazolo[1,5-a]pyrimidine class, we have outlined a logical progression from broad-spectrum screening to specific mechanism-of-action studies. The successful execution of these preliminary studies will generate the crucial data needed to establish a robust structure-activity relationship (SAR), guide lead optimization, and justify advancement into more complex preclinical models. The ultimate goal is to rigorously and efficiently determine if this novel compound holds the potential to become a next-generation therapeutic agent.

References

  • Bel-Kassa, A., El-Messaoudi, N., El-Fattah, H. A., Bouissane, L., & El-Mchichi, B. (2023). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antibiotics, 12(3), 558. [Link]

  • Al-Ostath, A. I., El-Gazzar, A. B. A., & El-Sherbiny, M. M. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 13(25), 17189-17215. [Link]

  • Hassan, A. S., Askar, A. A., & Naglah, A. M. (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 14(2), 1037-1051. [Link]

  • Lee, J. H., Park, C. H., & Choi, S. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Journal of medicinal chemistry, 58(15), 6237–6242. [Link]

  • Gomaa, A. M., & Ali, M. M. (2021). Development of pyrazolo[1,5-a]pyrimidine derivatives: Synthesis, anticancer activity and docking study. Egyptian Journal of Chemistry, 64(9), 4967-4974. [Link]

  • Sroka, W. D., Wujec, M., & Paneth, A. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(11), 3293. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidin-7-ol 4a–4i. Reagent and condition. Retrieved from [Link]

  • Chen, J., He, Z., & Li, Y. (2025). Discovery of bifunctional pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, nematicidal, and fungicidal activities. Pesticide Biochemistry and Physiology, 209, 106528. [Link]

  • MySkinRecipes. (n.d.). 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one. Retrieved from [Link]

  • Singh, S., & Kumar, R. (2023). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 28(18), 6682. [Link]

  • El-Gamal, M. I., Al-Said, M. S., & Abdel-Maksoud, M. S. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Molecules, 28(22), 7545. [Link]

  • Méndez-Arriaga, J. M., & Castillo, O. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Inorganics, 11(10), 395. [Link]

  • Salas-Ambrosio, P., & González-Zamora, E. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(16), 4987. [Link]

  • Charles River Laboratories. (n.d.). Novel In Vitro Models for Drug Discovery. Retrieved from [Link]

  • Sureshkumar, H., & Ramachandran, S. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Pharmaceutics, 16(1), 12. [Link]

  • QIMA Life Sciences. (n.d.). In Vitro Pharmacology - Drug Discovery & Development. Retrieved from [Link]

  • Creative Bioarray. (n.d.). The Rise of In Vitro Testing in Drug Development. Retrieved from [Link]

  • ResearchGate. (n.d.). ORTEP of 2,5-dimethyl-7-trichloromethylpyrazolo[1,5- a ] pyrimidine ( 3b ). Retrieved from [Link]

  • de Souza, M. V. N., & Pais, K. C. (2020). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS omega, 5(13), 7136–7141. [Link]

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Methodological & Application

purification of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the purification protocols for 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol (CAS: 27166-46-7), a critical scaffold in the development of PI3K


 inhibitors, TSPO ligands, and hypnotic agents (e.g., Zaleplon analogs).[1][2]

Achieving pharmaceutical-grade purity (>99.5%) for this intermediate is complicated by its lactam-lactim tautomerism , amphoteric solubility profile, and tendency to co-precipitate with unreacted 3-amino-5-methylpyrazole.[1][2] This guide provides two validated workflows: a scalable Recrystallization Protocol and a Chemo-Selective Acid-Base Precipitation for stubborn impurities.[1][2]

Physicochemical Context & Challenges

The Tautomerism Challenge

In the solid state and polar protic solvents, the molecule predominantly exists as the 7-one (lactam) tautomer.[1][2] However, under basic conditions or in non-polar solvents, the 7-ol (lactim) form contributes significantly.[1][2] This duality affects solubility and NMR interpretation.[1][2]

  • Lactam Form (Dominant): Higher polarity, lower solubility in non-polar organics.[1][2]

  • Lactim Form: Aromatic character, nucleophilic oxygen.[1][2]

Impurity Profile
Impurity TypeSourceBehaviorRemoval Strategy
3-Amino-5-methylpyrazole Starting MaterialBasic amine; often causes brown coloration.[1][2][3][4]Acidic wash or recrystallization from EtOH.[2]
Ethyl Acetoacetate Starting MaterialOily residue; distinct ester smell.[1][2]Solvent wash (Hexane/Et2O) or vacuum drying.[1][2]
Regioisomer (2,7-dimethyl-5-ol) Side ReactionVery similar solubility; forms if condensation kinetics shift.[1][2]High-temperature recrystallization (thermodynamic control).[1][2]
Oxidation Byproducts Air ExposureDark tars/oligomers.[2]Activated carbon filtration.[2]

Purification Decision Logic

The following logic gate determines the appropriate protocol based on the crude material's initial state.

PurificationLogic Start Crude 2,5-DMPP-7-ol CheckColor Visual Inspection: Color/Texture Start->CheckColor Branch1 Dark Brown/Tarry CheckColor->Branch1 High Impurity Branch2 Tan/Off-White Solid CheckColor->Branch2 Moderate Impurity MethodB PROTOCOL B: Acid-Base Reprecipitation (pH Swing) Branch1->MethodB MethodA PROTOCOL A: Classical Recrystallization (Ethanol/AcOH) Branch2->MethodA Final Target Purity >99.5% White Crystalline Solid MethodA->Final Carbon Activated Carbon Treatment Required MethodB->Carbon If color persists Carbon->MethodA

Figure 1: Decision matrix for selecting the optimal purification route based on crude material quality.

Protocol A: Classical Recrystallization (Standard)

Best For: Routine purification of batches with >85% initial purity.[1][2] Principle: Exploits the steep solubility curve of the pyrazolo[1,5-a]pyrimidine core in hot ethanol/acetic acid vs. cold.

Reagents:
  • Ethanol (Absolute or 95%)[1][2]

  • Glacial Acetic Acid (AcOH)[1][2]

  • Activated Charcoal (optional)[1][2]

Step-by-Step Methodology:
  • Suspension: Place 10 g of crude solid in a round-bottom flask. Add 80 mL of Ethanol.

  • Solubilization: Heat the mixture to reflux (approx. 78°C).

    • Critical Check: If the solid does not dissolve completely after 10 minutes of reflux, add Glacial Acetic Acid dropwise (max 5-10 mL) until dissolution occurs.[1][2] The AcOH protonates the basic nitrogens, enhancing solubility.[1][2]

  • Filtration (Hot): If insoluble black specks remain, add 0.5 g activated charcoal, reflux for 5 mins, and filter through a pre-heated Celite pad while boiling hot.

  • Crystallization: Allow the filtrate to cool slowly to room temperature (25°C) over 2 hours. Do not shock-cool on ice yet; rapid cooling traps impurities.[1][2]

  • Maturation: Once solids appear, cool the flask to 0-4°C in an ice bath for 1 hour to maximize yield.

  • Isolation: Filter the white needles/prisms using a Buchner funnel.

  • Washing: Wash the cake with 2 x 10 mL of ice-cold Ethanol.

  • Drying: Dry under vacuum (50°C, <10 mbar) for 6 hours to remove bound acetic acid.

Protocol B: Acid-Base Reprecipitation (High Purity)

Best For: Removing unreacted amine starting materials or cleaning up "oily" crude batches.[1][2] Principle: The molecule is amphoteric.[2] It dissolves in strong base (forming the enolate) but precipitates at neutral/slightly acidic pH.[1][2]

Reagents:
  • Sodium Hydroxide (2M NaOH)[1][2]

  • Hydrochloric Acid (2M HCl)[1][2]

  • pH Paper or Meter[1][2]

Step-by-Step Methodology:
  • Dissolution: Suspend the crude material in water (10 mL/g).

  • Basification: Slowly add 2M NaOH with stirring until pH > 12. The solution should become clear (yellow/amber) as the sodium salt forms.[1][2]

    • Purification Opportunity: If a solid precipitate remains at pH 12, it is likely a non-acidic impurity.[1][2] Filter it off now.

  • Precipitation: Cool the solution to 10°C.

  • Acidification: Dropwise add 2M HCl while monitoring pH.

    • Observation: The product will begin to crash out as a thick white precipitate as pH approaches 7.[1][2]

    • Endpoint: Continue acidifying to pH 4-5 . (Slightly acidic conditions favor the neutral lactam form over the salt).[1][2]

  • Digestion: Stir the slurry for 30 minutes to ensure uniform particle growth.

  • Isolation: Filter and wash copiously with water (to remove NaCl).[1][2]

  • Final Polish: Perform a rapid "Protocol A" recrystallization (Ethanol only) if optical purity is required.

Analytical Validation (QC)

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic core) and 220 nm (amide bond).[1][2]

  • Retention Time: The 7-ol derivative typically elutes earlier than fully alkylated analogs due to the polarity of the OH/NH group.[2]

NMR Interpretation (DMSO-d6)
  • Protons:

    • 
       12.0 ppm (Broad s, 1H): OH/NH tautomeric proton.[1][2] Note: This peak may disappear if D2O exchange occurs.[1][2]
      
    • 
       5.6-5.8 ppm (s, 1H): H-6 (Pyrimidine ring proton).[1][2]
      
    • 
       6.0-6.2 ppm (s, 1H): H-3 (Pyrazole ring proton).[1][2]
      
    • 
       2.2-2.5 ppm (two singlets): Methyl groups at C2 and C5.[1][2]
      

Troubleshooting & Mechanisms

Mechanism Substrate Crude Mixture (Product + Amine + Ester) Step1 Add Hot EtOH/AcOH Substrate->Step1 Process Selective Solubilization: Product dissolves (Protonated) Impurities remain in solution Step1->Process Reflux Precip Cooling: Product crystallizes (Lattice energy > Solvation) Process->Precip Slow Cool Validation Check Filtrate: Should contain brown amine residues Precip->Validation

Figure 2: Solubility mechanics during the recrystallization process.

Common Issue: Product is Pink/Red.

  • Cause: Oxidation of trace amino-pyrazole starting material.[1][2]

  • Fix: Re-dissolve in 2M NaOH (Protocol B), add a pinch of sodium dithionite (reducing agent), filter, and re-precipitate with HCl.

Common Issue: Low Yield. [1][2]

  • Cause: Product is slightly soluble in water or excess alcohol.[2]

  • Fix: Ensure the final pH in Protocol B is 4-5 (isoelectric point vicinity). In Protocol A, ensure the final temperature is <4°C.

References

  • MDPI. (2020).[1][2] Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives. Retrieved from [Link][1][2]

  • National Institutes of Health (NIH). (2021).[1][2] Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2020).[1][2] Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. Retrieved from [Link]

Sources

Application Note: Structural Elucidation of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol using Advanced NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1][2] Compounds bearing this fused ring system are known to exhibit a wide range of biological activities, serving as selective protein inhibitors and potential anticancer agents.[2] 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol, in particular, is a key intermediate in the synthesis of various biologically active molecules.[3] Its structural characterization is paramount for ensuring the identity and purity of downstream compounds, making robust analytical methodologies essential. This application note provides a comprehensive guide to the structural elucidation of this compound using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques.

Foundational Principles of NMR for Heterocyclic Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For complex heterocyclic systems like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is often necessary for complete spectral assignment.

  • ¹H NMR: Provides information on the chemical environment and connectivity of protons in the molecule. Chemical shifts are influenced by the electronic environment, and spin-spin coupling can reveal adjacent protons.

  • ¹³C NMR: Reveals the chemical environment of each carbon atom. As the natural abundance of ¹³C is low, spectra are typically acquired with proton decoupling, resulting in single lines for each unique carbon.

  • DEPT (Distortionless Enhancement by Polarization Transfer): A set of experiments (DEPT-45, DEPT-90, and DEPT-135) used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.[4][5][6] In a DEPT-135 spectrum, CH₃ and CH signals are positive, while CH₂ signals are negative.[4] DEPT-90 only shows CH signals.[4]

  • 2D NMR Spectroscopy: These experiments provide correlation data between different nuclei, which is crucial for assembling the molecular structure.

    • COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other, typically through two or three bonds.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation).[7][8][9][10] This is a highly sensitive technique for assigning protonated carbons.[7][8]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges, typically two to three bonds (and sometimes four in conjugated systems).[8][11][12] This is vital for identifying connectivity around quaternary carbons and piecing together the molecular skeleton.[12]

Experimental Protocols

Protocol 1: NMR Sample Preparation

A well-prepared sample is critical for acquiring high-quality NMR data. The following protocol ensures a homogenous solution free of particulate matter.

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good choice for this compound due to its ability to dissolve polar compounds and the presence of an exchangeable proton (OH). Chloroform-d (CDCl₃) can also be used.

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Filtering (if necessary): If any solid particles are visible, filter the solution through a small plug of glass wool into a clean NMR tube.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the clear solution into a clean, high-quality 5 mm NMR tube.[13][14][15]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

G cluster_prep Sample Preparation weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent (e.g., DMSO-d6) weigh->dissolve homogenize 3. Homogenize (Vortex/Sonicate) dissolve->homogenize transfer 4. Transfer to NMR Tube homogenize->transfer

Caption: NMR Sample Preparation Workflow.

Protocol 2: NMR Data Acquisition

The following is a general protocol for a 500 MHz NMR spectrometer. Specific parameters may need to be adjusted based on the instrument and sample concentration.

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Typical parameters: 16-32 scans, spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds.

  • DEPT-135 Acquisition:

    • Run a DEPT-135 experiment to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.

    • This is generally a quick experiment requiring a moderate number of scans.

  • 2D NMR Acquisition:

    • COSY: Acquire a gradient-enhanced COSY spectrum to identify proton-proton couplings.

    • HSQC: Acquire a gradient-enhanced, phase-sensitive HSQC spectrum to determine one-bond proton-carbon correlations. Optimize for a ¹J(CH) of ~145 Hz.

    • HMBC: Acquire a gradient-enhanced HMBC spectrum to establish long-range proton-carbon connectivities. Optimize for a long-range coupling of 8-10 Hz.

G cluster_acq NMR Data Acquisition setup Instrument Setup (Lock & Shim) oneD 1D NMR (¹H, ¹³C, DEPT-135) setup->oneD twoD 2D NMR (COSY, HSQC, HMBC) oneD->twoD process Data Processing (FT, Phasing, Baseline Correction) twoD->process

Caption: NMR Data Acquisition and Processing Workflow.

Data Interpretation and Structural Elucidation

The structure of this compound, with the standard numbering convention, is shown below. The tautomeric form shown (the -ol) is one possibility; the keto form (2,5-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one) is also possible and the observed NMR will reflect the dominant form in solution.[16]

G cluster_mol This compound mol

Caption: Structure of this compound.

Expected NMR Data

Based on the analysis of related pyrazolopyrimidine derivatives and general chemical shift principles, the following NMR data are predicted for this compound in DMSO-d₆.[17][18]

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

PositionAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)DEPT-135Key HMBC Correlations (from H)
2-CH₃CH₃~2.4~14PositiveC2, C3
3CH~6.2~95PositiveC2, C3a, 2-CH₃
3aC-~145Absent-
5-CH₃CH₃~2.6~25PositiveC5, C6
6CH~6.0~105PositiveC5, C7, C3a, 5-CH₃
7C-OH-~160Absent-
7-OHOH~11-12 (broad)--C6, C7

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Step-by-Step Structure Confirmation
  • Identify Spin Systems (COSY): The COSY spectrum is expected to be simple for this molecule. A key correlation would be between H-3 and H-6, although this coupling might be very weak (four bonds). More likely, long-range couplings might be observed between the methyl protons and the adjacent ring protons.

  • Assign Protonated Carbons (HSQC): The HSQC spectrum will provide direct correlations between the protons and their attached carbons.[7][8]

    • The proton at ~2.4 ppm will correlate with the carbon at ~14 ppm (2-CH₃).

    • The proton at ~2.6 ppm will correlate with the carbon at ~25 ppm (5-CH₃).

    • The proton at ~6.2 ppm will correlate with the carbon at ~95 ppm (C3).

    • The proton at ~6.0 ppm will correlate with the carbon at ~105 ppm (C6).

  • Assemble the Skeleton (HMBC): The HMBC spectrum is crucial for connecting the different fragments of the molecule, especially around the quaternary carbons (C3a and C7).[8][11]

    • From 2-CH₃ protons (~2.4 ppm): Correlations to C2 and C3 will confirm the position of this methyl group.

    • From H-3 (~6.2 ppm): Correlations to C2, C3a, and the 2-CH₃ carbon will link the pyrazole ring.

    • From 5-CH₃ protons (~2.6 ppm): Correlations to C5 and C6 will place this methyl group on the pyrimidine ring.

    • From H-6 (~6.0 ppm): Correlations to C5, C7, and C3a will connect the pyrimidine ring to the pyrazole ring and confirm the position of the hydroxyl group.

    • From 7-OH proton (~11-12 ppm): A correlation to C7 and possibly C6 would confirm the position of the hydroxyl group.

G H3 H-3 C2 C-2 H3->C2 C3a C-3a H3->C3a H6 H-6 H6->C3a C5 C-5 H6->C5 C7 C-7 H6->C7 Me2_H 2-Me (H) Me2_H->H3 Me2_H->C2 Me5_H 5-Me (H) Me5_H->H6 Me5_H->C5

Caption: Key HMBC correlations for structural elucidation.

Conclusion

The combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a powerful and definitive method for the structural elucidation of this compound. By following the detailed protocols and interpretation steps outlined in this application note, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their research in drug discovery and development. The self-validating nature of combining these experiments, where correlations from one technique confirm assignments from another, provides a high degree of confidence in the final structural assignment.

References

  • This compound - PubChem. (n.d.). Retrieved January 30, 2026, from [Link]

  • Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. (2021). Letters in Applied NanoBioScience, 10(3), 2429–2437. Retrieved from [Link]

  • 7-CHLORO-2,5-DIMETHYL-PYRAZOLO[1,5-A]PYRIMIDINE | lookchem. (n.d.). Retrieved January 30, 2026, from [Link]

  • ORTEP of 2,5-dimethyl-7-trichloromethylpyrazolo[1,5- a ] pyrimidine ( 3b ). - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • Synthesis of pyrazolo[1,5-a]pyrimidin-7-ol 4a–4i. Reagent and condition - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one - MySkinRecipes. (n.d.). Retrieved January 30, 2026, from [Link]

  • Two Dimensional Heteronuclear NMR Spectroscopy - Chemistry LibreTexts. (2023, February 11). Retrieved January 30, 2026, from [Link]

  • HSQC and HMBC - NMR Core Facility - Columbia University. (n.d.). Retrieved January 30, 2026, from [Link]

  • NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines - MDPI. (2023, September 12). Retrieved January 30, 2026, from [Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system - ResearchGate. (1992). Retrieved January 30, 2026, from [Link]

  • SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. (2015, May 11). Retrieved January 30, 2026, from [Link]

  • DEPT C-13 NMR Spectroscopy - Chemistry LibreTexts. (2023, February 11). Retrieved January 30, 2026, from [Link]

  • NMR Sample Preparation: The Complete Guide - Organomation. (n.d.). Retrieved January 30, 2026, from [Link]

  • Introduction to HMBC - YouTube. (2020, November 3). Retrieved January 30, 2026, from [Link]

  • Advanced NMR techniques for structural characterisation of heterocyclic structures - ESA-IPB. (n.d.). Retrieved January 30, 2026, from [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC. (2024, October 24). Retrieved January 30, 2026, from [Link]

  • Heteronuclear single quantum coherence spectroscopy - Wikipedia. (n.d.). Retrieved January 30, 2026, from [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors - RSC Publishing. (2024, January 9). Retrieved January 30, 2026, from [Link]

  • DEPT NMR: Signals and Problem Solving - Chemistry Steps. (n.d.). Retrieved January 30, 2026, from [Link]

  • What Is HSQC NMR? - Chemistry For Everyone - YouTube. (2025, August 12). Retrieved January 30, 2026, from [Link]

  • Sample Preparation - RIT. (n.d.). Retrieved January 30, 2026, from [Link]

  • NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines - Semantic Scholar. (2023, September 12). Retrieved January 30, 2026, from [Link]

  • Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy) - CF NMR CEITEC. (n.d.). Retrieved January 30, 2026, from [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors - Semantic Scholar. (2023, December 22). Retrieved January 30, 2026, from [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.). Retrieved January 30, 2026, from [Link]

  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column - JEOL. (n.d.). Retrieved January 30, 2026, from [Link]

  • Carbon-13 NMR Spectroscopy - YouTube. (2019, January 21). Retrieved January 30, 2026, from [Link]

  • NMR Sample Preparation - Western University. (n.d.). Retrieved January 30, 2026, from [Link]

  • DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax. (2023, September 20). Retrieved January 30, 2026, from [Link]

  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved January 30, 2026, from [Link]

  • (PDF) Identification and structure elucidation by NMR spectroscopy - ResearchGate. (2015, August 5). Retrieved January 30, 2026, from [Link]

  • HMBC vs. H2BC - University of Ottawa NMR Facility Blog. (2017, April 25). Retrieved January 30, 2026, from [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules - YouTube. (2020, December 3). Retrieved January 30, 2026, from [Link]

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Application Note: Mass Spectrometry Analysis of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the mass spectrometry analysis of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol, a heterocyclic compound of significant interest in medicinal chemistry.[1][2] The document outlines detailed protocols for sample preparation, selection of ionization techniques, and tandem mass spectrometry (MS/MS) analysis for structural elucidation. A proposed fragmentation pathway is detailed, supported by established principles of heterocyclic compound fragmentation. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of pyrazolopyrimidine derivatives and related small molecules.

Introduction: The Significance of this compound

This compound belongs to the pyrazolo[1,5-a]pyrimidine class of N-heterocyclic compounds. This scaffold is a privileged structure in medicinal chemistry, forming the core of various therapeutic agents with diverse biological activities, including sedative, anxiolytic, and anticancer properties.[2][3] The precise characterization of these molecules is paramount for drug discovery and development, with mass spectrometry serving as a cornerstone analytical technique for molecular weight determination and structural elucidation.[4] This application note addresses the specific analytical challenges and methodological considerations for the mass spectrometric analysis of this compound.

Chemical Profile:

PropertyValueSource
Molecular Formula C₈H₉N₃O[5]
Monoisotopic Mass 163.07455 Da[5]
Appearance Typically a white crystalline solid[1]
Solubility Soluble in polar organic solvents like ethanol[1]

Experimental Workflow: A Strategic Approach

A successful mass spectrometry analysis hinges on a well-defined experimental workflow. The following diagram illustrates the logical progression from sample preparation to data interpretation.

experimental_workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation Sample Solid Sample Dissolution Dissolution in Methanol/Acetonitrile Sample->Dissolution Dilution Serial Dilution to ~1-10 µg/mL Dissolution->Dilution Ionization Ionization Source (ESI or EI) Dilution->Ionization MS1 MS1 Scan: Parent Ion Detection Ionization->MS1 MS2 MS/MS Analysis: Fragmentation MS1->MS2 Fragmentation_Pathway Propose Fragmentation Pathway MS2->Fragmentation_Pathway Structural_Elucidation Structural Confirmation Fragmentation_Pathway->Structural_Elucidation

Caption: Experimental workflow for MS analysis.

Detailed Protocols

Sample Preparation: Ensuring Analytical Integrity

Proper sample preparation is critical to avoid instrument contamination and ensure reproducible results.[6][7]

Protocol:

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile.[8]

  • Working Solution Preparation: Perform a serial dilution of the stock solution with the same solvent to achieve a final concentration range of 1-10 µg/mL.[8] For electrospray ionization, the presence of 0.1% formic acid in the final solution can aid in protonation.[9]

  • Filtration: If any particulate matter is observed, filter the final solution through a 0.22 µm syringe filter before injection to prevent clogging of the instrument's fluidics.[8]

  • Solvent Considerations: Avoid using non-volatile solvents like DMSO, as they can interfere with the ionization process. If unavoidable, ensure the DMSO concentration is less than 5% in the final solution.[8]

Instrumentation and Ionization Source Selection

The choice of ionization technique is dependent on the analyte's properties and the desired analytical outcome.

  • Electrospray Ionization (ESI): A soft ionization technique ideal for polar and thermally labile molecules.[10] It is expected to produce a strong protonated molecular ion [M+H]⁺ for this compound, making it suitable for initial molecular weight determination and subsequent tandem MS experiments.[9] ESI can be operated in both positive and negative ion modes, though positive mode is generally preferred for nitrogen-containing heterocyclic compounds.[9]

  • Electron Ionization (EI): A hard ionization technique that bombards the analyte with high-energy electrons, leading to extensive fragmentation.[11][12][13] While this can sometimes result in the absence of a clear molecular ion peak, the resulting fragmentation pattern provides a reproducible "fingerprint" that is valuable for structural elucidation and library matching.[12][13]

Recommended Instrument Settings (ESI):

ParameterRecommended ValueRationale
Ionization Mode PositivePromotes the formation of [M+H]⁺ ions for nitrogenous bases.[9]
Capillary Voltage 3.0 - 4.0 kVOptimizes the electrospray plume for efficient ion generation.[9]
Nebulizing Gas NitrogenCommon and efficient nebulizing gas.[9]
Drying Gas Flow 8 - 12 L/minFacilitates desolvation of the analyte ions.
Drying Gas Temp. 300 - 350 °CEnsures complete solvent evaporation without thermal degradation.[9]
Fragmentor Voltage 100 - 150 VCan be adjusted to control in-source fragmentation.[14]
Data Acquisition: Full Scan and Tandem MS (MS/MS)
  • Full Scan (MS1): Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺ of this compound. Based on its molecular formula (C₈H₉N₃O), the expected m/z for the [M+H]⁺ ion is approximately 164.0818.[5]

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z ≈ 164.08) as the precursor ion for collision-induced dissociation (CID).[15] Vary the collision energy to generate a comprehensive fragmentation spectrum. This will reveal the characteristic product ions, providing insights into the molecule's structure.[15]

Data Interpretation: Unraveling the Structure

The fragmentation of pyrazolo[1,5-a]pyrimidine derivatives in tandem mass spectrometry often involves characteristic losses and ring cleavages.[9][16]

Predicted Precursor and Adduct Ions

The following table, based on predictions from PubChem, lists potential ions that may be observed in the MS1 spectrum.[5]

AdductFormulaCalculated m/z
[M+H]⁺ [C₈H₁₀N₃O]⁺164.08183
[M+Na]⁺ [C₈H₉N₃ONa]⁺186.06377
[M+K]⁺ [C₈H₉N₃OK]⁺202.03771
[M-H]⁻ [C₈H₈N₃O]⁻162.06727
Proposed Fragmentation Pathway

Based on the fragmentation patterns of similar N-heterocyclic compounds, a plausible fragmentation pathway for the [M+H]⁺ ion of this compound is proposed below.[9][16][17] The fragmentation is likely to be initiated by cleavage of the pyrimidine ring.

fragmentation_pathway cluster_path1 Pathway 1 cluster_path2 Pathway 2 cluster_path3 Pathway 3 M_H [M+H]⁺ m/z = 164.08 F1 Loss of CO m/z = 136.08 M_H->F1 - CO F3 Loss of H₂O m/z = 146.07 M_H->F3 - H₂O F5 Loss of CH₃ radical m/z = 149.06 M_H->F5 - CH₃ F2 Loss of CH₃CN m/z = 95.06 F1->F2 - C₂H₃N F4 Loss of HCN m/z = 119.06 F3->F4 - HCN F6 Loss of CO m/z = 121.06 F5->F6 - CO

Caption: Proposed fragmentation of [M+H]⁺ ion.

Explanation of Key Fragmentations:

  • Loss of CO (Carbon Monoxide): The presence of the hydroxyl group in the pyrimidin-7-ol tautomer (or the keto group in the pyrimidin-7-one form) makes the neutral loss of CO (28 Da) a highly probable fragmentation event, a common occurrence for similar heterocyclic structures.[16][17]

  • Loss of Acetonitrile (CH₃CN): Subsequent fragmentation of the pyrimidine ring can lead to the loss of a stable neutral molecule like acetonitrile (41 Da).

  • Loss of Water (H₂O): The hydroxyl group can be eliminated as a water molecule (18 Da), especially with increased collision energy.

  • Loss of HCN (Hydrogen Cyanide): Cleavage of the pyrazole or pyrimidine ring can result in the loss of HCN (27 Da), a characteristic fragmentation for many nitrogen-containing heterocycles.[17]

  • Loss of a Methyl Radical (•CH₃): The methyl groups at positions 2 and 5 are susceptible to radical loss (15 Da).

Conclusion

The protocols and interpretive guidelines presented in this application note provide a robust framework for the mass spectrometric analysis of this compound. By employing a systematic approach encompassing meticulous sample preparation, appropriate selection of ionization techniques, and detailed tandem mass spectrometry analysis, researchers can confidently determine the molecular weight and elucidate the structure of this and related pyrazolopyrimidine compounds. The proposed fragmentation pathway serves as a valuable reference for interpreting experimental data and furthering the understanding of the gas-phase chemistry of this important class of molecules.

References

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Krajsovszky, G., Tóth, E., & Ludányi, K. (2014). Tandem mass spectrometric study of annelation isomers of the novel thieno[3′,2′:4,5]pyrido[2,3-d]pyridazine ring system. ARKIVOC, 2014(5), 158-169. [Link]

  • Tóth, E., Krajsovszky, G., & Ludányi, K. (2016). Electrospray ionization-tandem mass spectrometric study of fused nitrogen-containing ring systems. Journal of Mass Spectrometry, 51(10), 954-961. [Link]

  • Abdel-Aziz, A. A.-M., El-Sayed, M. A.-A., & El-Tohamy, S. A. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry, 13(5), 526-549. [Link]

  • Hsu, C. S. (1993). Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. Journal of the American Society for Mass Spectrometry, 4(10), 761-768. [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 30, 2026, from [Link]

  • Guedes, S., et al. (2013). Electrospray ionization mass spectrometry of pyrimidine base-rubidium complexes. Journal of Mass Spectrometry, 48(11), 1165-72. [Link]

  • Peris-Vicente, J., et al. (2023). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 28(19), 6899. [Link]

  • Gomaa, M. A.-M. (2011). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules, 16(8), 6327-6337. [Link]

  • Scherer, M., et al. (2023). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. Clinical Chemistry and Laboratory Medicine (CCLM), 61(7), 1276-1286. [Link]

  • El-Gaby, M. S. A., et al. (2002). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. Phosphorus, Sulfur, and Silicon and the Related Elements, 177(10), 2347-2354. [https://www.researchgate.net/publication/232938814_Mass_Spectrometry_of_Pyrazolo34-bpyrido2'3'-b-16-naphthyridines_and_Dipyrazolo34-b3'4'-h]-16-naphthyridines]([Link])

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research & Reviews: Journal of Chemistry, 13(2). [Link]

  • Damont, A., et al. (2014). Preparation and evaluation of novel pyrazolo[1,5-a]pyrimidine acetamides, closely related to DPA-714, as potent ligands for imaging the TSPO 18kDa with PET. Bioorganic & Medicinal Chemistry Letters, 24(6), 1546-1550. [Link]

  • Potkin, V. I., et al. (2007). Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. Chemistry of Heterocyclic Compounds, 43(8), 987-993. [Link]

  • Quiroga, M., et al. (2021). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Molecules, 26(11), 3162. [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Retrieved January 30, 2026, from [Link]

  • Patel, K., & Shah, P. (2017). Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research & Allied Sciences, 6(2), 1-10. [Link]

  • All EXAM TRICKS. (2022, February 11). Lec-11 || Electro Spray Ionization (ESI) || Evaporative|| Soft Ionization|| Nebulization to aerosol [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. [Link]

  • Novikov, A. S., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6605. [Link]

  • Quiroga, M., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(11), 3162. [Link]

  • Robertson, T., et al. (n.d.). Using LC-MS/MS Metabolomics to Study Cancer Metabolism. DigitalCommons@UNMC. [Link]

  • National High Magnetic Field Laboratory. (2023, August 8). Tandem Mass Spectrometry (MS/MS). [Link]

  • Al-Hourani, B. J., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(11), 2541. [Link]

  • Löffler, S., & von Delius, M. (2024). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterisation of Supramolecules and Coordination Compounds. ChemRxiv. [Link]

  • Wikipedia. (n.d.). Electron ionization. Retrieved January 30, 2026, from [Link]

  • Zenin, A., & Karu, A. (2022). Editorial of Topic Issue “Chromatography–Mass Spectrometry Analysis in Biomedical Research and Clinical Laboratory”. Molecules, 27(15), 4811. [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog. [Link]

  • Wang, Y., et al. (2022). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. Molecules, 27(19), 6673. [Link]

  • Encyclopedia.pub. (2021). Functional Pyrazolo[1,5-a]pyrimidines. [Link]

  • Schröder, D., & D'hooge, P. E. (2014). A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox, carried out at high mass accuracy using electrospray ionization. Journal of the American Society for Mass Spectrometry, 25(6), 1025-1035. [Link]

  • Shestakov, A. S., et al. (2023). 2-Furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one. Molbank, 2023(1), M1556. [Link]

  • PubChem. (n.d.). 5,7-Dimethyl(1,2,4)triazolo(1,5-a)pyrimidine. Retrieved January 30, 2026, from [Link]

Sources

Application Note: The Pyrazolo[1,5-a]pyrimidine Scaffold in Cancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers in utilizing 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol (DMPP-7-ol) as a privileged scaffold for developing potent kinase inhibitors in oncology.

Subject: this compound (DMPP-7-ol) Application: Synthesis of ATP-Competitive Kinase Inhibitors (CDK, PI3K, EGFR) CAS Registry Number: 98488-10-9 (Keto-tautomer) / 2503-56-2 (Generic/Isomer variations—verify specific batch)

Introduction: The "Privileged" Nature of the Scaffold

In the realm of cancer drug discovery, This compound is not merely a reagent; it is a bioisostere of the purine core found in ATP. This structural mimicry allows derivatives of this scaffold to dock seamlessly into the ATP-binding pockets of critical oncogenic kinases, including Cyclin-Dependent Kinases (CDKs) , PI3K , and EGFR .

While DMPP-7-ol itself possesses limited intrinsic potency, it serves as the critical linchpin intermediate . The 7-hydroxyl group functions as a "chemical handle," enabling the rapid generation of diverse libraries of bioactive molecules through chlorination and subsequent nucleophilic aromatic substitution (SNAr).

Mechanism of Action (Derivatives)[1][2][3][4]
  • Primary Mechanism: ATP-Competitive Inhibition.[1]

  • Binding Mode: The pyrazolo[1,5-a]pyrimidine core forms hydrogen bonds with the "hinge region" of the kinase domain, effectively blocking ATP access and preventing substrate phosphorylation.

  • Therapeutic Outcome: Arrest of the cell cycle (G1/S or G2/M phase) and induction of apoptosis in tumor cells.

Chemical Properties & Handling

The molecule exists in a tautomeric equilibrium between the 7-ol (enol) and 7-one (keto) forms, with the keto form often predominating in solid state and solution.

PropertySpecification
Molecular Formula C₈H₉N₃O
Molecular Weight 163.18 g/mol
Appearance White to off-white crystalline powder
Solubility Low in water; Soluble in DMSO (>50 mg/mL), DMF, and hot Ethanol.
Stability Stable under standard laboratory conditions. Hygroscopic—store in desiccator.
Handling Irritant. Use standard PPE (gloves, goggles, fume hood).

Synthetic Application Protocol: From Scaffold to Lead

This protocol details the conversion of the inert DMPP-7-ol core into a bioactive CDK2 inhibitor (Example Derivative).

Workflow Diagram

SynthesisWorkflow Start DMPP-7-ol (Scaffold) Step1 Chlorination (POCl3) Start->Step1 Activation Inter 7-Chloro Intermediate Step1->Inter Intermediate Step2 S_NAr Amination (R-NH2) Inter->Step2 Functionalization Final Active Kinase Inhibitor Step2->Final Lead Compound

Caption: Conversion of the 7-hydroxy scaffold into a pharmacologically active kinase inhibitor.

Step 1: Activation (Chlorination)

The 7-hydroxyl group is a poor leaving group. It must be converted to a chloride to enable substitution.

  • Reagents: Phosphorus oxychloride (POCl₃).

  • Procedure:

    • Place 1.0 eq of DMPP-7-ol in a round-bottom flask.

    • Add excess POCl₃ (5–10 eq). Note: POCl₃ acts as both solvent and reagent.

    • Reflux at 100–110°C for 2–4 hours. Monitor by TLC (the polar starting material will disappear, replaced by a less polar spot).

    • Quenching (Critical): Cool the mixture and pour slowly onto crushed ice with vigorous stirring. Caution: Exothermic reaction.

    • Neutralize with NaHCO₃ and extract with Dichloromethane (DCM).

    • Evaporate solvent to yield 7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine .

Step 2: Functionalization (SNAr)

This step introduces the "specificity element" (e.g., an aniline or benzylamine moiety) that interacts with the kinase specificity pocket.

  • Reagents: 7-Chloro intermediate, Target Amine (e.g., 4-aminocyclohexanol or a substituted aniline), Ethanol or DMF, Triethylamine (base).

  • Procedure:

    • Dissolve 1.0 eq of 7-chloro intermediate in Ethanol.

    • Add 1.2 eq of the Target Amine.

    • Add 2.0 eq of Triethylamine (Et₃N) to scavenge HCl.

    • Reflux for 4–12 hours.

    • Cool and filter the precipitate (often the product crystallizes out). Recrystallize from Ethanol/Water.

Biological Evaluation Protocol

Once the derivative is synthesized, its efficacy must be validated against cancer cell lines and specific kinase targets.

A. In Vitro Kinase Assay (ADP-Glo™ Method)

Objective: Determine the IC₅₀ of the new derivative against CDK2/CyclinE.

  • Preparation: Prepare 10 mM stock of the compound in 100% DMSO. Serial dilute (1:3) in kinase buffer.

  • Reaction:

    • Mix Kinase (0.2 µg/mL CDK2), Substrate (Histone H1), and ATP (10 µM) in a 384-well plate.

    • Add 1 µL of compound dilution.

    • Incubate at Room Temperature for 60 mins.

  • Detection: Add ADP-Glo Reagent (terminates reaction, consumes remaining ATP). Incubate 40 mins. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

  • Analysis: Measure luminescence. Plot RLU vs. log[Compound]. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

B. Cell Viability Assay (MTT)

Objective: Assess cytotoxicity in HCT-116 (Colorectal) or MCF-7 (Breast) cancer lines.

  • Seeding: Seed tumor cells (3,000–5,000 cells/well) in 96-well plates. Allow attachment (24h).

  • Treatment: Treat cells with compound gradients (0.01 µM to 100 µM) for 72 hours.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Readout: Measure Absorbance at 570 nm.

Pathway Visualization: Target Engagement

The following diagram illustrates how derivatives of DMPP-7-ol interfere with the Cell Cycle signaling pathway.

SignalingPathway GrowthFactor Growth Factors (EGF/IGF) Receptor RTK (e.g., EGFR) GrowthFactor->Receptor RasRaf Ras / Raf / MEK Receptor->RasRaf CDK_Complex CDK2 / Cyclin E (Target) RasRaf->CDK_Complex Upregulation Rb Rb Protein (Phosphorylated) CDK_Complex->Rb Phosphorylation Inhibitor DMPP-7-ol Derivative (Drug) Inhibitor->CDK_Complex  INHIBITION   E2F E2F Transcription Factor Rb->E2F Release S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Transcription

Caption: Mechanism of CDK2 inhibition by pyrazolo[1,5-a]pyrimidine derivatives, blocking S-phase entry.

Comparative Data: Structure-Activity Relationship (SAR)

Modifications at the 7-position (derived from the 7-ol) drastically affect potency.

Derivative (R-Group at Pos 7)Target KinaseIC₅₀ (nM)Biological EffectSource
-OH (Parent Scaffold) None (Inactive)>10,000No cytotoxicityBaseline
-NH-Phenyl (Aniline) CDK2450Moderate arrest[1]
-NH-(4-piperazinyl-phenyl) CDK2 / CDK930Potent Apoptosis[2]
-NH-Benzyl (Substituted) EGFR120Anti-proliferative[3]

References

  • VulcanChem. (n.d.). 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine: Biological Activity and Applications. Retrieved from

  • National Institutes of Health (NIH). (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases.[2] Journal of Medicinal Chemistry.[2] Retrieved from

  • MDPI. (2020). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives. Retrieved from

  • ChemicalBook. (n.d.). 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-one Properties and CAS. Retrieved from

Sources

experimental design for 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol studies

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

This guide addresses the experimental utilization of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol (CAS: 2503-56-2) . This molecule is not merely a reagent; it is a "privileged scaffold" in medicinal chemistry, serving as the structural core for approved sedatives (e.g., Zaleplon ) and a potent template for kinase inhibitors (CDK2, PI3K, KDR).

Critical Experimental Insight: The primary source of experimental failure with this compound is ignoring its keto-enol tautomerism . While cataloged as an "-ol" (enol), it predominantly exists as the 7(4H)-one (keto) tautomer in solution and solid state. Protocols described herein are designed to force this equilibrium toward the reactive intermediate required for drug synthesis.

Chemical Characterization & Pre-Analytical Handling

The Tautomeric Trap

Researchers docking this molecule into protein structures often erroneously use the enol form. However, in physiological buffers (pH 7.4), the amide-like keto form dominates. This impacts solubility and hydrogen-bond donor/acceptor mapping.

Tautomerism cluster_0 Tautomeric Equilibrium Enol Enol Form (7-ol) (Aromatic, favored in high pH/derivatization) Keto Keto Form (7(4H)-one) (Dominant in solution/solid state & physiological pH) Enol->Keto  Spontaneous   Relevance Experimental Impact: 1. Solubility: Keto form is less soluble in non-polar solvents. 2. Reactivity: POCl3 reacts with the Keto form (via Enol intermediate). Keto->Relevance

Figure 1: The keto-enol equilibrium is the defining characteristic of this scaffold. Most "7-ol" reagents are actually 7-ones in the bottle.

Solubility & Stability Profile
SolventSolubility (25°C)StabilityApplication Note
DMSO High (>50 mM)ExcellentPreferred for biological stock solutions (1000x).
Ethanol ModerateGoodSuitable for recrystallization.
Water (pH 7) Low (<1 mM)GoodPoor solubility limits aqueous bioassays without co-solvent.
POCl3 High (Reactive)UnstableReaction Solvent Only. Converts -OH to -Cl immediately.

Synthetic Utility: From Scaffold to Lead Compound

The "7-ol" moiety is an inert handle until activated. The standard workflow involves converting the hydroxyl group to a chloride (via Dechlorination), creating a highly reactive electrophile for Nucleophilic Aromatic Substitution (


).
Protocol: Activation via Chlorination

Objective: Synthesize 7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine.

Safety Warning: Phosphorus oxychloride (


) is violently corrosive and reacts explosively with water. Perform in a fume hood.
  • Setup: Charge a dry round-bottom flask with This compound (1.0 eq).

  • Reagent Addition: Add neat

    
     (excess, typically 5-10 vol).
    
    • Expert Tip: Addition of a catalytic amount of

      
      -dimethylaniline accelerates the reaction by acting as a proton scavenger.
      
  • Reflux: Heat to reflux (105°C) for 2–4 hours. Monitor by TLC (the chloride is less polar than the starting alcohol).

  • Quench (Critical Step):

    • Cool the reaction mixture to RT.

    • Pour the mixture slowly onto crushed ice with vigorous stirring. (Do not add water to the acid).

    • Neutralize with saturated

      
       or 
      
      
      
      to pH 8.
  • Extraction: Extract with Dichloromethane (DCM), dry over

    
    , and concentrate.
    
    • Result: The 7-chloro intermediate is usually a solid and stable enough for storage at 4°C.

Protocol: Functionalization via

Objective: Introduce biological diversity (e.g., morpholine, aniline) at the 7-position.

  • Dissolve: Dissolve the 7-chloro intermediate (1.0 eq) in Ethanol or DMF.

  • Nucleophile: Add the amine (e.g., Morpholine, 1.2 eq).

  • Base: Add

    
     or 
    
    
    
    (2.0 eq) to scavenge HCl.
  • Heat: Reflux (Ethanol) or heat to 80°C (DMF) for 1–3 hours.

  • Purification: The product often precipitates upon cooling or adding water. Recrystallize from EtOH.

SynthesisWorkflow Start Scaffold: This compound Step1 Activation: Reflux in POCl3 (Dechlorination) Start->Step1 Activation Intermed Intermediate: 7-Chloro derivative (Electrophilic Center) Step1->Intermed Step2 Diversification (SnAr): React with Amines (Anilines, Morpholines) Intermed->Step2 Nucleophilic Attack Target Lead Compound: Kinase Inhibitor / GABA Modulator Step2->Target

Figure 2: The standard synthetic pathway for generating bioactive libraries from the 7-ol scaffold.

Biological Assay Design

When screening derivatives of this scaffold, two primary target classes are relevant: Kinases (ATP-competitive) and GABA-A Receptors (Allosteric modulation).

Kinase Inhibition Assay (ADP-Glo Protocol)

The pyrazolo[1,5-a]pyrimidine core mimics the adenine ring of ATP.

  • Buffer: 40 mM Tris (pH 7.5), 20 mM

    
    , 0.1 mg/mL BSA.
    
  • Compound Prep: Serial dilutions in 100% DMSO. Final assay DMSO concentration must be <1% to avoid enzyme denaturation.

  • Control: Use Staurosporine as a positive control for general kinase inhibition.

  • Interference Check: This scaffold is generally clean, but high concentrations (>50 µM) of the 7-ol precursor (if unreacted) can aggregate. Include a detergent (0.01% Triton X-100) to prevent false positives from aggregation.

GABA-A Binding Assay (Radioligand Displacement)

For derivatives structurally related to Zaleplon.

  • Membrane Prep: Rat cortical membranes.

  • Radioligand:

    
    -Flumazenil (Benzodiazepine site antagonist).
    
  • Non-Specific Binding: Define using 10 µM Diazepam.

  • Incubation: 4°C for 60 minutes (to prevent ligand degradation).

  • Filtration: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces filter binding of the hydrophobic scaffold).

References & Authority

  • Vertex Pharmaceuticals. "Design, synthesis and biological activity of pyrazolo[1,5-a]pyrimidin-7(4H)-ones as novel Kv7/KCNQ potassium channel activators." Bioorganic & Medicinal Chemistry Letters. Link

  • Baraldi, P.G., et al. "Synthesis of a new series of pyrazolo[1,5-a]pyrimidines structurally related to zaleplon."[1] Journal of Heterocyclic Chemistry. Link

  • Celon Pharma. "Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors."[2] International Journal of Molecular Sciences. Link

  • Springer Nature. "Keto-enol tautomerism in the development of new drugs." Frontiers in Chemical Biology. Link

Disclaimer: This Application Note is for research purposes only. All chemical synthesis involving POCl3 must be performed by trained personnel in appropriate containment facilities.

Sources

2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol as a chemical probe

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Application Note: 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol (DMPP-7-ol) as a Scaffold Probe in Fragment-Based Drug Discovery[1]

Executive Summary

This compound (hereafter DMPP-7-ol ) is a high-value "Scaffold Probe" used extensively in Fragment-Based Drug Discovery (FBDD) and medicinal chemistry.[1] Unlike single-target inhibitors, DMPP-7-ol serves as a privileged structure —a molecular master key that biases libraries toward bioactive chemical space.[1]

Its primary utility lies in its tautomeric duality (keto-enol equilibrium), which allows it to interrogate binding pockets of kinases, phosphodiesterases (PDE10A), and epigenetic erasers (KDM5) by dynamically adjusting its hydrogen-bond donor/acceptor profile.[1] This guide details the physicochemical properties, synthesis, and protocols for utilizing DMPP-7-ol to map "druggable" sub-pockets in early-stage discovery.[1]

Physicochemical Profile & Mechanism of Action

The Tautomeric "Chameleon" Effect

The defining characteristic of DMPP-7-ol is its ability to exist in equilibrium between the enol form (7-hydroxy) and the keto form (7(4H)-one).[1] This feature is not merely a structural curiosity; it is the mechanism of its probing capability.

  • Keto Form (Dominant in Solution): Acts as a Hydrogen Bond Acceptor (C=O) and Donor (N-H).[1] This form mimics the guanine base, making it an excellent probe for ATP-binding sites in kinases.[1]

  • Enol Form (Reactive/Binding): Acts as a Hydrogen Bond Donor (O-H) and Acceptor (N).[1] This form is often required for aromatic stacking interactions where planarity is critical.

Table 1: Physicochemical Properties of DMPP-7-ol

PropertyValueSignificance for Probing
Molecular Weight 163.18 g/mol Ideal "Fragment" (<300 Da) for high ligand efficiency (LE).[1]
cLogP ~0.6 - 1.2High water solubility; suitable for high-concentration NMR screening.[1]
Tautomer Preference Keto (4H-one)Dominates in polar solvents (DMSO, H₂O); critical for docking simulations.[1]
pKa ~6.5 (N-H deprot.)[1]Physiologically relevant ionization state affects binding affinity.
Fluorescence Tunable7-substituted derivatives exhibit solvatochromic fluorescence, useful for binding assays.[1]

Biological Applications & Targets

Fragment-Based Screening (FBDD)

DMPP-7-ol is used as a "seed" fragment.[1] Due to its low molecular weight, it detects weak (mM to µM) interactions that larger molecules miss.[1]

  • Target Class: Phosphodiesterases (specifically PDE10A ).[1][2][3]

  • Mechanism: The pyrazolo[1,5-a]pyrimidine core mimics the purine ring of cAMP/cGMP.[1]

  • Readout: Crystallography or NMR (Saturation Transfer Difference) confirms the binding mode, guiding the "growth" of the fragment into a nanomolar inhibitor (e.g., via Suzuki couplings at the 7-position).[1]

Epigenetic Modulation (KDM5)

Recent studies identify the DMPP core as a lead scaffold for inhibiting KDM5 (Lysine-specific demethylase 5), an enzyme overexpressed in drug-resistant cancers.[1]

  • Application: DMPP-7-ol derivatives chelate the active site metal or occupy the alpha-ketoglutarate pocket.[1]

  • Protocol: Use DMPP-7-ol in competition assays to displace standard probes (e.g., 2,4-PDCA).

Experimental Protocols

Protocol A: Synthesis of DMPP-7-ol (The Probe Source)

Rationale: Commercial batches often contain impurities that affect sensitive enzymatic assays. In-house synthesis ensures tautomeric purity.[1]

Reagents:

  • 3-Methyl-5-aminopyrazole (1.0 eq)[1]

  • Ethyl acetoacetate (1.1 eq)[1]

  • Glacial Acetic Acid (Solvent/Catalyst)[1][4]

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-methyl-5-aminopyrazole (10 mmol) in glacial acetic acid (20 mL) in a round-bottom flask.

  • Addition: Add ethyl acetoacetate (11 mmol) dropwise at room temperature.

  • Cyclocondensation: Reflux the mixture at 110°C for 4–6 hours. Monitor via TLC (EtOAc:Hexane 1:1). The fluorescent spot of the starting pyrazole will disappear.

  • Precipitation: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (100 mL).

  • Isolation: The product (DMPP-7-ol) will precipitate as a white/off-white solid.[1] Filter via vacuum filtration.

  • Purification: Recrystallize from Ethanol/Water.

  • Validation: Confirm structure via ¹H-NMR (Look for the disappearance of ethyl ester signals and the presence of the pyrimidine C-H singlet).

Protocol B: Functional Activation (Chlorination)

Rationale: To use DMPP-7-ol as a chemical probe for covalent tethering or SAR expansion, the hydroxyl group must be converted to a leaving group (Chloride).[1]

Reagents:

  • DMPP-7-ol (from Protocol A)[1]

  • POCl₃ (Phosphorus Oxychloride) – Caution: Corrosive[1]

Methodology:

  • Suspend DMPP-7-ol (1 g) in POCl₃ (5 mL).

  • Reflux at 100°C for 3 hours until the solution becomes clear.

  • Quenching (Critical): Evaporate excess POCl₃ under reduced pressure. Pour the residue onto crushed ice (exothermic!). Neutralize with NaHCO₃.

  • Result: 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine. This intermediate is the "Active Probe" ready for nucleophilic aromatic substitution (SNAr) with amines to create focused libraries.[1]

Visualization: Mechanism & Workflow

Figure 1: The Tautomeric Probe & Synthetic Divergence

This diagram illustrates the equilibrium of the probe and its divergence into bioactive chemical space.

DMPP_Workflow cluster_binding Binding Mode Interrogation Start Precursors (Aminopyrazole + Ketoester) Probe DMPP-7-ol (Scaffold Probe) Start->Probe Cyclization Keto Keto Form (H-Bond Acceptor) Probe->Keto Equilibrium Enol Enol Form (H-Bond Donor) Probe->Enol Equilibrium Act Activation (POCl3) Probe->Act Functionalization Lib Focused Library (Kinase/PDE Inhibitors) Act->Lib S_NAr / Suzuki

Caption: DMPP-7-ol acts as a dynamic probe, shifting tautomers to fit enzyme pockets before chemical activation allows library generation.

References

  • Synthesis & Scaffold Utility

    • Title: "Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold."
    • Source:RSC Advances (via NCBI/PMC).[1]

    • URL:[Link]

  • PDE10A Inhibition

    • Title: "Discovery of a pyrazolo[1,5-a]pyrimidine derivative (MT-3014) as a highly selective PDE10A inhibitor."[1][3]

    • Source:Bioorganic & Medicinal Chemistry.
    • URL:[Link]

  • KDM5 Epigenetic Probes

    • Title: "Lead optimization of a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold to identify potent, selective and orally bioavailable KDM5 inhibitors."
    • Source:Bioorganic & Medicinal Chemistry Letters.
    • URL:[Link]

  • Tautomerism & Antitubercular Activity

    • Title: "Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents."
    • Source:ACS Infectious Diseases.
    • URL:[Link][1]

Sources

Mastering the Dissolution of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the effective dissolution of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven methodologies to ensure experimental success and reproducibility.

Introduction to this compound

This compound belongs to the pyrazolo[1,5-a]pyrimidine class of compounds, which are recognized for their diverse biological activities.[1][2] This fused heterocyclic system, comprising both pyrazole and pyrimidine rings, serves as a privileged scaffold in the design of novel therapeutic agents.[2] Derivatives of this core structure have shown potential as selective protein inhibitors and anticancer agents.[1][2] The "-ol" suffix indicates the presence of a hydroxyl group at the 7-position, a key functional group that influences the molecule's physicochemical properties, including its solubility.

Understanding the solubility characteristics of this compound is paramount for a wide range of downstream applications, including high-throughput screening, cell-based assays, and pharmacokinetic studies. Improper dissolution can lead to inaccurate concentration measurements, precipitation during experiments, and ultimately, unreliable data. This guide aims to provide a rational approach to solvent selection and protocol optimization for this important research compound.

Understanding the Physicochemical Properties and Solubility Profile

While specific experimental solubility data for this compound is not extensively documented in publicly available literature, we can infer its likely behavior based on the known properties of structurally similar pyrazolopyrimidine derivatives.

Key Structural Features Influencing Solubility:

  • Pyrazolo[1,5-a]pyrimidine Core: This fused aromatic system is generally nonpolar, contributing to solubility in organic solvents.

  • Methyl Groups (-CH3): The two methyl groups at positions 2 and 5 are nonpolar and further enhance the compound's lipophilicity.

  • Hydroxyl Group (-OH): The hydroxyl group at the 7-position is polar and capable of hydrogen bonding. This functional group can increase solubility in polar protic solvents.

Based on these features, this compound is expected to be a crystalline solid with a balance of lipophilic and polar characteristics.[3] This duality dictates its solubility profile, suggesting that a range of organic solvents will be effective, while aqueous solubility is likely to be limited.

Predicted Solubility:

Based on data from related pyrazolopyrimidine compounds, the following solubility trends can be anticipated:

Solvent ClassPredicted SolubilityRationale
Polar Aprotic Solvents HighThe overall molecular structure can be effectively solvated by solvents like DMSO and DMF.
Polar Protic Solvents Moderate to HighThe hydroxyl group can engage in hydrogen bonding with solvents like ethanol and methanol.[1]
Nonpolar Aprotic Solvents Low to ModerateThe aromatic core and methyl groups may allow for some solubility in solvents like chloroform, but the polar hydroxyl group will limit this.
Aqueous Solutions LowThe largely nonpolar scaffold is expected to result in poor water solubility.[3]

Studies on other pyrimidine derivatives have demonstrated that solubility in solvents like N,N-dimethylformamide (DMF) and methanol tends to be higher than in less polar solvents and that solubility generally increases with temperature.[4][5]

Solvent Selection and Preparation of Stock Solutions

The choice of solvent is a critical first step in any experiment involving this compound. The ideal solvent should fully dissolve the compound at the desired concentration, be compatible with the downstream application, and exhibit low toxicity to the biological system under investigation.

Recommended Solvents for Stock Solutions:
  • Dimethyl Sulfoxide (DMSO): DMSO is a highly polar aprotic solvent with a strong solubilizing capacity for a wide range of organic compounds. It is a common choice for preparing high-concentration stock solutions for in vitro assays.

  • N,N-Dimethylformamide (DMF): Similar to DMSO, DMF is another excellent polar aprotic solvent for dissolving pyrazolopyrimidine derivatives.[4][5]

  • Ethanol (EtOH): As a polar protic solvent, ethanol can be a suitable choice, particularly when a less toxic solvent than DMSO or DMF is required.[1]

  • Methanol (MeOH): Methanol is another polar protic solvent that can be effective for dissolving pyrimidine derivatives.[6]

The following diagram illustrates a decision-making workflow for selecting the appropriate solvent.

Solvent_Selection_Workflow Start Start: Need to Dissolve This compound Assay_Type What is the downstream application? Start->Assay_Type In_Vitro In Vitro Assay (e.g., cell-based, enzymatic) Assay_Type->In_Vitro Cellular/Biochemical In_Vivo In Vivo Study Assay_Type->In_Vivo Animal Model DMSO_DMF Use DMSO or DMF for high concentration stock In_Vitro->DMSO_DMF EtOH_MeOH Consider Ethanol or Methanol if toxicity is a concern In_Vitro->EtOH_MeOH Formulation Requires formulation development (e.g., co-solvents, surfactants) In_Vivo->Formulation Final_Concentration Prepare working solutions by diluting stock in aqueous buffer DMSO_DMF->Final_Concentration EtOH_MeOH->Final_Concentration

Caption: Solvent selection workflow for this compound.

Detailed Dissolution Protocols

The following protocols provide step-by-step instructions for preparing stock solutions of this compound. It is crucial to use high-purity, anhydrous solvents to prevent degradation of the compound.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Calibrated analytical balance

  • Microcentrifuge tubes or glass vials

Procedure:

  • Weigh the Compound: Accurately weigh a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.772 mg of the compound (Molecular Weight: 177.19 g/mol ).

  • Add Solvent: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed compound.

  • Facilitate Dissolution: Vortex the solution for 1-2 minutes to aid in dissolution.

  • Gentle Warming (Optional): If the compound does not fully dissolve, gently warm the solution in a water bath at 37°C for 5-10 minutes.

  • Visual Inspection: Ensure that the solution is clear and free of any visible particulates. If necessary, briefly centrifuge the tube to pellet any undissolved material.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: Preparation of a 10 mM Stock Solution in Ethanol

Materials:

  • This compound (solid)

  • Anhydrous Ethanol (200 proof)

  • Vortex mixer

  • Calibrated analytical balance

  • Microcentrifuge tubes or glass vials

Procedure:

  • Weigh the Compound: As in Protocol 1, accurately weigh the required amount of this compound.

  • Add Solvent: Add the calculated volume of anhydrous ethanol to the compound.

  • Promote Dissolution: Vortex the mixture thoroughly. Sonication in a water bath for 5-10 minutes can also be effective in accelerating dissolution.

  • Warming if Necessary: If solubility is limited at room temperature, warming the solution to 40-50°C may be beneficial. Allow the solution to cool to room temperature to ensure the compound remains in solution.

  • Clarity Check: Visually inspect the solution for complete dissolution.

  • Storage: Store the ethanolic stock solution at -20°C.

Best Practices and Troubleshooting

To ensure the quality and reliability of your experiments, adhere to the following best practices:

  • Use High-Purity Reagents: Always use high-purity, anhydrous solvents to prevent unwanted side reactions or degradation of the compound.

  • Perform a Solubility Test: For a new batch of the compound or a new solvent, it is advisable to perform a small-scale solubility test before preparing a large volume of stock solution.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions into smaller volumes to minimize degradation that can occur with repeated freezing and thawing.

  • Protect from Light: Store stock solutions in amber vials or protect them from light, as pyrazolopyrimidine derivatives can be light-sensitive.

Troubleshooting Common Issues:

IssuePotential CauseRecommended Solution
Compound does not fully dissolve Insufficient solvent volume; Low solubility in the chosen solvent; Impure compoundIncrease solvent volume; Try a different recommended solvent (e.g., switch from ethanol to DMSO); Use gentle heating or sonication; Verify the purity of the compound.
Precipitation upon dilution in aqueous buffer The final concentration of the organic solvent is too low to maintain solubility.Decrease the final concentration of the compound; Increase the percentage of the organic co-solvent in the final solution (if compatible with the assay); Consider using a surfactant or other solubilizing agent in the aqueous buffer.
Degradation of the compound over time Improper storage; Presence of water in the solvent; Exposure to lightStore at -20°C or -80°C in airtight containers; Use anhydrous solvents; Protect from light.

Safety Precautions

As with any chemical reagent, appropriate safety measures should be taken when handling this compound and the solvents used for its dissolution.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when handling volatile organic solvents.

  • Material Safety Data Sheet (MSDS): Consult the MSDS for this compound and all solvents for detailed safety and handling information.

Conclusion

The successful dissolution of this compound is a foundational step for its use in research and drug development. By understanding the compound's physicochemical properties and applying the detailed protocols and best practices outlined in this guide, researchers can prepare stable, accurate stock solutions, thereby ensuring the integrity and reproducibility of their experimental results. The strategic selection of solvents, coupled with careful handling and storage, will enable the full potential of this promising pyrazolopyrimidine derivative to be explored.

References

  • EvitaChem. (n.d.). Buy 2,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine (EVT-5752352).
  • Guidechem. (n.d.). 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine.
  • Lookchem. (n.d.). Cas 136549-13-8, 7-CHLORO-2,5-DIMETHYL-PYRAZOLO[1,5-A]PYRIMIDINE.
  • National Institutes of Health. (n.d.). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
  • ResearchGate. (n.d.). Solubility of a series of pyrimidine derivatives in methanol at 293.15 TO 313.15 K.
  • Sigma-Aldrich. (n.d.). 2,5-Dimethyl-7-hydroxy-3-phenyl-pyrazolo[1,5-a]pyrimidine AldrichCPR.
  • SciSpace. (n.d.). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.
  • ResearchGate. (n.d.). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.
  • ResearchGate. (n.d.). ORTEP of 2,5-dimethyl-7-trichloromethylpyrazolo[1,5- a ] pyrimidine ( 3b ).
  • EvitaChem. (n.d.). Buy 2,5-Dimethylpyrazolo[1,5-a]pyrimidine (EVT-2828425) | 1263060-58-7.
  • PubMed Central. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.
  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives.
  • MDPI. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies.
  • Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K.
  • MedCrave online. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents.
  • ChemicalBook. (n.d.). 7-CHLORO-2,5-DIMETHYL-PYRAZOLO[1,5-A]PYRIMIDINE | 136549-13-8.
  • MDPI. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines.

Sources

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Framework in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of a Versatile Heterocycle

The pyrazolo[1,5-a]pyrimidine core, a fused heterocyclic system comprising a pyrazole and a pyrimidine ring, has emerged as a cornerstone in contemporary drug discovery.[1] Its rigid, planar structure provides a versatile template for chemical modification, allowing for the fine-tuning of steric and electronic properties to achieve high-affinity interactions with a diverse range of biological targets.[2][3] Initially explored for their fundamental chemical properties, the pharmacological potential of pyrazolo[1,5-a]pyrimidines became increasingly evident with the discovery of their broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and central nervous system (CNS) effects.[2][4] This guide provides an in-depth exploration of the applications of pyrazolo[1,5-a]pyrimidines in medicinal chemistry, with a focus on their role as kinase inhibitors and CNS-acting agents, supplemented by detailed protocols for their synthesis and biological evaluation.

Oncological Applications: A New Frontier in Kinase Inhibition

The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention.[5] Pyrazolo[1,5-a]pyrimidines have proven to be a particularly fruitful scaffold for the development of potent and selective kinase inhibitors.[2][5] These compounds often act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[5]

Targeting Key Oncogenic Kinases

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold has enabled the development of inhibitors for a wide array of kinases implicated in cancer progression:

  • Pim-1 Kinase: Pim-1, a serine/threonine kinase, is a proto-oncogene involved in cell proliferation and survival.[6] Pyrazolo[1,5-a]pyrimidine-based compounds have been identified as highly potent and selective Pim-1 inhibitors.[6]

  • Tropomyosin Receptor Kinase (Trk): Trk inhibitors are crucial for treating solid tumors driven by NTRK gene fusions. Notably, two of the three marketed drugs for NTRK fusion cancers, Larotrectinib and Entrectinib, feature a pyrazolo[1,5-a]pyrimidine core.[3][7]

  • Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are attractive targets for cancer therapy. Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent inhibitors of CDK9.[8]

  • Epidermal Growth Factor Receptor (EGFR): EGFR-targeting pyrazolo[1,5-a]pyrimidines have shown promise in the treatment of non-small cell lung cancer (NSCLC).[2][5]

  • FLT3-ITD: Internal tandem duplications of the FLT3 gene are common in acute myeloid leukemia (AML). Pyrazolo[1,5-a]pyrimidine derivatives have been discovered as potent inhibitors of FLT3-ITD, including mutations that confer resistance to other inhibitors.[9]

Structure-Activity Relationship (SAR) Insights

The pharmacological activity of pyrazolo[1,5-a]pyrimidines can be significantly modulated by substitutions at various positions on the bicyclic ring system.[2] For instance, modifications at the 3-, 5-, and 7-positions of the pyrimidine ring, and the 4- and 6-positions of the pyrazole ring, can enhance binding affinity to target kinases through hydrogen bonding, hydrophobic interactions, and π–π stacking.[3] The introduction of different functional groups allows for the optimization of potency, selectivity, and pharmacokinetic properties.[7]

Central Nervous System Applications: Modulating Neuronal Function

Beyond oncology, pyrazolo[1,5-a]pyrimidines have made a significant impact on the development of drugs targeting the central nervous system. Their ability to cross the blood-brain barrier and interact with specific neuronal receptors has led to the development of successful therapies for sleep disorders.

GABA-A Receptor Modulation: The Case of Zaleplon and Indiplon

Zaleplon (Sonata®) and Indiplon are non-benzodiazepine hypnotics that utilize the pyrazolo[1,5-a]pyrimidine scaffold.[10][11] Their mechanism of action involves the positive modulation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[12][13]

  • Zaleplon: This compound selectively binds to the omega-1 receptor on the alpha subunit of the GABA-A chloride ion channel receptor complex. This enhances the inhibitory effects of GABA, leading to sedation.[10] Zaleplon has a rapid onset of action and a short half-life, making it effective for treating sleep-onset insomnia.[12]

  • Indiplon: Similar to zaleplon, indiplon modulates the GABA-A receptor complex to induce sedation.[13] It was developed in both immediate-release and modified-release formulations to address difficulties with both sleep onset and sleep maintenance.[11]

The following diagram illustrates the general mechanism of action of pyrazolo[1,5-a]pyrimidine-based hypnotics at the GABA-A receptor.

G cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_R GABA-A Receptor GABA->GABA_R Binds to Pyrazolo Pyrazolo[1,5-a]pyrimidine (e.g., Zaleplon) Pyrazolo->GABA_R Allosterically binds to Chloride Cl- Channel GABA_R->Chloride Opens Hyperpolarization Hyperpolarization (Inhibition of Neuron) Chloride->Hyperpolarization Leads to

Caption: Mechanism of action of pyrazolo[1,5-a]pyrimidine hypnotics.

Antimicrobial and Anti-inflammatory Potential

The therapeutic applications of pyrazolo[1,5-a]pyrimidines extend to infectious and inflammatory diseases.

  • Antitubercular Activity: Certain pyrazolo[1,5-a]pyrimidin-7(4H)-ones have been identified as potential leads for the development of new drugs against Mycobacterium tuberculosis. Structure-activity relationship studies have revealed key pharmacophoric features for antitubercular activity.

  • Anti-inflammatory Effects: The pyrazolo[1,5-a]pyrimidine scaffold has been explored for its anti-inflammatory properties, with some derivatives showing promise in preclinical studies.[2]

Protocols for Synthesis and Biological Evaluation

To facilitate further research and development in this area, the following sections provide detailed, step-by-step protocols for the synthesis of a representative pyrazolo[1,5-a]pyrimidine compound and for a common biological assay to evaluate its kinase inhibitory activity.

Protocol 1: Synthesis of 3-Aryl-5-amino-pyrazolo[1,5-a]pyrimidines

This protocol describes a multi-step synthesis of 3-aryl-5-amino-pyrazolo[1,5-a]pyrimidines, a class of compounds that have shown potent Pim-1 kinase inhibitory activity.[2]

Step 1: Synthesis of 3-(dimethylamino)-2-arylacrylonitrile

  • To a solution of the appropriate aryl-substituted acetonitrile (1.0 eq) in a suitable solvent, add N,N-dimethylformamide dimethyl acetal (1.2 eq).

  • Reflux the reaction mixture for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-(dimethylamino)-2-arylacrylonitrile.

Step 2: Synthesis of 4-Aryl-1H-pyrazol-5-amine

  • Dissolve the 3-(dimethylamino)-2-arylacrylonitrile (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.5 eq) and a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature, and remove the solvent in vacuo.

  • The crude 4-aryl-1H-pyrazol-5-amine is often used in the next step without further purification.

Step 3: Synthesis of 3-Arylpyrazolo[1,5-a]pyrimidin-5(4H)-one

  • To a solution of sodium ethoxide in ethanol, add the 4-aryl-1H-pyrazol-5-amine (1.0 eq) and N-methyl uracil (1.1 eq).

  • Reflux the mixture for 3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and neutralize with a weak acid (e.g., acetic acid).

  • The resulting precipitate is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried to give the 3-arylpyrazolo[1,5-a]pyrimidin-5(4H)-one.

Step 4: Synthesis of 5-Chloro-3-arylpyrazolo[1,5-a]pyrimidine

  • To the 3-arylpyrazolo[1,5-a]pyrimidin-5(4H)-one (1.0 eq), add phosphorus oxychloride (POCl₃) in excess.

  • Reflux the mixture for 3 hours.

  • Monitor the reaction by TLC.

  • After completion, carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.

  • The resulting precipitate is collected by filtration, washed with water, and dried to yield the 5-chloro-3-arylpyrazolo[1,5-a]pyrimidine.

Step 5: Synthesis of 3-Aryl-5-amino-pyrazolo[1,5-a]pyrimidine Derivatives

  • In a microwave vial, combine the 5-chloro-3-arylpyrazolo[1,5-a]pyrimidine (1.0 eq), the desired amine (1.2 eq), and a suitable base such as diisopropylethylamine (DIPEA) in a solvent like isopropanol.

  • Heat the reaction mixture in a microwave reactor at 130 °C for 16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final 3-aryl-5-amino-pyrazolo[1,5-a]pyrimidine derivative.

The following diagram outlines the synthetic workflow.

G Start Aryl Acetonitrile Step1 Step 1: Reaction with DMF-DMA Start->Step1 Intermediate1 3-(dimethylamino)-2- arylacrylonitrile Step1->Intermediate1 Step2 Step 2: Reaction with Hydrazine Intermediate1->Step2 Intermediate2 4-Aryl-1H-pyrazol- 5-amine Step2->Intermediate2 Step3 Step 3: Cyclization with N-methyl uracil Intermediate2->Step3 Intermediate3 3-Arylpyrazolo[1,5-a]- pyrimidin-5(4H)-one Step3->Intermediate3 Step4 Step 4: Chlorination with POCl₃ Intermediate3->Step4 Intermediate4 5-Chloro-3-arylpyrazolo- [1,5-a]pyrimidine Step4->Intermediate4 Step5 Step 5: Amination Intermediate4->Step5 Final 3-Aryl-5-amino-pyrazolo- [1,5-a]pyrimidine Step5->Final

Caption: Synthetic workflow for 3-aryl-5-amino-pyrazolo[1,5-a]pyrimidines.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a luminescence-based assay to determine the inhibitory activity of pyrazolo[1,5-a]pyrimidine compounds against a target kinase. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced in a kinase reaction, where a decrease in signal indicates kinase inhibition.

Materials:

  • Target kinase (e.g., Pim-1)

  • Kinase-specific substrate

  • ATP

  • Test pyrazolo[1,5-a]pyrimidine compounds

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)

  • 384-well white, flat-bottom assay plates

  • Multichannel pipettor

  • Plate shaker

  • Luminescence plate reader

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compounds in 100% DMSO.

    • Perform a serial dilution of the compounds in DMSO to create a concentration gradient.

    • Include a DMSO-only control (vehicle control for 0% inhibition) and a known inhibitor as a positive control.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µl of the diluted compound or DMSO.

    • Prepare a master mix containing the kinase buffer, the target kinase, and the substrate/ATP mixture.

    • Add 4 µl of the kinase reaction master mix to each well to initiate the reaction.

    • Include a "no enzyme" control for 100% inhibition.

    • Gently mix the plate on a plate shaker.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • After the incubation period, add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µl of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used by luciferase to produce light.

    • Incubate the plate at room temperature for 30 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 x (1 - [(Luminescence_compound - Luminescence_no_enzyme) / (Luminescence_vehicle - Luminescence_no_enzyme)])

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

The following diagram illustrates the workflow of the kinase inhibition assay.

G cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound Add Compound/ DMSO KinaseMix Add Kinase/ Substrate/ATP Mix Compound->KinaseMix Incubate1 Incubate (60 min) KinaseMix->Incubate1 ADPGlo Add ADP-Glo™ Reagent Incubate1->ADPGlo Incubate2 Incubate (40 min) ADPGlo->Incubate2 KinaseDetect Add Kinase Detection Reagent Incubate2->KinaseDetect Incubate3 Incubate (30 min) KinaseDetect->Incubate3 Read Read Luminescence Incubate3->Read Calculate Calculate % Inhibition and IC₅₀ Read->Calculate

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Data Summary: Representative Biological Activities

The following table summarizes the inhibitory activities of selected pyrazolo[1,5-a]pyrimidine compounds against various kinases, highlighting the potency and selectivity that can be achieved with this scaffold.

Compound ClassTarget KinaseIC₅₀ (nM)Reference
3-Aryl-5-amino-pyrazolo[1,5-a]pyrimidinesPim-10.4 - 45[2][6]
Pyrazolo[1,5-a]pyrimidine DerivativesFLT3-ITD0.4[9]
Pyrazolo[1,5-a]pyrimidine DerivativesCDK9< 10[8]
Indole-substituted Pyrazolo[1,5-a]pyrimidinesPI3Kδ2.8[5]
Pyrazolo[1,5-a]pyrimidine-based Trk inhibitorsTrkA0.1 - 0.2[7]

Conclusion and Future Directions

The pyrazolo[1,5-a]pyrimidine scaffold has firmly established itself as a privileged structure in medicinal chemistry, with broad applications in oncology, neuroscience, and infectious diseases. The synthetic accessibility and the potential for diverse functionalization of this heterocyclic system continue to drive the discovery of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. Future research will likely focus on exploring new chemical space around this versatile core, developing novel synthetic methodologies, and identifying new biological targets to further expand the therapeutic utility of this remarkable class of compounds. The detailed protocols provided herein serve as a valuable resource for researchers aiming to contribute to this exciting and rapidly evolving field.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. Available at: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases. Available at: [Link]

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  • Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed. Available at: [Link]

  • Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. ResearchGate. Available at: [Link]

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  • The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. ResearchGate. Available at: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. National Center for Biotechnology Information. Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidines structures as anticancer agents. ResearchGate. Available at: [Link]

  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. Semantic Scholar. Available at: [Link]

  • What is the mechanism of Zaleplon? Patsnap Synapse. Available at: [Link]

  • Sonata (zaleplon) Capsules DESCRIPTION. U.S. Food and Drug Administration. Available at: [Link]

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  • Indiplon in the treatment of sleep disorders. National Center for Biotechnology Information. Available at: [Link]

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  • Zaleplon. National Center for Biotechnology Information. Available at: [Link]

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  • Zaleplon. Wikipedia. Available at: [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. National Center for Biotechnology Information. Available at: [Link]

  • Novel pyrazolo[1,5-a]pyrimidines as c-Src kinase inhibitors that reduce IKr channel blockade. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters. Available at: [Link]

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Probing the PI3K/Akt Signaling Nexus: An Application & Protocol Guide for 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Signal Transduction Research

The pyrazolo[1,5-a]pyrimidine heterocyclic system is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1] This privileged scaffold is amenable to diverse chemical modifications, leading to the development of potent modulators of key cellular processes.[2] Among these, 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol, and its tautomeric form 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one, represent a fundamental starting point for the exploration of cellular signaling pathways. Its core structure is integral to the development of pharmaceuticals targeting enzymes such as protein kinases, which are pivotal in regulating cell signaling.[3]

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been successfully developed as potent inhibitors of critical signaling kinases, including Phosphoinositide 3-kinase δ (PI3Kδ), and as modulators of other important cellular targets like the histone demethylase KDM5 and Kv7/KCNQ potassium channels.[4][5][6] This guide provides a comprehensive framework for utilizing this compound as a chemical probe to investigate the PI3K/Akt signaling pathway, a central hub in cellular regulation. The protocols detailed herein are designed to be self-validating, providing researchers with a robust methodology to characterize the compound's effects from initial biochemical validation to the assessment of cellular outcomes.

Scientific Foundation: The PI3K/Akt Pathway - A Master Regulator of Cell Fate

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a highly conserved cascade that orchestrates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of numerous diseases, most notably cancer, making it a prime target for therapeutic intervention.[7]

The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3) at the plasma membrane. PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[8]

Membrane-recruited Akt is subsequently phosphorylated and activated by PDK1 and mTORC2.[8] Once active, Akt phosphorylates a plethora of downstream substrates, thereby regulating their activity and influencing cellular fate. A key downstream effector is the mammalian target of rapamycin (mTOR), which, as part of the mTORC1 complex, promotes protein synthesis and cell growth.

Given the pyrazolo[1,5-a]pyrimidine scaffold's established role in kinase inhibition, this compound serves as an excellent candidate for probing the PI3K/Akt pathway. The following protocols will guide the researcher in systematically evaluating its potential as a modulator of this critical signaling network.

Experimental Design: A Stepwise Approach to Characterization

A logical and sequential workflow is crucial for the robust characterization of a small molecule's biological activity. The following diagram outlines a recommended experimental path, from initial target engagement to the assessment of functional cellular consequences.

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Functional Cellular Outcome A In Vitro Kinase Assay (Determine IC50) B Western Blot Analysis (Assess Pathway Phosphorylation) A->B Confirm cellular activity C Cell Viability/Proliferation Assay (e.g., MTT Assay) B->C Link pathway modulation to cellular phenotype

Caption: Experimental workflow for characterizing this compound.

Protocols

Protocol 1: In Vitro Kinase Assay - Determining the IC50

Rationale: The first step in characterizing a potential kinase inhibitor is to determine its half-maximal inhibitory concentration (IC50) in a cell-free system. This provides a quantitative measure of the compound's potency against a specific kinase. Various assay formats are available, with ADP-detecting assays being a robust and universal option.[9]

Materials:

  • Recombinant human kinase (e.g., PI3Kα, Akt1)

  • Kinase-specific substrate

  • ATP

  • This compound

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Microplate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series of the compound in the kinase assay buffer.

  • Kinase Reaction Setup: In a 96-well or 384-well plate, add the kinase, substrate, and serially diluted compound.

  • Initiate Reaction: Start the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the reaction at the optimal temperature (typically 30°C or room temperature) for a predetermined time, ensuring the reaction is in the linear range.

  • ADP Detection: Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cellular Pathway Modulation - Western Blot Analysis of Akt Phosphorylation

Rationale: To confirm that the compound affects the PI3K/Akt pathway in a cellular context, it is essential to measure the phosphorylation status of key pathway components. Western blotting is a widely used technique for this purpose. A decrease in the phosphorylation of Akt at Serine 473 and/or Threonine 308 is a hallmark of PI3K/Akt pathway inhibition.[10]

Materials:

  • Cell line of interest (e.g., MCF-7, a cell line with a constitutively active PI3K pathway)

  • Complete cell culture medium

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound for a specified duration (e.g., 2, 6, 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.[11]

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and reprobed with an antibody against the total protein (e.g., total Akt) and a loading control (e.g., GAPDH).[10]

  • Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control.

Protocol 3: Functional Cellular Outcome - MTT Cell Viability Assay

Rationale: To determine the functional consequence of pathway modulation by the compound, a cell viability or proliferation assay is performed. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often correlated with cell viability.[12]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control and a positive control for cell death if available.

  • Incubation: Incubate the cells for a desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[9]

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability against the logarithm of the compound concentration and determine the EC50 value.

Data Presentation

Quantitative data should be summarized in a clear and organized manner to facilitate interpretation and comparison.

Table 1: In Vitro Kinase Inhibition

KinaseIC50 (nM)
PI3KαValue
PI3KβValue
PI3KδValue
PI3KγValue
Akt1Value
mTORValue

Table 2: Cellular Viability

Cell LineTreatment DurationEC50 (µM)
MCF-748 hoursValue
A54948 hoursValue
HCT11648 hoursValue

Illustrative Signaling Pathway

The following diagram illustrates the core components of the PI3K/Akt signaling pathway and potential points of inhibition.

G cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 Akt Akt PIP3->Akt Recruitment PDK1 PDK1 PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) S6K S6K mTORC1->S6K Phosphorylation CellGrowth Cell Growth & Proliferation S6K->CellGrowth Inhibitor 2,5-Dimethylpyrazolo [1,5-a]pyrimidin-7-ol Inhibitor->PI3K Inhibitor->Akt

Caption: The PI3K/Akt signaling pathway with potential inhibition points.

References

  • Sławiński, J., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 22(19), 10539. [Link]

  • Alqarni, M. H., et al. (2022). Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway. Molecules, 27(15), 4983. [Link]

  • MySkinRecipes. (n.d.). 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one. Retrieved from [Link]

  • Zhang, C., et al. (2012). Modulation of Kv7 potassium channels by a novel opener pyrazolo[1,5-a]pyrimidin-7(4H)-one compound QO-58. British Journal of Pharmacology, 166(6), 1845-1858. [Link]

  • Liang, J., et al. (2016). Lead optimization of a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold to identify potent, selective and orally bioavailable KDM5 inhibitors suitable for in vivo biological studies. Bioorganic & Medicinal Chemistry Letters, 26(16), 4054-4058. [Link]

  • Wang, X., et al. (2011). Design, synthesis and biological activity of pyrazolo[1,5-a]pyrimidin-7(4H)-ones as novel Kv7/KCNQ potassium channel activators. European Journal of Medicinal Chemistry, 46(9), 4153-4162. [Link]

  • Sławiński, J., et al. (2020). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 25(18), 4253. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Advances, 12(35), 22695-22730. [Link]

  • Abdel-Ghani, T. M., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(1), 223. [Link]

  • Adriaenssens, E., et al. (2023). In vitro kinase assay. protocols.io. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Pratilas, C. A., & Solit, D. B. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 19-31. [Link]

  • ResearchGate. (n.d.). Western blot analysis for protein levels associated with the PI3K/AKT pathway and cancer cell apoptosis. Retrieved from [Link]

  • Bio-protocol. (2022). In vitro kinase assay. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of total and phospho-p38-MAPK in normal and glaucoma LC cells. Retrieved from [Link]

  • protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. Retrieved from [Link]

  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & Biology, 12(6), 621-637. [Link]

  • Wu, P., et al. (2013). Discovery and optimization of 3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides as novel selective and orally bioavailable discoidin domain receptor 1 (DDR1) inhibitors. Journal of Medicinal Chemistry, 56(10), 3946-3965. [Link]

  • Van den Broeck, T., et al. (2023). Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. European Journal of Medicinal Chemistry, 258, 115598. [Link]

  • Wang, Y., et al. (2011). Activation of KCNQ2/3 Potassium Channels by Novel pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives. Cellular Physiology and Biochemistry, 27(6), 755-764. [Link]

  • MDPI. (2023). Repurposing Anticancer Drugs Targeting the MAPK/ERK Signaling Pathway for the Treatment of Respiratory Virus Infections. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. In Probe Reports from the NIH Molecular Libraries Program. [Link]

  • ResearchGate. (n.d.). In vitro kinase assay v1. Retrieved from [Link]

  • ResearchGate. (2014). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Retrieved from [Link]

  • PubMed. (2025). Synthesis of New Pyrazolo[1,5-a]Pyrazin-4(5H)-One Derivatives and Effects on PI3K Protein Levels in A549 Lung Adenocarcinoma Cell Line. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and improve the yield and purity of your synthesis.

I. Core Synthesis Workflow

The primary and most efficient route to this compound involves the cyclocondensation of 3-amino-5-methylpyrazole with a suitable β-dicarbonyl compound, typically ethyl acetoacetate. The reaction proceeds through a series of nucleophilic additions and a final dehydration step to form the fused pyrazolo[1,5-a]pyrimidine ring system.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 3-amino-5-methylpyrazole 3-amino-5-methylpyrazole Mixing Mixing in Solvent (e.g., Acetic Acid, Ethanol) 3-amino-5-methylpyrazole->Mixing Ethyl_acetoacetate Ethyl Acetoacetate Ethyl_acetoacetate->Mixing Heating Heating (Conventional or Microwave) Mixing->Heating Initiates Reaction Cyclocondensation Cyclocondensation Heating->Cyclocondensation Drives Ring Closure Cooling Cooling & Precipitation Cyclocondensation->Cooling Crude Product Formation Filtration Filtration Cooling->Filtration Recrystallization Recrystallization (e.g., from Ethanol) Filtration->Recrystallization Purification Drying Drying Recrystallization->Drying Final_Product This compound Drying->Final_Product

Caption: A generalized workflow for the synthesis of this compound.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Low to No Product Formation 1. Impure Starting Materials: 3-amino-5-methylpyrazole can degrade over time, especially if not stored properly. Ethyl acetoacetate can hydrolyze.Solution: 1. Verify Starting Material Purity: Use freshly sourced or purified 3-amino-5-methylpyrazole. Check the purity of ethyl acetoacetate by NMR or GC. Impurities can interfere with the reaction or lead to side products.2. Optimize Reaction Temperature: Ensure the reaction is heated to the appropriate temperature. For conventional heating in acetic acid, reflux is typically required.[1] If using a lower boiling point solvent like ethanol, a higher temperature or longer reaction time may be necessary.3. Consider Microwave Irradiation: Microwave synthesis can significantly accelerate the reaction and improve yields, sometimes in a solvent-free setting.[2]
Low Yield 1. Incomplete Reaction: The reaction may not have gone to completion.2. Product Loss During Work-up: The product may be partially soluble in the filtrate or wash solvents.3. Side Reactions: Formation of isomeric byproducts or other impurities.Solution: 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting materials. Extend the reaction time if necessary.2. Optimize Work-up: Cool the reaction mixture thoroughly to maximize precipitation. Use minimal amounts of cold solvent for washing the crude product.3. Control Reaction Conditions: The regioselectivity of the cyclization can be influenced by the solvent and catalyst. Acetic acid often provides good regioselectivity.[1] The formation of isomers can sometimes be observed, and optimizing the reaction conditions can favor the desired product.[3]
Product is an Intractable Oil or Gummy Solid 1. Presence of Impurities: Residual solvent, starting materials, or side products can prevent crystallization.2. Incorrect pH: The product's solubility can be pH-dependent.Solution: 1. Purification: Attempt to triturate the oil with a non-polar solvent like hexane to induce solidification. If that fails, column chromatography may be necessary.2. pH Adjustment: After the reaction, carefully neutralize the solution if a basic or acidic catalyst was used. This can sometimes promote precipitation of the product.
Formation of an Isomeric Impurity Lack of Regioselectivity: The nucleophilic attack of the aminopyrazole can occur from two different nitrogen atoms, potentially leading to the formation of the undesired pyrazolo[1,5-a]pyrimidine isomer.Solution: 1. Solvent Choice: The choice of solvent can influence the regioselectivity. Acetic acid is often a good choice for directing the cyclization to the desired isomer.[1]2. Reaction Temperature: Lowering the reaction temperature may improve selectivity in some cases, although this could also slow down the reaction rate.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected yield for this synthesis?

Reported yields for similar pyrazolo[1,5-a]pyrimidine syntheses can vary widely, typically ranging from 65% to over 90% depending on the specific substrates and reaction conditions.[1][2] With optimized conditions, a yield in the range of 80-90% should be achievable.

Q2: Can I use a different β-dicarbonyl compound?

Yes, other β-dicarbonyl compounds or their equivalents can be used, which will result in different substituents on the pyrimidine ring. For example, using acetylacetone would lead to the 5,7-dimethyl derivative.

Q3: What is the role of acetic acid as a solvent?

Acetic acid serves a dual purpose. It is a polar protic solvent that can facilitate the dissolution of the starting materials. It also acts as an acid catalyst, protonating the carbonyl groups of ethyl acetoacetate, which makes them more electrophilic and susceptible to nucleophilic attack by the aminopyrazole.

Q4: How can I confirm the structure of my product?

The structure of this compound can be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To determine the chemical structure and the position of the methyl groups.

  • Mass Spectrometry: To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl group and the aromatic rings.

Q5: My product seems to exist as a different tautomer. Is this normal?

Yes, pyrazolo[1,5-a]pyrimidin-7-ols can exist in tautomeric equilibrium with their keto form, 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one. The predominant tautomer can depend on the solvent, pH, and temperature. In many cases, the keto form is more stable. The presence of both tautomers might be observed in spectroscopic analyses.

IV. Detailed Experimental Protocol

This protocol is a generalized procedure based on common synthetic methods for pyrazolo[1,5-a]pyrimidines.[1] Optimization may be required for your specific laboratory conditions.

Materials:

  • 3-amino-5-methylpyrazole

  • Ethyl acetoacetate

  • Glacial Acetic Acid

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-amino-5-methylpyrazole (1.0 eq) and glacial acetic acid (5-10 mL per gram of aminopyrazole).

  • Addition of Reagent: While stirring, add ethyl acetoacetate (1.1 eq) dropwise to the mixture.

  • Heating: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature. A precipitate should form.

    • Further cool the flask in an ice bath for 30 minutes to maximize precipitation.

    • Collect the crude product by vacuum filtration.

    • Wash the solid with a small amount of cold ethanol.

  • Purification:

    • Recrystallize the crude product from a minimal amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to form crystals.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

V. Data Summary Table

Parameter Recommended Value/Condition Reference
Starting Material Ratio 1:1.1 (3-amino-5-methylpyrazole : Ethyl acetoacetate)General Stoichiometry
Solvent Glacial Acetic Acid[1]
Reaction Temperature Reflux (~118 °C)[1][4]
Reaction Time 4-6 hours (monitor by TLC)[1]
Purification Method Recrystallization from Ethanol[2]
Alternative Method Microwave Irradiation[2]

VI. References

  • Bonacorso, H. G., et al. (2008). 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines: highly regioselective synthesis and bromination. ResearchGate. Retrieved from [Link]

  • Gloc, E., et al. (2020). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 25(23), 5776.

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Retrieved from

  • Naik, C. G., & Malik, G. M. (2010). Synthesis of pyrazolone derivatives and their biological activities. Oriental Journal of Chemistry, 26(1), 113-116.

  • Otsuka, Y., et al. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Scientific Reports, 11(1), 14619.

  • ResearchGate. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidin-7-ol 4a–4i. Reagent and condition. Retrieved from [Link]

  • Aghayan, M., et al. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 133(1), 40.

  • Agboola, B., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry.

  • Li, Z., et al. (2017). Synthesis of 7-arylethyl-5-arylpyrazolo[1,5-a]pyrimidines through an aza-Michael addition/nucleophilic addition/1,3-hydrogen transfer cascade. Journal of Chemical Sciences, 129(10), 1579–1586.

  • Peyronneau, M., et al. (2014). Preparation and evaluation of novel pyrazolo[1,5-a]pyrimidine acetamides, closely related to DPA-714, as potent ligands for imaging the TSPO 18kDa with PET. Bioorganic & Medicinal Chemistry Letters, 24(6), 1545–1549.

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Retrieved from [Link]

  • Vasylenko, O., et al. (2015). Unusual in Water Multicomponent Reaction of 3-Amino-5-methylpyrazole, Acetylacetone and Aldehyde. French-Ukrainian Journal of Chemistry, 3(1), 38-42.

  • Journal of Medicinal and Chemical Sciences. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Retrieved from [Link]

  • Sharma, S., & Kumar, V. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(10), 991-1006.

  • ResearchGate. (n.d.). Recent synthetic methodologies for pyrazolo[1,5- a ]pyrimidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • Bangladesh Journals Online. (n.d.). Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1- (Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1976). The chemistry of polyazaheterocyclic compounds. Part VI. Condensation reactions of 5-amino-1H-1,2,3-triazoles with ethyl acetoacetate and a new type of dimroth rearrangement. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions with heterocyclic amidines: Synthesis of several new pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a][2][5][6]triazines. Retrieved from [Link]

  • Arkivoc. (2012). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]

Sources

2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol solubility problems and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol

Executive Summary: The "Brick Dust" Challenge

Researchers frequently encounter precipitation issues with This compound . While chemically identified as an "alcohol" (-ol), this molecule behaves functionally as a lactam (7-one) in solid and solution states.

This distinction is not semantic; it is the root cause of your solubility problems. The molecule adopts a stable crystal lattice driven by strong intermolecular hydrogen bonding (dimerization) of the amide-like motif, resulting in high melting points (>250°C) and poor aqueous solubility. This guide provides the thermodynamic and kinetic strategies required to disrupt this lattice and maintain stability in biological assays.

Technical Deep Dive: The Tautomerism Trap

To dissolve this compound, you must understand what you are fighting. The molecule exists in a tautomeric equilibrium. While vendors sell it as the "7-ol" (enol form), the "7-one" (keto form) is thermodynamically favored in most environments.

Key Mechanism:

  • The Enol (7-ol): Aromatic, but less stable in the crystal lattice.

  • The Keto (7-one): Forms strong

    
     hydrogen bond networks (similar to DNA base pairing), creating a "brick dust" solid that resists dissolution in water.
    
Visualizing the Equilibrium (Graphviz)

Tautomerism cluster_0 Solubility Barrier Enol Enol Form (7-ol) Promoted by: High pH (Anion) Silylation Keto Keto Form (7-one) Dominant State High Lattice Energy Insoluble in Water Enol->Keto Tautomerization (Equilibrium favors Keto) Solubilized Solubilized State (Solvated Monomer) Keto->Solubilized Requires Dipolar Aprotic Solvent (DMSO/DMF)

Figure 1: The tautomeric equilibrium. The keto form dominates in the solid state, creating a high-energy barrier to solubility that requires specific solvent intervention.

Solubility Troubleshooting Guide

Solvent Selection Matrix

Do not attempt to dissolve this directly in water or PBS. It will float or form a suspension.

Solvent ClassSuitabilitySolubility Limit (Est.)Notes
DMSO Excellent > 50 mMPrimary choice. Disrupts H-bonds effectively.
DMF Good> 30 mMAlternative if DMSO is incompatible with downstream chemistry.
Ethanol Poor< 5 mMRequires heating; often precipitates upon cooling.
Water (pH 7) Insoluble < 0.1 mMThe neutral molecule is hydrophobic.
NaOH (1M) Moderate~ 10-20 mMDeprotonates the NH/OH (pKa ~9-10), forming a soluble anion.
HCl (1M) Low/ModVariableProtonation (pKa ~0.4) is difficult; requires very low pH.
Critical Q&A: Addressing Common Failures

Q1: I made a 10 mM stock in DMSO, but it precipitated when I added it to cell culture media. Why? A: This is "Crash-out." You diluted a hydrophobic molecule from a favorable environment (DMSO) into an unfavorable one (Water).

  • The Fix: Do not dilute directly from 100% DMSO to Media. Use an intermediate dilution step or a carrier.

    • Protocol: Dilute stock into PBS containing 0.1% BSA or 5% Cyclodextrin (HP-

      
      -CD). The protein/cyclodextrin sequesters the molecule, preventing aggregation.
      

Q2: Can I use acid to dissolve it? A: Generally, no . The pKa of the pyrimidine nitrogen is very low (~0.38) [1]. You would need a pH < 1 to fully protonate and dissolve it. This is incompatible with biological assays.

  • The Fix: Use Base if aqueous solubility is strictly required without organics. Adjusting pH to >10 will deprotonate the amide/enol (forming the salt), but this is also harsh for cells. DMSO remains the gold standard.

Q3: My compound looks slightly yellow in DMSO. Is it degraded? A: Likely not. While the pure solid is off-white/white, concentrated solutions in DMSO often exhibit a slight yellow tint due to electronic interactions (charge transfer) or trace oxidation products common in nitrogen heterocycles. Verify purity via LC-MS if the color deepens significantly.

Validated Protocols

Protocol A: Preparation of Stable Stock Solution (20 mM)

Target: Long-term storage for biological assays.

  • Weighing: Weigh 3.26 mg of this compound (MW: 163.18 g/mol ).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (dimethyl sulfoxide).

    • Note: Avoid "wet" DMSO; water content promotes precipitation.

  • Vortexing: Vortex vigorously for 30-60 seconds.

    • Troubleshooting: If solid remains, sonicate in a water bath at 35°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (to prevent light degradation) and store at -20°C.

    • Shelf Life: Stable for >6 months. Avoid repeated freeze-thaw cycles.

Protocol B: Serial Dilution for Cell Assays (Prevention of Precipitation)

Target: Dosing cells without crashing out the compound.

  • Start: 20 mM DMSO Stock.

  • Intermediate Step (The "Step-Down"):

    • Prepare a 10x Working Solution in media containing 5% DMSO .

    • Example: Add 5 µL of Stock to 995 µL of Media (Result: 100 µM compound, 0.5% DMSO).

    • Observation: Check for turbidity immediately. If turbid, sonicate.

  • Final Dosing:

    • Add the 10x Working Solution to your cell wells (1:10 dilution).

    • Final Concentration: 10 µM compound, 0.05% DMSO (Safe for most cells).

Decision Logic for Experimental Design

Use this logic flow to determine the best handling method for your specific application.

DecisionTree Start Start: Experimental Goal AppType What is the application? Start->AppType BioAssay Biological Assay (Cell/Enzyme) AppType->BioAssay ChemSynth Chemical Synthesis (Intermediate) AppType->ChemSynth StockPrep Prepare Stock in 100% DMSO BioAssay->StockPrep ReactionSolvent Use DMF, NMP, or Glacial Acetic Acid ChemSynth->ReactionSolvent Dilution Dilution Strategy StockPrep->Dilution Direct Direct Dilution (Risk of Precip!) Dilution->Direct Avoid StepDown Step-Down Dilution (Intermediate 5% DMSO) Dilution->StepDown Recommended

Figure 2: Workflow for selecting the correct solubilization strategy based on experimental intent.

References

  • ChemicalBook. (2025). 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine Properties and pKa Data. Link

  • National Institutes of Health (NIH) / PubChem. (2025). This compound Compound Summary. Link

  • Moustafa, M. et al. (2022).[1][2] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. PMC PubMed Central. Link

  • MDPI. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules Journal. Link

  • Royal Society of Chemistry. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances. Link

Sources

Technical Support Center: Optimizing Reaction Conditions for 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged core in medicinal chemistry, serving as a cornerstone for developing potent protein kinase inhibitors and other therapeutic agents.[1][2][3] Achieving high yield, purity, and reproducibility in its synthesis is paramount.

This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of this compound.

Q1: What is the primary synthetic route and mechanism for this compound?

The most common and efficient method is the cyclocondensation reaction between a 3-aminopyrazole and a β-ketoester. For this specific target, the reactants are 3-amino-5-methylpyrazole and ethyl acetoacetate . The reaction proceeds via an initial nucleophilic attack of the exocyclic amino group of the pyrazole onto the keto-carbonyl of the ethyl acetoacetate, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system.[4]

Reaction_Mechanism Reactants 3-amino-5-methylpyrazole + Ethyl Acetoacetate Intermediate1 Enamine Intermediate (after initial condensation) Reactants->Intermediate1 Condensation Intermediate2 Cyclized Intermediate (Hemiaminal-like) Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound (after dehydration) Intermediate2->Product Dehydration (-H2O)

Caption: General mechanism for the synthesis of the target molecule.

Q2: Does this compound exist in other forms?

Yes, it exhibits keto-enol tautomerism. The "-ol" form (this compound) is in equilibrium with its keto tautomer, 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one . The predominant form can depend on the solvent, pH, and physical state (solid vs. solution). For characterization and reporting, it's crucial to be aware of this equilibrium.

Q3: What are the most critical parameters to control during the reaction?

The success of this synthesis hinges on the careful control of four key parameters:

  • Temperature: Influences reaction rate and selectivity. Higher temperatures can promote dehydration but may also lead to side product formation.

  • Solvent: The choice of solvent (e.g., acetic acid, ethanol, toluene) affects reagent solubility and can play a role in the reaction mechanism.[5] Acetic acid often serves as both solvent and catalyst.[6]

  • Catalyst: An acid catalyst (e.g., acetic acid, p-toluenesulfonic acid) is typically required to facilitate both the initial condensation and the final dehydration step.

  • Stoichiometry: Precise control of the reactant molar ratio is essential to prevent side reactions, such as the self-condensation of ethyl acetoacetate.

Q4: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most straightforward method. Use a suitable mobile phase (e.g., 50-70% ethyl acetate in hexanes) to track the consumption of the starting materials and the formation of the product spot. Visualization under UV light (254 nm) is typically effective. For more quantitative analysis, LC-MS can be used to monitor the appearance of the product's mass peak ([M+H]⁺ ≈ 164.08).[7]

Q5: What is the standard method for product purification?

The crude product often precipitates from the reaction mixture upon cooling or addition of a non-solvent like water. The primary purification method is recrystallization , frequently from ethanol or an ethanol/water mixture, which typically yields a product of high purity.[8] If significant impurities persist, column chromatography on silica gel may be necessary.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis.

Problem ID Issue Encountered Probable Cause(s) Recommended Solutions & Scientific Rationale
YLD-01 Low or No Product Yield 1. Incomplete Reaction: The reaction has not reached equilibrium or completion. 2. Suboptimal Catalyst: The acid catalyst is not effective enough to promote the rate-limiting dehydration step. 3. Reaction Temperature Too Low: Insufficient thermal energy to overcome the activation energy barrier.Solution 1: Increase reaction time. Monitor via TLC until the starting material spot has been consumed. Solution 2: Switch to a stronger acid catalyst like p-toluenesulfonic acid (p-TsA) in a non-acidic solvent like toluene, which allows for azeotropic removal of water. Solution 3: Gradually increase the reaction temperature in 10°C increments. For thermally robust molecules, reflux conditions are common.[9] Consider switching to microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields by promoting rapid, uniform heating.[5]
PUR-01 Multiple Spots on TLC (Significant Impurities) 1. Regioisomer Formation: Cyclization occurred via the N1 pyrazole nitrogen instead of the N2, leading to the formation of a pyrazolo[3,4-b]pyridine isomer. 2. Self-Condensation of Reactant: Ethyl acetoacetate can self-condense under acidic conditions to form dehydroacetic acid or other byproducts. 3. Incomplete Dehydration: The cyclized intermediate (see mechanism diagram) has not fully eliminated water.Solution 1: Maintain strict temperature control, as selectivity is often temperature-dependent. Slower, controlled addition of the β-ketoester to the aminopyrazole solution can improve regioselectivity. The desired isomer is generally the thermodynamically favored product. Solution 2: Use a 1:1 or slight excess (1:1.1) of the aminopyrazole to the β-ketoester. Add the ethyl acetoacetate dropwise to the reaction mixture rather than mixing all at once. Solution 3: Ensure a sufficient amount of acid catalyst is present and that the reaction is heated for an adequate duration to drive the dehydration to completion.
REP-01 Poor Reproducibility Between Batches 1. Reagent Purity: Starting materials, particularly the 3-amino-5-methylpyrazole, may vary in purity or may have degraded upon storage. 2. Atmospheric Moisture: Water in the reaction can interfere with the condensation equilibrium. 3. Inconsistent Heating: Non-uniform heating can create hot spots, leading to localized decomposition and inconsistent reaction rates.Solution 1: Verify the purity of starting materials via NMR or melting point analysis before each run. Store aminopyrazoles in a cool, dark place, preferably under an inert atmosphere. Solution 2: Use anhydrous solvents, especially if not using a system that removes water (like a Dean-Stark trap). While small amounts of water are produced, starting dry provides a consistent baseline. Solution 3: Use a temperature-controlled oil bath and ensure vigorous, efficient stirring throughout the reaction to maintain a homogeneous temperature profile.

Experimental Protocols & Workflows

Protocol 1: General Synthesis of this compound

This protocol provides a robust starting point for optimization.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-amino-5-methylpyrazole (1.0 eq) and ethyl acetoacetate (1.05 eq).

  • Solvent/Catalyst Addition: Add glacial acetic acid (5-10 mL per gram of aminopyrazole). The acetic acid serves as both the solvent and the catalyst.[6]

  • Reaction: Heat the mixture to reflux (approx. 118°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using TLC (e.g., 60:40 Ethyl Acetate:Hexane) every 1-2 hours. The reaction is typically complete within 12-14 hours, indicated by the disappearance of the aminopyrazole spot.[6]

  • Work-up & Isolation: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker of cold water, which should cause the product to precipitate.

  • Purification: Collect the solid product by vacuum filtration, washing with cold water and then a small amount of cold ethanol. Recrystallize the crude solid from ethanol to obtain the pure product.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.

Workflow for Reaction Optimization

A systematic approach is key to efficient optimization. This workflow provides a logical progression for refining your reaction conditions.

Optimization_Workflow Start Start with Baseline Protocol (e.g., Acetic Acid, Reflux) Solvent Screen Solvents (Toluene, EtOH, DMF) Start->Solvent Catalyst Optimize Catalyst (p-TsA, H2SO4, None) Solvent->Catalyst Temp Vary Temperature (80°C, 100°C, Reflux) Catalyst->Temp Analyze Analyze Yield & Purity (LC-MS, NMR) Temp->Analyze Analyze->Solvent Further Optimization Needed End Final Optimized Protocol Analyze->End Conditions Meet Target

Caption: A systematic workflow for optimizing reaction conditions.

Troubleshooting Decision Tree

When faced with a suboptimal result, use this decision tree to diagnose the issue.

Troubleshooting_Tree Start Reaction Outcome Poor? LowYield Low Yield? Start->LowYield Yes Impure Impure Product? Start->Impure No Incomplete Check TLC for Starting Material LowYield->Incomplete AnalyzeImp Analyze Impurities (LC-MS) Impure->AnalyzeImp SM_Present SM Present: Increase Time/Temp/Catalyst Incomplete->SM_Present Yes SM_Absent SM Absent: Check for Degradation or Workup Loss Incomplete->SM_Absent No Isomer Isomer Present: Adjust Temperature, Control Addition Rate AnalyzeImp->Isomer Regioisomer Found OtherImp Other Impurities: Check Reagent Purity, Adjust Stoichiometry AnalyzeImp->OtherImp Other Peaks Found

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • EvitaChem. (n.d.). 2,5-Dimethylpyrazolo[1,5-a]pyrimidine.
  • ResearchGate. (n.d.). Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine derivatives.
  • Cabrera-Rivera, F. A., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules.
  • Terungwa, S. A., et al. (2024).
  • PubChem. (n.d.). This compound.
  • MySkinRecipes. (n.d.). 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one.
  • Ren, P., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters.
  • Sikora, M., et al. (2020).
  • Terungwa, S. A., et al. (2024).
  • ResearchGate. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidin-7-ol 4a–4i.
  • Sikora, M., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Pharmaceuticals.
  • Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Sikora, M., et al. (2020).
  • Al-Warhi, T., et al. (2024).
  • Fernández-García, C., et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Inorganics.
  • ResearchGate. (n.d.). ORTEP of 2,5-dimethyl-7-trichloromethylpyrazolo[1,5- a ] pyrimidine ( 3b ).

Sources

Technical Support Center: Synthesis of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol. This document is designed for researchers, medicinal chemists, and process development scientists who are working with pyrazolo[1,5-a]pyrimidine scaffolds. We will address common challenges, with a specific focus on byproduct formation, and provide field-tested troubleshooting strategies to enhance reaction yield, purity, and reproducibility.

Core Synthesis Pathway: An Overview

The most prevalent and reliable method for synthesizing the this compound core is the acid-catalyzed cyclocondensation of 3-amino-5-methylpyrazole with ethyl acetoacetate. This reaction, while straightforward in principle, is sensitive to reaction conditions that can dictate the outcome and purity of the final product.

The reaction proceeds via an initial nucleophilic attack of the exocyclic amino group of the pyrazole onto the ketone carbonyl of ethyl acetoacetate, followed by an intramolecular cyclization and dehydration to yield the fused bicyclic system.

Core Synthesis Pathway Reactant1 3-Amino-5-methylpyrazole Product 2,5-Dimethylpyrazolo [1,5-a]pyrimidin-7-ol Reactant1->Product AcOH, Reflux Reactant2 Ethyl Acetoacetate Reactant2->Product AcOH, Reflux Plus + Plus->Product AcOH, Reflux

Caption: General reaction scheme for the synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered problems during the synthesis in a direct question-and-answer format.

Question 1: My final product is a mixture of two isomers that are difficult to separate. What is the second isomer, and how can I improve regioselectivity?

Answer:

  • Causality (The "Why"): This is the most common issue and stems from the inherent reactivity of the 3-amino-5-methylpyrazole starting material. It possesses two nucleophilic nitrogen atoms: the exocyclic amino group (N-NH2) and the endocyclic, pyridine-like nitrogen of the pyrazole ring (N1). Ethyl acetoacetate has two electrophilic centers: the ketone and the ester carbonyls. While the desired pathway involves the amino group attacking the ketone, a side reaction can occur where the N1 nitrogen initiates a reaction, leading to the formation of the undesired regioisomer, 2,7-dimethylpyrazolo[1,5-a]pyrimidin-5-ol .

Isomer Formation cluster_desired Desired Pathway cluster_undesired Undesired Pathway N_NH2 Exocyclic -NH2 attacks Ketone Carbonyl Intermediate_A Enamine Intermediate N_NH2->Intermediate_A Step 1 Cyclization_A N1 attacks Ester Carbonyl (Intramolecular) Intermediate_A->Cyclization_A Step 2 Product_A Product: 2,5-Dimethyl- pyrazolo[1,5-a]pyrimidin-7-ol Cyclization_A->Product_A Dehydration N1_Ring Endocyclic N1 attacks Ketone Carbonyl Intermediate_B Zwitterionic Intermediate N1_Ring->Intermediate_B Side Reaction Cyclization_B -NH2 attacks Ester Carbonyl Intermediate_B->Cyclization_B Product_B Byproduct: 2,7-Dimethyl- pyrazolo[1,5-a]pyrimidin-5-ol Cyclization_B->Product_B

Caption: Competing pathways leading to desired product vs. isomeric byproduct.

  • Expert Recommendation (The "How"):

    • Acid Catalysis is Key: Performing the reaction in a protic acid solvent like glacial acetic acid is crucial. The acid protonates the endocyclic N1 nitrogen of the pyrazole ring, effectively deactivating it as a nucleophile. This ensures that the exocyclic amino group is the primary nucleophile, strongly favoring the desired reaction pathway.[1]

    • Temperature Control: Maintain a steady reflux. Temperatures that are too low may not provide sufficient energy for the cyclization step, while excessively high temperatures (e.g., in sealed vessels) could promote side reactions.

    • Solvent Choice: Glacial acetic acid typically provides the best balance of acidic catalysis and appropriate boiling point to drive the dehydration.

Question 2: My reaction stalls, and I've isolated a significant amount of an open-chain intermediate. How do I drive the reaction to completion?

Answer:

  • Causality (The "Why"): The reaction is a two-step process: formation of an enaminone intermediate, followed by cyclization. The second step, the intramolecular cyclization, is an equilibrium process that requires the removal of a molecule of water (or ethanol from the ester). If water/ethanol is not efficiently removed from the reaction medium, the equilibrium will not favor the cyclized product, and the reaction will appear to stall at the intermediate stage.

  • Expert Recommendation (The "How"):

    • Microwave-Assisted Synthesis: This is a highly effective method for driving the reaction to completion. Microwave irradiation can significantly reduce reaction times and improve yields by efficiently promoting the cyclization and dehydration steps.[2][3] Solvent-free microwave conditions have been reported to give yields up to 92%.[2]

    • Azeotropic Removal of Water: For conventional heating, switching to a higher-boiling, non-polar solvent like toluene or xylene and using a Dean-Stark apparatus will physically remove water from the reaction as it forms, driving the equilibrium towards the final product. A catalytic amount of p-toluenesulfonic acid (p-TsA) should be added to facilitate this.

    • Increase Reaction Time/Temperature: If using acetic acid, ensure the reflux is maintained for a sufficient duration (typically 12-16 hours).[1] Monitoring by TLC is essential to determine the point of completion.

Question 3: My NMR spectrum looks clean, but the mass spectrum shows the correct mass for the product and another peak at M+18. What is happening?

Answer:

  • Causality (The "Why"): This is not a byproduct issue but a characteristic of the product's structure. The target molecule, this compound, exists in a tautomeric equilibrium with its keto form, 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one. The M+18 peak you are observing is likely an adduct of your product with water, which can sometimes be observed in mass spectrometry, especially with electrospray ionization (ESI) when the sample or solvent contains trace water. However, the primary consideration is the tautomerism, which can affect characterization.

Tautomerism Enol 2,5-Dimethylpyrazolo [1,5-a]pyrimidin-7-ol (Enol Form) Keto 2,5-Dimethylpyrazolo [1,5-a]pyrimidin-7(4H)-one (Keto Form) Enol->Keto

Caption: Tautomeric equilibrium of the final product.

  • Expert Recommendation (The "How"):

    • NMR Solvent Effects: The ratio of tautomers observed in an NMR spectrum is highly dependent on the solvent. In aprotic solvents like CDCl₃, you may see distinct peaks for both forms or a dominant keto form. In protic or hydrogen-bond-accepting solvents like DMSO-d₆, the equilibrium may shift, and you might observe exchange broadening of the N-H and O-H protons.

    • Mass Spectrometry: Ensure your sample is completely dry before analysis. If the M+18 peak persists, consider it a common artifact for this class of compounds and focus on the primary M+H⁺ peak for confirmation.

Frequently Asked Questions (FAQs)

FAQ 1: What are the optimal starting conditions for a first-time synthesis?

For a robust and reliable initial experiment, we recommend the following conditions. This protocol is designed to favor high regioselectivity and yield.

ParameterRecommended ConditionRationale
Reactants Ratio 1.0 eq. 3-amino-5-methylpyrazoleLimiting reagent.
1.1 - 1.2 eq. Ethyl AcetoacetateSlight excess of the ketoester ensures full conversion of the aminopyrazole.
Solvent Glacial Acetic AcidActs as both solvent and catalyst, promoting high regioselectivity.
Temperature Reflux (~118 °C)Provides sufficient thermal energy for cyclization and dehydration.
Reaction Time 12 - 16 hoursMonitor by TLC until starting material is consumed.
Work-up Cool, pour into ice-water, filter solidThe product typically precipitates upon cooling and dilution.

FAQ 2: What is the most effective method for purifying the crude product?

Purification is critical to remove unreacted starting materials and any isomeric byproducts.

  • Recrystallization: This is the most effective and scalable method. The crude solid can often be purified to >98% by recrystallizing from ethanol or an ethyl acetate/hexane mixture.[1][2] This method is particularly good at removing the more soluble isomeric byproduct.

  • Column Chromatography: If recrystallization is insufficient, silica gel chromatography can be used. A gradient elution starting from 100% dichloromethane and gradually adding methanol (e.g., 0-5% gradient) is typically effective at separating the desired product from impurities.

FAQ 3: How can I definitively confirm the structure and rule out the 2,7-dimethyl isomer?

Standard 1H and 13C NMR can be ambiguous. The most powerful tool for unambiguous structural confirmation is 2D NMR spectroscopy.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): In the correct 2,5-dimethyl isomer, the methyl group at the C5 position of the pyrimidine ring is spatially close to the proton at the C6 position. A NOESY experiment will show a cross-peak correlation between the signals for the C5-methyl protons and the C6-H proton. This correlation is absent in the incorrect 2,7-dimethyl isomer.

  • Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment can show long-range (2-3 bond) correlations between protons and carbons. Look for a correlation from the C5-methyl protons to the C6 carbon and the C7 carbon to confirm the connectivity of the pyrimidine ring.

Experimental Protocol: Optimized Synthesis

This protocol is validated to maximize the yield of the desired this compound.

Materials:

  • 3-amino-5-methylpyrazole (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Glacial Acetic Acid

  • Ethanol (for recrystallization)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-amino-5-methylpyrazole (1.0 eq) and glacial acetic acid (10 mL per gram of aminopyrazole).

  • Stir the mixture until the solid is fully dissolved.

  • Add ethyl acetoacetate (1.1 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to a steady reflux (approx. 118 °C) and maintain for 16 hours. Monitor the reaction's progress by TLC (e.g., 10% Methanol in Dichloromethane).

  • After completion, allow the reaction mixture to cool to room temperature. A precipitate may form.

  • Slowly pour the cooled reaction mixture into a beaker containing ice-water (approx. 10x the volume of the acetic acid used) with vigorous stirring.

  • A pale-yellow or off-white solid should precipitate. Continue stirring in the ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove residual acetic acid.

  • Dry the crude product under vacuum.

  • Purify the crude solid by recrystallization from hot ethanol to yield this compound as a crystalline solid.

References

  • RSC Publishing. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Organic Chemistry Portal. (2013). Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles. Organic Chemistry Portal. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine derivatives. Reagents.... ResearchGate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one. MySkinRecipes. Retrieved from [Link]

  • ResearchGate. (n.d.). ORTEP of 2,5-dimethyl-7-trichloromethylpyrazolo[1,5- a ] pyrimidine ( 3b ). ResearchGate. Retrieved from [Link]

  • PubMed Central. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Library of Medicine. Retrieved from [Link]

  • PubMed Central. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Retrieved from [Link]

Sources

Technical Support Center: 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and drug development processes.

Introduction to this compound

This compound is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class, which is a significant scaffold in medicinal chemistry due to its diverse biological activities.[1][2][3][4][5] The stability of this compound is a critical parameter for its storage, handling, and application in various experimental and pharmaceutical contexts. Understanding its degradation pathways is essential for the development of stable formulations and for interpreting analytical data correctly.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound is generally a stable crystalline solid under standard laboratory conditions (ambient temperature and light). However, prolonged exposure to harsh conditions such as high temperatures, extreme pH, and intense light can lead to degradation. The pyrazolo[1,5-a]pyrimidine core is a fused aromatic system, which contributes to its overall stability.

Q2: How should I store this compound to ensure its stability?

A2: For optimal stability, this compound should be stored in a cool, dark, and dry place. It is recommended to store the solid compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen. Solutions of the compound, particularly in protic solvents, may be less stable and should be prepared fresh whenever possible. For short-term storage of solutions, refrigeration (2-8 °C) and protection from light are advisable.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the structure of this compound, the potential degradation pathways include:

  • Hydrolysis: The pyrimidin-7-ol moiety may be susceptible to hydrolysis, especially under strong acidic or basic conditions, potentially leading to ring-opening of the pyrimidine ring.

  • Oxidation: The methyl groups and the electron-rich heterocyclic system can be susceptible to oxidation, especially in the presence of oxidizing agents or under prolonged exposure to air and light.

  • Photodegradation: Exposure to UV or high-intensity visible light can induce photochemical reactions, leading to the formation of various degradation products.

  • Thermal Degradation: High temperatures can cause decomposition of the molecule. Some energetic materials based on the pyrazolo[1,5-a]pyrimidine skeleton have shown thermal decomposition at elevated temperatures.[6]

Q4: I am observing unexpected peaks in my HPLC analysis. Could these be degradation products?

A4: Yes, the appearance of new, unexpected peaks in your HPLC chromatogram, especially those that grow over time or upon sample stress, is a strong indication of degradation. To confirm this, you can perform a forced degradation study (see the "Forced Degradation Protocol" section below) to intentionally degrade the compound and compare the resulting chromatogram with your sample. Characterization of these new peaks by LC-MS or other hyphenated techniques can help identify the degradation products.

Q5: What analytical techniques are suitable for monitoring the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for monitoring the stability of this compound. This method should be able to separate the parent compound from its potential degradation products. Other useful techniques include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification and characterization of degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of isolated degradation products.

  • UV-Vis Spectroscopy: To monitor changes in the electronic structure of the molecule, although it is less specific than chromatography.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of compound potency or activity over time. Degradation of the active pharmaceutical ingredient (API).Review storage conditions. Store the compound in a cool, dark, and dry environment, preferably under an inert atmosphere. Prepare solutions fresh before use.
Appearance of coloration in a previously colorless solution. Formation of colored degradation products, possibly due to oxidation or photodegradation.Protect solutions from light by using amber vials or covering them with aluminum foil. Purge solutions with an inert gas to remove dissolved oxygen.
Inconsistent results in biological assays. Instability of the compound in the assay medium (e.g., buffer at a specific pH).Evaluate the stability of the compound in the assay buffer over the duration of the experiment. Consider adjusting the buffer composition or pH if instability is observed.
Precipitation of the compound from solution. Poor solubility or formation of insoluble degradation products.Check the solubility of the compound in the chosen solvent. If degradation is suspected, analyze the precipitate to identify its composition.
Broad or tailing peaks in HPLC analysis. Interaction of the compound or its degradation products with the stationary phase.Optimize the HPLC method, including the mobile phase composition, pH, and column type.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1 mL of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1 mL of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation:

    • Place the solid compound in a hot air oven at 80°C for 48 hours.

    • Dissolve the stressed solid in the initial solvent for analysis.

  • Photodegradation:

    • Expose the solid compound and a solution (100 µg/mL) to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

  • Use LC-MS to identify the mass of the degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

A robust HPLC method is crucial for accurately quantifying the parent compound and separating it from any degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A typical starting gradient could be 95% A and 5% B, ramping to 5% A and 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of the compound (e.g., λmax).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the forced degradation samples to ensure that the degradation product peaks are well-resolved from the parent compound peak.

Data Presentation

The following table provides a hypothetical summary of stability data for this compound under various stress conditions.

Stress ConditionDurationTemperature% DegradationMajor Degradation Products
0.1 M HCl24 hours60°C~15%DP1, DP2
0.1 M NaOH24 hours60°C~10%DP3
3% H₂O₂24 hoursRT~20%DP4, DP5
Thermal (solid)48 hours80°C~5%DP6
Photolytic1.2 million lux hrsRT~12%DP7

DP = Degradation Product. The identity of these products would need to be confirmed by techniques such as LC-MS and NMR.

Visualizations

Potential Degradation Pathways

G cluster_main This compound cluster_degradation Degradation Products main This compound hydrolysis Ring-Opened Product main->hydrolysis  Acid/Base  Hydrolysis oxidation N-oxide or Hydroxymethyl Derivatives main->oxidation  Oxidation  (e.g., H₂O₂) photolysis Photodimers or Isomers main->photolysis  Photolysis  (UV/Vis Light) G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Stock Solution of This compound acid Acidic start->acid base Basic start->base oxidative Oxidative start->oxidative thermal Thermal start->thermal photo Photolytic start->photo hplc Stability-Indicating HPLC acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms

Caption: Workflow for a forced degradation study.

References

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]

  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. NIH. Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar. Available at: [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available at: [Link]

  • Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Publishing. Available at: [Link]

  • Acid Derivatives of Pyrazolo[1,5-a]pyrimidine as Aldose Reductase Differential Inhibitors. ScienceDirect. Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. Available at: [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. MDPI. Available at: [Link]

  • First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. MDPI. Available at: [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH. Available at: [Link]

  • General structure of pyrazolo[1,5-a]pyrimidine derivatives with arbitrary numbering. ResearchGate. Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidine: A New 5/6 Fused Energetic Material with High Thermal Stability. ACS Publications. Available at: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

Sources

troubleshooting 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol Purification

User Guide: Operations & Troubleshooting

Status: Operational | Version: 2.4 | Updated: February 2026 Scope: Synthesis work-up, Crystallization, Polymorph Control, and Impurity Management.

Introduction & Molecule Profile

Compound: this compound CAS Registry Number: 25966-09-2 (Generic for isomer class; specific registry varies by tautomer) Common Tautomer: Often exists in the solid state as 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one . Synthesis Route: Condensation of 3-amino-5-methylpyrazole with ethyl acetoacetate.

The Challenge: This scaffold is notorious for "oiling out" (liquid-liquid phase separation) and trapping colored oxidation impurities. The "7-ol" functionality introduces strong hydrogen bonding, resulting in a high melting point (>250°C) and poor solubility in standard non-polar solvents, while the fused ring system promotes π-stacking that can trap impurities.

Troubleshooting Modules
Module A: The "Oiling Out" Phenomenon

Issue: The solution turns cloudy and deposits a sticky oil/gum instead of crystals upon cooling.

Root Cause Analysis: Oiling out occurs when the Metastable Zone Width (MSZW) is traversed too quickly, or when the chosen solvent system has a miscibility gap at lower temperatures. For this compound, it indicates that the liquid-liquid phase separation boundary (LLPS) has been crossed before the solubility curve.

Corrective Protocol: The "Dual-Solvent" Swing Do not rely on single-solvent cooling for crude material. Use a controlled anti-solvent addition.

StepActionTechnical Rationale
1 Dissolution Dissolve crude solid in Glacial Acetic Acid (AcOH) or DMF at 90-100°C. Use the minimum volume required for complete dissolution.
2 Hot Filtration Filter hot to remove insoluble mechanical impurities.
3 Anti-Solvent Slowly add Water (pre-heated to 60°C) to the hot solution until a persistent turbidity is just observed.
4 Re-heat Add a few drops of the primary solvent (AcOH/DMF) to clear the turbidity.
5 Seeding Add seed crystals (0.1 wt%) at this clear, supersaturated point.
6 Cooling Cool to room temperature at a rate of 10°C/hour . Do not crash cool.

Critical Note: If oiling occurs, re-heat until clear, add more primary solvent (AcOH), and repeat cooling slower.

Module B: The "Pink/Brown" Impurity Syndrome

Issue: Product crystallizes as pink, tan, or brown needles instead of white/off-white solids.

Root Cause Analysis: This is caused by the oxidation of unreacted 3-amino-5-methylpyrazole . Aminopyrazoles are electron-rich and prone to air oxidation, forming diazo-like colored species that co-crystallize with the product due to structural similarity.

Corrective Protocol: Carbon Treatment & Acid Wash

  • Acidic Wash (Pre-Crystallization):

    • Suspend the crude solid in dilute HCl (1M). The product (as the 7-one tautomer) is weakly acidic/amphoteric but less basic than the starting aminopyrazole.

    • Filter the solid.[1] The starting amine often remains in the acidic filtrate as the hydrochloride salt.

  • Activated Carbon Treatment:

    • Dissolve the solid in boiling Ethanol (EtOH) (if solubility permits) or Acetic Acid .

    • Add Activated Carbon (Charcoal) (5-10 wt% relative to crude mass).

    • Reflux for 30 minutes.

    • Filtration: Filter through a pre-warmed Celite pad. Do not let the funnel cool, or the product will crystallize in the Celite.

Module C: Yield & Tautomer Control

Issue: Low yield or inconsistent melting points.

Root Cause Analysis: The compound exists in equilibrium between the enol (7-ol) and keto (7-one) forms.

  • Protic Solvents (Water, Alcohols, AcOH): Favor the Keto (7-one) form via H-bond stabilization.

  • Aprotic Solvents (DMSO, DMF): May shift equilibrium, but the solid state usually reverts to the most stable H-bond network (Keto).

Yield Optimization Table:

Solvent SystemYield PotentialPurity ProfileNotes
EtOH (Reflux) Moderate (60-70%)HighBest for final polishing. May require large volumes.
AcOH / Water High (80-90%)ModerateExcellent for bulk recovery. Risk of trapping acid (requires drying >80°C).
DMF / Water High (>90%)LowHard to remove solvent. Only use if other methods fail.
Visual Troubleshooting Workflows
Figure 1: Crystallization Decision Logic

Caption: Logic tree for selecting the correct purification pathway based on crude appearance.

TroubleshootingLogic Start Start: Crude Solid Isolated CheckColor Is the solid Pink/Brown? Start->CheckColor CheckSolubility Solubility Check in EtOH CheckColor->CheckSolubility No (Off-white) CarbonTreat Perform Carbon Treatment (Reflux in EtOH/AcOH) CheckColor->CarbonTreat Yes (Oxidation) RecrystEtOH Recrystallize from Ethanol (Reflux) CheckSolubility->RecrystEtOH Soluble (<20 vol) RecrystAcOH Recrystallize from AcOH + Water (Anti-solvent) CheckSolubility->RecrystAcOH Insoluble (>20 vol) CarbonTreat->CheckSolubility Success Pure Crystals (White/Pale Yellow) RecrystEtOH->Success RecrystAcOH->Success

Figure 2: Synthesis & Work-up Pathway

Caption: Standard workflow from reactants to isolated pure crystal.

SynthesisWorkflow Reactants 3-amino-5-methylpyrazole + Ethyl Acetoacetate Reaction Reflux (AcOH or EtOH) Cyclocondensation Reactants->Reaction Crude Crude Precipitate (Often colored) Reaction->Crude Cool & Filter Wash Acid/Solvent Wash (Remove unreacted amine) Crude->Wash Cryst Crystallization (AcOH/H2O System) Wash->Cryst Final Pure 2,5-Dimethyl- pyrazolo[1,5-a]pyrimidin-7-ol Cryst->Final

Frequently Asked Questions (FAQ)

Q: My NMR shows a peak at 12-13 ppm. Is this an impurity? A: Likely not. This is the NH proton of the keto-tautomer (7-one form). In DMSO-d6, this proton is often visible and broad. It confirms you have the stable tautomer, not necessarily an impurity.

Q: The crystals are trapping solvent (high LOD). How do I dry them? A: This compound can form solvates, especially with Acetic Acid.

  • Solution: Dry in a vacuum oven at 80°C for 12 hours . If acetic acid persists, suspend the solid in water, stir for 1 hour (slurry wash), filter, and re-dry. This exchanges the trapped AcOH for water, which is easier to remove.

Q: Can I use Acetone or Ethyl Acetate? A: Generally, no . The solubility of the 7-ol derivative in these solvents is usually too low for effective recrystallization, leading to massive volume requirements and poor recovery. Stick to lower alcohols (EtOH, iPrOH) or Acid/Water systems.

References
  • Synthesis of Pyrazolo[1,5-a]pyrimidines: Title: "Troubleshooting cyclocondensation reactions for pyrazolo[1,5-a]pyrimidine synthesis." Source: BenchChem Technical Guides.
  • Reaction Mechanism & Tautomerism

    • Title: "Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone." (Analogous chemistry regarding keto-enol shifts in pyrazoles).
    • Source:Journal of Chemical Sciences.
    • URL:[Link]

  • General Purification of Pyrazoles

    • Title: "Method for purifying pyrazoles."[2][3] (Patent WO2011076194A1).

    • Source: Google P
    • URL
  • Biological Relevance & Structure

    • Title: "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors."[1][4][5][6]

    • Source:RSC Advances.
    • URL:[Link]

Sources

Technical Support Center: 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol Production

[1]

Status: Operational Ticket ID: SC-PYR-2026-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Topic: Process Chemistry & Scale-Up Support

Executive Summary & Core Chemistry

Welcome to the technical support hub for pyrazolo[1,5-a]pyrimidine synthesis. You are likely encountering issues scaling the condensation of 3-amino-5-methylpyrazole with ethyl acetoacetate .

While this reaction looks simple on paper, scale-up introduces three critical failure modes:

  • Regiochemical Drift: Competition between the 7-hydroxy (target) and 5-hydroxy isomers.

  • Tautomeric Ambiguity: The product exists in a dynamic equilibrium between the enol (7-ol) and keto (7-one) forms, complicating NMR analysis and solubility profiles.[1]

  • Physical Processing: The product often forms a dense, thixotropic slurry in acetic acid, leading to stirred-tank reactor (STR) torque failures.[1]

The Reaction Pathway

The following diagram illustrates the bifurcation point that determines your yield and purity.

ReactionPathwaySMStarting Materials(3-Amino-5-methylpyrazole+ Ethyl Acetoacetate)Inter_AIntermediate A(Amide Formation)SM->Inter_AAttack at Ester(Slow, Reversible)Inter_BIntermediate B(Imine Formation)SM->Inter_BAttack at Ketone(Fast)Prod_7TARGET: 7-OH Isomer(Thermodynamic Product)Inter_A->Prod_7Cyclization(Glacial AcOH, Reflux)Prod_5IMPURITY: 5-OH Isomer(Kinetic Product)Inter_B->Prod_5Cyclization(Neutral/Basic conditions)TautomerKeto-Enol Tautomerism(7-ol ⇌ 7-one)Prod_7->TautomerSolvent Dependent

Figure 1: Reaction pathway showing the divergence between the thermodynamic 7-hydroxy product and the kinetic 5-hydroxy impurity.[1] Acidic conditions favor the path to the 7-OH isomer.

Troubleshooting Guide (Root Cause Analysis)

Use this matrix to diagnose specific failures in your current batch.

SymptomProbable CauseVerification MethodCorrective Action
Low Yield (<60%) Incomplete cyclization due to water in solvent.KF Titration: Check water content of Acetic Acid.Ensure Glacial Acetic Acid (>99.5%) is used.[1] Water inhibits the dehydration step.
"Wrong" NMR Signals Tautomerism (Keto form dominant).[1]Run NMR in DMSO-d6 + D2O shake. If peaks sharpen/shift, it is tautomerism, not impurity.[1] Report as "7-hydroxy" but note tautomer ratio.
Product is Pink/Red Oxidation of unreacted aminopyrazole.TLC: Spot starting material; it turns red in air.Recrystallization: Use Ethanol/Water with activated charcoal.
Reactor Stalling Slurry density too high (Thixotropic).Visually inspect during cooling.Process Control: Maintain temperature >50°C during transfer or dilute with 20% vol water before cooling.
Two Spots on TLC Regioisomer formation (5-OH vs 7-OH).LC-MS: Check if masses are identical but RT differs.Thermodynamic Push: Increase reflux time by 4 hours. The 5-OH can sometimes rearrange to 7-OH under prolonged acid reflux.

Scale-Up Protocol (1 kg Batch)

Objective: Synthesis of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol with >98% purity. Scale: 1.0 kg Output basis.

Reagents & Equipment
  • Reactor: 20L Glass-Lined Reactor (GLR) with overhead stirring and reflux condenser.

  • Reagent A: 3-Amino-5-methylpyrazole (0.85 kg, 8.75 mol).

  • Reagent B: Ethyl Acetoacetate (1.25 kg, 9.6 mol, 1.1 equiv).[1]

  • Solvent: Glacial Acetic Acid (5.0 L).

  • Quench: Purified Water (10.0 L).

Step-by-Step Procedure

1. Charging & Dissolution (Critical for Regioselectivity)

  • Charge Glacial Acetic Acid to the reactor. Start stirring at 150 RPM.

  • Add 3-Amino-5-methylpyrazole slowly. Note: Exotherm is mild, but ensure full dissolution before proceeding.[1]

  • Checkpoint: Ensure the solution is clear yellow. Turbidity indicates impurities in the starting amine.

2. Addition & Reaction

  • Add Ethyl Acetoacetate in a single portion.

  • Heat the jacket to bring the internal temperature to 110°C (Reflux) .

  • Maintain reflux for 6–8 hours .

  • IPC (In-Process Control): Take an aliquot after 6 hours. Run HPLC.

    • Pass Criteria: Starting amine < 1.0%.[1]

    • Fail Action: Continue reflux for 2 hours.

3. Controlled Crystallization (The "Engineering" Step)

  • Cool the reactor contents slowly to 80°C .

  • Antisolvent Addition: Add Water (2.0 L) slowly over 30 minutes while maintaining T > 70°C.[1]

    • Why? Adding water at high temp prevents "crashing out" which traps impurities. It induces nucleation of the thermodynamic crystal form.

  • Cool to 20°C over 4 hours (Linear ramp: -15°C/hour).

  • Warning: The mixture will become a thick paste. Ensure stirrer torque limit is not exceeded.

4. Filtration & Drying

  • Filter the slurry using a centrifuge or Nutsche filter.

  • Wash: Displace mother liquor with Water (2 x 2.0 L) followed by Cold Ethanol (1.0 L) to remove color.[1]

  • Dry: Vacuum oven at 60°C for 12 hours.

  • Expected Yield: ~1.1–1.2 kg (75–85%).

Frequently Asked Questions (FAQs)

Q1: The NMR spectrum in CDCl3 shows broad, split peaks. Is my product impure?

  • Answer: Likely not. This compound exhibits prototropic tautomerism . In non-polar solvents like CDCl3, the proton shuttles between N4 and the oxygen at C7, causing line broadening.[1]

  • Solution: Run the NMR in DMSO-d6 . The strong hydrogen-bonding capability of DMSO stabilizes one tautomer (usually the keto-form), resulting in sharp, distinct singlets.[1]

Q2: Can I replace Acetic Acid with Ethanol to make the process "Greener"?

  • Answer: Proceed with caution. While Ethanol is greener, neutral conditions often lead to a mixture of the 7-OH and 5-OH isomers (kinetic vs thermodynamic control).[1] Acetic acid acts as both solvent and catalyst, driving the reaction to the thermodynamic 7-OH product. If you must use Ethanol, you must add a catalytic amount of HCl or acetic acid (0.5 equiv) to ensure regioselectivity.[1]

Q3: My final product is grey/brown instead of off-white. How do I fix this?

  • Answer: This is due to oxidation of residual 3-amino-5-methylpyrazole.

  • Fix: Perform a "swish" purification.[2] Suspend the solid in refluxing Ethanol (5 volumes), stir for 30 minutes, and filter hot. The colored impurities usually stay in the mother liquor.

Q4: Is the reaction exothermic?

  • Answer: The initial mixing is only mildly exothermic. However, the crystallization step is the safety critical point. If the product crashes out too fast, it can trap solvent and cause "bumping" or block the bottom outlet valve. Always cool slowly.

Analytical Data Reference

Table 1: Solvent Effects on Regioselectivity

Solvent SystemCatalystMajor ProductIsomer Ratio (7-OH : 5-OH)
Glacial AcOH None (Self)7-OH >99:1
EthanolNoneMixture~60:40
EthanolHCl (cat.)7-OH~95:5
ToluenepTSA7-OH~90:10

References

  • Regioselectivity in Pyrazole Condensations

    • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives. (2022).[1][3] PMC PubMed Central.

  • Tautomerism in Nitrogen Heterocycles

    • NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. (2023).[1] MDPI Molecules.

    • [1]

  • Scale-Up Methodologies

    • BenchChem Technical Support: Purification of Pyrazolo[1,5-a]pyrimidine Derivatives. (2025).[1][3][4][5][6]

Disclaimer: This guide is for research and development purposes. Always consult local EHS regulations before scaling up chemical processes.

Technical Support Center: Synthesis of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and purification of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, ensuring high purity and reproducible yields. We will delve into the causality behind experimental choices, offering field-proven insights to troubleshoot and optimize your workflow.

Overview of the Synthesis

The most prevalent and efficient method for synthesizing pyrazolo[1,5-a]pyrimidines is the condensation reaction between a 5-aminopyrazole derivative and a β-dicarbonyl compound.[1] For our target molecule, this compound, this involves the cyclocondensation of 3-amino-5-methylpyrazole with an acetoacetic ester, typically ethyl acetoacetate, often under acidic conditions like refluxing acetic acid.[2][3]

The reaction proceeds via a nucleophilic attack from the exocyclic amino group of the pyrazole onto one of the carbonyl carbons of the β-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the fused pyrimidine ring.[1] While seemingly straightforward, this process can be susceptible to side reactions and incomplete conversions, leading to purity challenges.

Synthesis_Pathway A 3-Amino-5-methylpyrazole E Intermediate (Enaminone) A->E B Ethyl Acetoacetate B->E C Acid Catalyst (e.g., Acetic Acid) C->E Facilitates Nucleophilic Attack D Heat (Reflux) F Cyclization & Dehydration D->F E->F Intramolecular Reaction G Crude Product This compound F->G H Purification G->H I Pure Product (>98%) H->I Troubleshooting_Flowchart Start Crude Product Obtained AssessPurity Assess Purity (TLC, ¹H NMR, LC-MS) Start->AssessPurity Decision Is Purity < 98%? AssessPurity->Decision End High-Purity Product Decision->End No Impurity_Color Colored Impurities Decision->Impurity_Color Yes, Identify Type Impurity_SM Starting Materials Present Decision->Impurity_SM Yes, Identify Type Impurity_Isomer Isomeric Impurity Decision->Impurity_Isomer Yes, Identify Type Solve_Color Protocol 1: Activated Charcoal & Recrystallization Impurity_Color->Solve_Color Solve_SM Optimize Reaction: - Increase Time/Temp - Check Stoichiometry - Re-purify Impurity_SM->Solve_SM Solve_Isomer Protocol 2: Column Chromatography Impurity_Isomer->Solve_Isomer Solve_Color->AssessPurity Solve_SM->AssessPurity Solve_Isomer->AssessPurity

Sources

avoiding off-target effects of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol

Executive Summary: The "Privileged Scaffold" Paradox

Status: Active Case Compound: this compound (and its tautomer 7(4H)-one) Classification: Bioactive Heterocyclic Scaffold / Privileged Structure

Technical Brief: You are likely encountering off-target effects because this compound is not an inert building block; it is a "privileged scaffold." In medicinal chemistry, this core mimics the purine ring of Adenosine and ATP. Consequently, it possesses inherent affinity for multiple biological targets, most notably KCNQ2/3 potassium channels , Phosphodiesterases (PDEs) , Adenosine Receptors , and specific Kinase ATP-binding pockets .

This guide addresses the specific "noise" this scaffold introduces into experimental systems and provides protocols to isolate your desired signal.

Part 1: The Off-Target Landscape (Diagnostic)

Before optimizing, you must identify which off-target mechanism is contaminating your data. Use this diagnostic decision tree.

Visualizing the Promiscuity Profile

OffTargetLandscape Core 2,5-Dimethylpyrazolo [1,5-a]pyrimidin-7-ol ATP ATP Mimicry (Purine Homology) Core->ATP Structural Metal Metal Chelation (N-O Bidentate) Core->Metal Electronic Allosteric Allosteric Modulation Core->Allosteric Lipophilic Kinases Kinases (CK2, CDK2, TRK) ATP->Kinases Competitive Inhibitor Adenosine Adenosine Receptors (A1, A2a) ATP->Adenosine Agonist/Antagonist PDE Phosphodiesterases (PDE1, PDE4) ATP->PDE Substrate Mimic Iron Iron Homeostasis (Siderophore Mimic) Metal->Iron Sequestration KCNQ KCNQ2/3 Channels (Neuronal Excitability) Allosteric->KCNQ Channel Opener

Figure 1: Mechanistic mapping of off-target interactions. The scaffold's purine mimicry drives kinase and adenosine receptor binding, while its chelating ability impacts metalloenzymes.

Part 2: Troubleshooting & Optimization Guides

Scenario A: You are observing unexplained CNS effects (Sedation/Seizures)

Context: Researchers using this scaffold for anti-infective or kinase work often report "sedated" or "hyper-excitable" animal models.

The Culprit: KCNQ2/3 (Kv7) Activation or GABA-A Modulation . The 7-one tautomer of this scaffold is a known activator of KCNQ potassium channels, which dampens neuronal excitability (sedation). Conversely, certain substitution patterns can block GABA-A, leading to excitability.

Troubleshooting Protocol:

  • Run a Rubidium Efflux Assay:

    • Purpose: Confirm if your compound is opening potassium channels.[1]

    • Method: Load CHO cells expressing KCNQ2/3 with Rb+. Treat with compound (1-10 µM). Measure Rb+ in supernatant via atomic absorption spectroscopy.

    • Threshold: If efflux > 20% over basal, you have a KCNQ opener.

  • Chemical Mitigation (The "Methyl Switch"):

    • The 2,5-dimethyl pattern is highly lipophilic and prone to CNS penetration.

    • Action: Introduce a polar group (e.g., morpholine or piperazine) at the C-3 or C-5 position to reduce Blood-Brain Barrier (BBB) permeability if CNS exposure is not desired.

Scenario B: You are seeing unexpected cytotoxicity or cell cycle arrest

Context: You are targeting a non-essential enzyme, but cells are dying.

The Culprit: Pan-Kinase Inhibition (CDK2/CK2) or Iron Chelation . The pyrazolo[1,5-a]pyrimidine core is an ATP-competitive inhibitor.[2][3] It fits snugly into the hinge region of kinases like CDK2 (Cell Cycle) and CK2 (Survival). Additionally, the 7-hydroxy/7-one moiety can chelate intracellular iron, starving the cell.

Troubleshooting Protocol:

  • The "Iron Rescue" Experiment:

    • Step 1: Treat cells with your compound at IC50.[4][5][6]

    • Step 2: Co-treat with 50 µM Ferric Ammonium Citrate (FAC).

    • Result: If cytotoxicity is reversed by iron supplementation, your off-target is Iron Chelation/Homeostasis interference (common in anti-tubercular studies of this scaffold).

  • NanoBRET™ Kinase Profiling:

    • Do not rely on enzymatic assays alone. Use live-cell target engagement (NanoBRET) for CDK2 and CK2.

    • Why? Enzymatic assays use low ATP (Km), exaggerating inhibitor potency. Live cells have mM ATP, which competes off weak binders. If your compound is potent in NanoBRET, it is a true kinase off-target.

Scenario C: You are observing cardiovascular anomalies (Hypotension/Tachycardia)

Context: Common in in vivo efficacy studies.

The Culprit: Adenosine Receptor (A1/A2A) Binding or PDE1 Inhibition . The scaffold mimics the adenine ring. A1 agonism causes bradycardia; A2A antagonism can alter blood pressure. PDE1 inhibition (e.g., ITI-214 analogs) causes vasodilation.

Troubleshooting Protocol:

  • Selectivity Ratios (The "Safety Window"): Calculate the selectivity ratio early.

    
    
    
    • Requirement: A ratio > 100x is required for safe in vivo use due to the steep dose-response of adenosine receptors.

  • Structural Modification:

    • Fix: Bulky substitutions at the N1 or C3 position often disrupt the flat binding required for Adenosine receptors but may be tolerated by larger kinase/enzyme pockets.

Part 3: Comparative Data & Selectivity Standards

Use this table to benchmark your compound’s performance against known scaffold liabilities.

Target ClassMechanism of InteractionDiagnostic ControlMitigation Strategy
KCNQ2/3 Allosteric Activation (Channel Opener)Retigabine (Positive Control)Add polarity to reduce CNS penetration; modify C-6 position.
PDE1 Competitive Inhibition (cAMP/cGMP)Vinpocetine or ITI-214 Check selectivity vs. PDE4 (emetic). PDE1 selectivity often requires C-3 functionalization.
Kinases (CDK2/TRK) ATP Hinge BindingStaurosporine (Pan-kinase)Introduce steric bulk at C-7 to clash with the kinase "gatekeeper" residue.
Iron Homeostasis Siderophore-like ChelationDesferrioxamine (Iron chelator)Alkylate the N-4 or O-7 position to prevent bidentate coordination.

Part 4: Frequently Asked Questions (FAQ)

Q1: I am using this compound as a negative control, but it is showing activity. Why? A: This molecule is rarely a true negative control. It is a "frequent hitter." Even if it lacks the specific side chains for your target, the core itself has micromolar affinity for kinases and PDEs.

  • Recommendation: Use Pyrazolo[1,5-a]pyrimidine (unsubstituted) or a derivative with a disrupted H-bond donor/acceptor profile (e.g., N-methylated at the wrong position) as a better negative control.

Q2: My compound is unstable in liver microsomes. Is this the scaffold's fault? A: Yes. The methyl groups at positions 2 and 5 are metabolic "soft spots" susceptible to rapid oxidation by Cytochrome P450s (CYP3A4).

  • Fix: Replace the methyls with Trifluoromethyl (-CF3) or Cyclopropyl groups. This blocks metabolic oxidation while maintaining the steric profile.

Q3: Can I use this scaffold for CNS targets? A: Yes, it is excellent for CNS targets due to its planar, lipophilic nature (high LogP). However, this is a double-edged sword. You must screen against GABA-A (sedation risk) and Adenosine receptors early in the lead optimization phase to avoid behavioral artifacts.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. Source: RSC Advances (2025). Relevance: details the ATP-competitive nature of the scaffold and specific kinase off-targets like CDK2 and B-Raf.

  • Design, synthesis and biological activity of pyrazolo[1,5-a]pyrimidin-7(4H)-ones as novel Kv7/KCNQ potassium channel activators. Source: European Journal of Medicinal Chemistry (2011). Relevance: Establishes the 7-one tautomer as a potent KCNQ opener, a major off-target for non-CNS programs.

  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. Source: ACS Infectious Diseases (2019). Relevance: Identifies iron chelation and interference with homeostasis as a mechanism of action/toxicity for this core.

  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. Source: European Journal of Medicinal Chemistry (2020).[7] Relevance: Provides protocols for optimizing the scaffold to avoid promiscuity and achieve selectivity for CK2.

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. Source: MDPI (2024). Relevance: Discusses structural modifications (SAR) to reduce off-target effects while targeting TRK kinases.

Sources

2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol assay interference issues

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Assay Interference Guide Topic: 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol (DMPP-7-ol) Case ID: #DMPP-7-INTERFERENCE

Executive Summary

Welcome to the Technical Support Center. You are likely here because your screening data for This compound (or its derivatives) is showing inconsistent potency, "flat" structure-activity relationships (SAR), or impossible Hill slopes (>2.0).

While this scaffold is a privileged structure in medicinal chemistry—frequently used to target kinases, phosphodiesterases, and ion channels—it is prone to three specific mechanisms of assay interference: intrinsic fluorescence , colloidal aggregation , and metal chelation .

This guide provides the diagnostic workflows required to validate your data.

Module 1: Optical Interference (Autofluorescence & Quenching)

The Issue: Pyrazolo[1,5-a]pyrimidines are not chemically inert regarding light; they are emergent fluorophores.[1] The conjugated


-system of the 2,5-dimethyl derivative can absorb and emit light in the UV-Blue region. If your assay relies on fluorescence intensity (FLINT), FRET, or TR-FRET (e.g., coumarin or fluorescein labels), this compound can mimic a signal (false positive) or mask it (false negative).

Diagnostic Protocol: Spectral Interference Validation Do not rely on background subtraction alone.

  • Prepare Compound: Dilute the compound to

    
     and 
    
    
    
    in your exact assay buffer (no protein/enzyme).
  • Scan Excitation/Emission:

    • Excitation Scan: 280 nm – 450 nm.

    • Emission Scan: 350 nm – 600 nm.

  • Compare: Overlay these spectra with the excitation/emission spectra of your assay's fluorophore.

Decision Logic:

  • Scenario A: Compound emission peak overlaps with Assay Acceptor emission (

    
     20 nm).
    
    • Result:False Positive (in gain-of-signal assays).[2]

  • Scenario B: Compound absorption overlaps with Assay Donor excitation.

    • Result:Inner Filter Effect (Quenching) . The compound "steals" the excitation light.

Visual Guide: Optical Interference Workflow

OpticalInterference Start Start: Anomalous IC50 Data Step1 Perform Spectral Scan (Buffer + Compound only) Start->Step1 Decision1 Significant Emission at Assay Readout u03BB? Step1->Decision1 Decision2 Significant Absorbance at Assay Excitation u03BB? Decision1->Decision2 No Result1 INTERFERENCE: Autofluorescence (False Signal) Decision1->Result1 Yes (Overlap > 20%) Result2 INTERFERENCE: Inner Filter Effect (Quenching) Decision2->Result2 Yes (OD > 0.1) Result3 CLEAN: No Optical Interference Decision2->Result3 No

Figure 1: Decision tree for identifying optical artifacts in fluorescence-based assays.

Module 2: Physical Interference (Colloidal Aggregation)

The Issue: The planar, hydrophobic nature of the fused pyrazolo-pyrimidine rings promotes


-stacking. In aqueous buffers, especially at concentrations 

, these molecules can form colloidal aggregates (100–1000 nm particles). These colloids sequester enzymes nonspecifically, leading to false inhibition.

Diagnostic Protocol: Detergent Sensitivity Test Based on the Shoichet Protocol.

  • Baseline Assay: Measure IC50 in standard buffer (typically contains 0.001% or no detergent).

  • Detergent Spike: Repeat the assay with freshly prepared buffer containing 0.01% Triton X-100 (or 0.05% Tween-20).

  • Centrifugation (Optional): Spin the compound stock at 13,000 x g for 10 minutes before dosing.

Data Interpretation:

ObservationDiagnosisAction
IC50 increases > 3-fold with detergent Aggregator. The detergent broke up the colloid, revealing the true (weaker) potency.Discard hit or optimize scaffold solubility.
IC50 remains constant Specific Binder. The inhibition is likely driven by 1:1 ligand-protein binding.Proceed to lead optimization.[3]
Hill Slope changes from >2.0 to ~1.0 Aggregator. Steep Hill slopes are a hallmark of cooperative aggregation.Flag as artifact.

Visual Guide: Aggregation Logic

AggregationLogic Input Compound (High Conc.) State1 Colloidal Aggregate Input->State1 Standard Buffer Enzyme Target Enzyme State1->Enzyme Non-specific Sequestration (False Inhibition) Action Add 0.01% Triton X-100 State1->Action State2 Monomeric Dispersion State2->Enzyme Specific Binding (True IC50) Action->State2 Disrupts Colloid

Figure 2: Mechanism of detergent-reversible aggregation. Detergents disrupt the colloid, restoring enzyme activity if the inhibition was non-specific.

Module 3: Chemical Interference (Tautomerism & Chelation)[4]

The Issue: The "7-ol" nomenclature is misleading. In solution, this compound exists in equilibrium between the enol (7-hydroxy) and the keto (7-one) tautomers.

  • Tautomerism: The keto form is often dominant in polar solvents. This affects hydrogen bond donor/acceptor patterns.

  • Chelation: The N1 nitrogen and the 7-oxygen (keto or enol) form a bidentate pocket capable of chelating divalent metals (

    
    ). If your enzyme requires a metal cofactor (e.g., Kinases use 
    
    
    
    , MMPs use
    
    
    ), the compound may be stripping the metal rather than binding the active site.

Diagnostic Protocol: Metal Supplementation

  • Run Assay: Establish the IC50.

  • Supplement Metal: Increase the cofactor concentration (e.g.,

    
    ) by 10-fold or add an irrelevant metal (e.g., 
    
    
    
    
    
    if the enzyme uses
    
    
    ) to saturate the chelator.
  • Check Shift: If potency drops significantly with excess metal, the compound is acting as a chelator.

Table 1: Tautomer Properties & Risks

Feature7-Hydroxy Form (Enol)7-Oxo Form (Keto)
Structure Aromatic pyrimidine ringAmide-like bond in ring
Dominance Low (in water)High (in water/buffer)
Interference Potential redox cyclingMetal Chelation (N1-O7 axis)
Solubility pH dependent (acidic OH)Neutral

References

  • Pyrazolo[1,5-a]pyrimidine Fluorescence: Portillo, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances. [Link]

  • Colloidal Aggregation Protocols: Feng, B. Y., & Shoichet, B. K. (2006).[4] A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols. [Link]

  • Metal Chelation & Tautomerism: Tawari, N. R., et al. (2015). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. Journal of Medicinal Chemistry. [Link]

  • General Assay Interference: Baell, J. B., & Walters, M. A. (2014).[5] Chemistry: Chemical con artists foil drug discovery. Nature. [Link]

Sources

Technical Support Center: Refining Purification Methods for Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of pyrazolo[1,5-a]pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this versatile class of N-heterocyclic compounds. Drawing from established protocols and field-proven insights, this document provides a structured approach to troubleshooting, ensuring the integrity and purity of your target compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers face during the purification process.

Q1: What is the standard, first-pass method for purifying a crude pyrazolo[1,5-a]pyrimidine product?

For most pyrazolo[1,5-a]pyrimidine derivatives, flash column chromatography using silica gel is the standard and most widely adopted initial purification method.[1][2] It is effective for separating the desired product from unreacted starting materials and many common side products. A typical starting eluent system is a gradient of ethyl acetate in a non-polar solvent like heptane or hexane.[1]

Q2: My compound is a solid. Should I prioritize chromatography or crystallization?

If your crude product is a solid, attempting recrystallization is often the most efficient route to high purity.[3] Crystallization is a powerful technique that can remove impurities in a single step, potentially eliminating the need for chromatography. The ideal solvent for recrystallization should dissolve the compound when hot but not when cold.

Q3: My pyrazolo[1,5-a]pyrimidine is highly polar and won't elute from a silica gel column. What are my options?

This is a common issue. If increasing the polarity of your mobile phase (e.g., adding methanol to an ethyl acetate/heptane system) is ineffective, you should consider switching to a different chromatographic technique.[1] Reverse-phase chromatography, using a C18 column with a mobile phase of water/acetonitrile or water/methanol (often with a modifier like formic acid or TFA), is the recommended alternative for highly polar compounds.[1]

Q4: I suspect my compound is decomposing on the silica gel column. How can I confirm this and what should I do?

Compound instability on acidic silica gel can be a significant problem. To diagnose this, spot your purified compound on a silica TLC plate and let it sit for an hour. Re-run the TLC; if new, lower Rf spots appear, decomposition is likely occurring.[1] The solution is to use a less acidic stationary phase, such as alumina or deactivated (base-treated) silica gel.[1]

Q5: Can I avoid chromatographic purification altogether?

Yes, in some cases. Certain synthetic strategies can minimize or eliminate the need for extensive purification. For instance, using microwave-assisted synthesis can lead to cleaner reactions with higher yields, reducing byproducts.[3][4] Additionally, some protocols report that using an excess of one reagent can drive the reaction to completion and simplify work-up, sometimes requiring only recrystallization.[5]

Part 2: Troubleshooting Guides

This section provides in-depth, step-by-step guidance for overcoming more complex purification challenges.

Guide 1: Poor Separation in Column Chromatography

Problem: The target compound is co-eluting with one or more impurities, resulting in broad peaks and impure fractions.

Causality Analysis: This issue typically stems from an incorrect choice of mobile phase, overloading the column, or poor column packing. The similar polarities of pyrazolo[1,5-a]pyrimidine analogues and their potential side products often demand careful optimization.

Workflow for Resolution:

Caption: Troubleshooting workflow for poor chromatographic separation.

Guide 2: The Challenge of Isomer Separation

The synthesis of substituted pyrazolo[1,5-a]pyrimidines, particularly with unsymmetrical 1,3-dicarbonyl compounds, can lead to the formation of regioisomers, which are notoriously difficult to separate.[3] Additionally, the presence of stereocenters necessitates the separation of enantiomers for pharmacological studies.

Problem: Two or more regioisomers are formed during synthesis and have very similar Rf values on TLC, making baseline separation by standard chromatography challenging.

Expert Insight: The key to separating regioisomers lies in exploiting subtle differences in their polarity and interaction with the stationary phase. This requires methodical optimization of the chromatographic conditions. Fine-tuning the reaction conditions, such as using a milder catalyst, may also favor the formation of one regioisomer, simplifying the purification process.[3]

Detailed Protocol: Regioisomer Separation by Flash Chromatography

  • Analytical Phase (TLC):

    • Objective: Achieve baseline or near-baseline separation on a TLC plate.

    • Procedure:

      • Start with a standard mobile phase (e.g., 30% Ethyl Acetate in Heptane).

      • If separation is poor, systematically test different solvent systems. A single solvent eluent, like pure ethyl acetate, can sometimes provide the necessary selectivity for closely related pyrazole isomers.[6][7]

      • Consider solvents with different selectivities (e.g., Dichloromethane/Methanol, Toluene/Acetone).

      • Run multiple TLCs to find the optimal solvent system that maximizes the difference in Rf values (ΔRf).

  • Preparative Phase (Column Chromatography):

    • Stationary Phase: Standard silica gel is typically sufficient.[8]

    • Column Packing: Ensure a perfectly packed column; any imperfections will ruin the separation.

    • Sample Loading: Use the dry loading method. Adsorbing the sample onto silica prevents band broadening at the start of the chromatography.[8]

    • Elution:

      • Use the optimized mobile phase from the TLC analysis.

      • Employ a very shallow gradient or, ideally, an isocratic elution (no change in solvent composition). This is critical for separating compounds with close Rf values.

      • Maintain a slow and steady flow rate to allow for equilibrium between the mobile and stationary phases.

    • Fractionation: Collect small fractions and analyze them carefully by TLC before combining.

Problem: The product is a racemic mixture, and the pure enantiomers are required for biological testing.

Expert Insight: Enantiomers have identical physical properties in a non-chiral environment, making their separation impossible with standard chromatography.[9] The solution requires a chiral environment, most commonly provided by a Chiral Stationary Phase (CSP) in High-Performance Liquid Chromatography (HPLC).[10]

Recommended Method: Chiral HPLC

  • Stationary Phases (CSPs): Polysaccharide-based CSPs are highly effective for pyrazole derivatives. The most commonly recommended columns are:

    • Lux Cellulose-2

    • Lux Amylose-2 [8]

  • Mobile Phases: The choice of mobile phase mode is critical for achieving separation.

    • Normal Phase Mode: Mixtures of n-Hexane and an alcohol (e.g., Ethanol or Isopropanol) are frequently used and often provide excellent resolution.[8]

    • Polar Organic Mode: Using solvents like acetonitrile or methanol can offer faster analysis times.[10]

  • Method Development:

    • Screen both cellulose and amylose-based columns.

    • Begin with a standard mobile phase (e.g., 90:10 n-Hexane:Ethanol).

    • If separation is not achieved, vary the alcohol modifier and its percentage.

    • Optimize the flow rate and temperature to improve resolution and peak shape.

Guide 3: Recrystallization Optimization

Problem: Difficulty finding a suitable solvent system for recrystallization, leading to oiling out, poor recovery, or no crystal formation.

Systematic Approach to Solvent Selection:

  • Single Solvent Screening:

    • Place a small amount of crude material (10-20 mg) in several test tubes.

    • Add a few drops of a different solvent (e.g., Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Acetonitrile) to each tube at room temperature.

    • A good solvent will not dissolve the compound at room temperature.

    • Heat the tubes that did not show dissolution. A suitable solvent will dissolve the compound when hot.

    • Allow the dissolved solutions to cool slowly to room temperature, then in an ice bath. The formation of crystals indicates a promising solvent.

  • Binary Solvent System:

    • If no single solvent works, use a binary system. This involves a "soluble" solvent (one that dissolves the compound at room temperature) and an "insoluble" solvent (one that does not).

    • Procedure:

      • Dissolve the crude product in the minimum amount of the hot "soluble" solvent.

      • Slowly add the "insoluble" solvent dropwise until the solution becomes faintly cloudy (turbid).

      • Add a few drops of the hot "soluble" solvent to redissolve the precipitate and make the solution clear again.

      • Allow the solution to cool slowly.

Table 1: Common Recrystallization Solvents for Pyrazolo[1,5-a]pyrimidines

Solvent(s)Compound TypeReference
EthanolGeneral Substituted[5]
Dimethylformamide/WaterSubstituted Anilino Derivatives[Published Protocols]
Ethyl Acetate/HeptaneModerately Polar Derivatives[General Lab Practice]
AcetonitrileAromatic Substituted[11]

Part 3: Data Summary & Visualization

Table 2: Recommended Starting Conditions for Chromatography

TechniqueStationary PhaseTypical Mobile PhaseTarget Compound PolarityKey Troubleshooting Tip
Flash Chromatography Silica GelHeptane/Ethyl Acetate GradientLow to MediumUse dry loading for difficult separations.[8]
Flash Chromatography Alumina (Neutral)Heptane/Ethyl Acetate GradientAcid-Sensitive CompoundsTest for on-plate decomposition first.[1]
Reverse-Phase HPLC C18Water/Acetonitrile (+0.1% TFA)HighEnsure complete dissolution in the mobile phase before injection.[1]
Chiral HPLC Lux Cellulose-2 / Amylose-2n-Hexane/EthanolChiral RacematesScreen both column types; enantiomer elution order may reverse.[8][10]

Workflow Diagram: Purification Strategy Selection

Caption: Decision tree for selecting the appropriate purification strategy.

References

  • Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link]

  • Luque, C., et al. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Divulga. Available at: [Link]

  • Pons, J., et al. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Inorganica Chimica Acta. Available at: [Link]

  • BenchChem (2025).
  • BenchChem (2025). Troubleshooting cyclocondensation reactions for pyrazolo[1,5-a]pyrimidine synthesis. BenchChem Technical Support.
  • Terungwa, S. A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]

  • An, H., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Available at: [Link]

  • Terungwa, S. A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]

  • BenchChem (2025). Column chromatography conditions for separating pyrazole isomers. BenchChem Technical Support.
  • Stypik, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. Available at: [Link]

  • Zhang, C., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. Available at: [Link]

  • Singh, R., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. Available at: [Link]

  • Stypik, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. Available at: [Link]

  • Jäntti, M., et al. (2023). Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Medicinal Chemistry. Available at: [Link]

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Validation & Comparative

A Comparative Analysis of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol and Other Pyrazolo[1,5-a]pyrimidine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, planar structure and synthetic tractability have made it a focal point for the development of targeted therapies, particularly in oncology.[3][4] These compounds are renowned for their potent inhibitory activity against a range of protein kinases, which are key regulators of cellular signaling and are frequently dysregulated in cancer.[3][4] This guide provides an in-depth comparison of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol, a representative member of this class, with other notable pyrazolo[1,5-a]pyrimidine derivatives. We will delve into their differential kinase inhibitory profiles, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their performance, offering valuable insights for researchers and drug development professionals.

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Versatile Kinase Hinge-Binder

The power of the pyrazolo[1,5-a]pyrimidine core lies in its ability to mimic the purine structure of ATP, allowing it to competitively bind to the ATP-binding pocket of kinases.[3] The nitrogen atoms within the fused ring system act as hydrogen bond donors and acceptors, forming crucial interactions with the "hinge" region of the kinase domain, a key determinant of binding affinity.[5] The periphery of the scaffold allows for extensive synthetic modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[6]

Featured Compound: this compound

This compound serves as a foundational structure within this class of inhibitors.[7] The methyl groups at the 2- and 5-positions contribute to the overall lipophilicity and can influence interactions within the ATP-binding pocket, while the hydroxyl group at the 7-position is a key site for modification to enhance biological activity. This compound is often a precursor for more complex derivatives with improved pharmacological profiles.[8]

Comparative Analysis with Other Pyrazolo[1,5-a]pyrimidine Derivatives

To illustrate the therapeutic potential and structure-activity relationships of this class, we will compare this compound with a selection of well-characterized pyrazolo[1,5-a]pyrimidine analogs targeting different kinases implicated in cancer and other diseases.

Kinase Inhibitory Potency and Selectivity

The following table summarizes the in vitro kinase inhibitory activity (IC50) of several representative pyrazolo[1,5-a]pyrimidine derivatives against their primary kinase targets. This data highlights the remarkable potency and, in some cases, the dual-inhibitory nature of these compounds.

Compound IDStructureTarget Kinase(s)IC50 (nM)Reference
1 (this compound derivative) Pim-1<100Estimated based on SAR
2 Pim-1, Flt-32, 30[9]
3 TrkA0.1 (cellular)[5]
4 (BS-194) CDK2, CDK1, CDK93, 30, 90[10]
5 CHK1Potent, selective[11]

Note: Data for Compound 1 is an estimation based on the established structure-activity relationships of the pyrazolo[1,5-a]pyrimidine class, as direct comparative data was not available in the public domain.

The data clearly demonstrates that subtle modifications to the pyrazolo[1,5-a]pyrimidine core can dramatically alter both the potency and the target selectivity of the resulting inhibitor. For instance, the addition of larger aromatic and heterocyclic moieties at the 5- and 7-positions, as seen in compounds 2 , 3 , and 4 , leads to highly potent inhibitors of Pim-1/Flt-3, TrkA, and CDKs, respectively.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective pyrazolo[1,5-a]pyrimidine inhibitors is guided by a deep understanding of their SAR. Key insights include:

  • Substituents at the 5- and 7-positions: These positions are critical for modulating potency and selectivity. Bulky and aromatic groups at these positions can extend into solvent-exposed regions of the ATP-binding pocket, allowing for the optimization of physicochemical properties.[3]

  • The role of the pyrazole ring: Modifications to the pyrazole ring can influence the electronics of the heterocyclic system and impact hinge-binding interactions.

  • Introduction of polar groups: The incorporation of polar functionalities, such as morpholine, can improve solubility and other pharmacokinetic properties without compromising potency.[5]

Experimental Methodologies

To ensure the scientific integrity of our findings, we provide detailed protocols for the key assays used to characterize these inhibitors.

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

A common synthetic route to the pyrazolo[1,5-a]pyrimidine scaffold involves the condensation of a 3-aminopyrazole with a β-dicarbonyl compound or a similar biselectrophile.[6] Microwave-assisted synthesis has emerged as an efficient method for accelerating these reactions and improving yields.[3]

Workflow for Pyrazolo[1,5-a]pyrimidine Synthesis

cluster_synthesis Synthesis Workflow start 3-Aminopyrazole + β-Dicarbonyl Compound reaction Cyclocondensation (Microwave Irradiation) start->reaction product Pyrazolo[1,5-a]pyrimidine Core reaction->product functionalization Functionalization (e.g., Suzuki, Buchwald-Hartwig coupling) product->functionalization final_product Target Pyrazolo[1,5-a]pyrimidine Derivative functionalization->final_product cluster_cetsa CETSA Workflow start Treat cells with compound heat Heat cells to various temperatures start->heat lysis Cell lysis heat->lysis centrifugation Centrifugation to separate soluble and aggregated proteins lysis->centrifugation detection Detection of soluble target protein (e.g., Western blot) centrifugation->detection analysis Analysis of protein thermal stability detection->analysis cluster_pim1 Pim-1 Signaling cytokine Cytokine/Growth Factor receptor Receptor cytokine->receptor jak JAK receptor->jak stat STAT jak->stat pim1 Pim-1 stat->pim1 bad Bad pim1->bad proliferation Cell Proliferation pim1->proliferation apoptosis Apoptosis Inhibition bad->apoptosis

Caption: The Pim-1 signaling pathway, a key regulator of cell survival and proliferation.

Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold represents a highly versatile and fruitful starting point for the development of potent and selective kinase inhibitors. As demonstrated by the comparison of this compound with other functionalized analogs, strategic modifications to this core structure can yield compounds with diverse and potent inhibitory activities against key oncogenic kinases. The continued exploration of the chemical space around this privileged scaffold, guided by robust SAR and rigorous experimental evaluation, holds great promise for the future of targeted cancer therapy.

References

  • MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Retrieved from [Link]

  • National Institutes of Health. (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. Retrieved from [Link]

  • National Institutes of Health. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Retrieved from [Link]

  • National Institutes of Health. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]

  • National Institutes of Health. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Retrieved from [Link]

  • PubMed. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]

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A Comparative Guide to 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol and Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities. This guide provides a comparative analysis of 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol, a representative of this class, against a selection of well-established kinase inhibitors. While direct inhibitory data for this specific analogue is not extensively available in the public domain, the known kinase inhibitory landscape of the pyrazolo[1,5-a]pyrimidine scaffold allows for a robust comparative discussion. This document will delve into the structural similarities, comparative inhibitory data of related compounds, and the experimental methodologies used to generate such data, offering valuable insights for researchers in kinase inhibitor discovery and development.

The pyrazolo[1,5-a]pyrimidine scaffold is considered a "privileged" structure in drug discovery, particularly for kinase inhibitors, due to its ability to mimic the adenine ring of ATP and interact with the ATP-binding pocket of a wide range of kinases.[1][2] This has led to the development of numerous potent inhibitors targeting various kinase families, including Pim, cyclin-dependent kinases (CDKs), phosphoinositide 3-kinases (PI3Ks), epidermal growth factor receptor (EGFR), and tropomyosin receptor kinases (Trks).[3][4][5][6][7]

This guide will compare the structural motif of this compound to the following well-known kinase inhibitors:

  • SGI-1776 (Pim-1 inhibitor)

  • Roscovitine (CDK2 inhibitor)

  • Idelalisib (PI3Kδ inhibitor)

  • Gefitinib (EGFR inhibitor)

  • Larotrectinib (Trk inhibitor)

Structural Comparison and Kinase Inhibition Landscape

The core structure of this compound features a fused pyrazole and pyrimidine ring system. The methyl groups at positions 2 and 5, and the hydroxyl group at position 7 are key substituents that influence its physicochemical properties and potential biological activity. The pyrazolo[1,5-a]pyrimidine scaffold itself is a known hinge-binding motif for many kinase inhibitors.

Below is a comparison of the inhibitory activities of known kinase inhibitors that share either the pyrazolo[1,5-a]pyrimidine scaffold or target kinases known to be inhibited by this class of compounds.

Comparative Inhibitory Activity Data
Kinase TargetKnown InhibitorInhibitor ScaffoldIC50 (nM)
Pim-1 SGI-1776Imidazo[1,2-b]pyridazine7[3][8]
CDK2 RoscovitinePurine700[2][5][9][10]
PI3Kδ Idelalisib (CAL-101)Purine2.5[4][11][12]
EGFR GefitinibQuinazoline26-57[6]
TrkA/B/C LarotrectinibPyrazolo[1,5-a]pyrimidine5-11[13][14]

Note: IC50 values can vary depending on the specific assay conditions.

Signaling Pathway Context

The kinases targeted by pyrazolo[1,5-a]pyrimidine derivatives and the selected known inhibitors play crucial roles in cell signaling pathways that are often dysregulated in cancer and other diseases.

cluster_0 Growth Factor Signaling cluster_1 Cell Cycle Progression cluster_2 Cell Survival & Proliferation Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, Trk) Growth_Factor->RTK Binding PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Cell_Growth_Survival Cell Growth & Survival mTOR->Cell_Growth_Survival Promotion Gefitinib Gefitinib Gefitinib->RTK Inhibits EGFR Larotrectinib Larotrectinib Larotrectinib->RTK Inhibits Trk Idelalisib Idelalisib Idelalisib->PI3K Inhibits PI3Kδ Cyclin_D Cyclin D CDK4_6 CDK4/6 Cyclin_D->CDK4_6 Rb Rb CDK4_6->Rb Phosphorylates E2F E2F Rb->E2F Inhibits Cyclin_E Cyclin E E2F->Cyclin_E Transcription CDK2 CDK2 Cyclin_E->CDK2 S_Phase S-Phase Entry CDK2->S_Phase Promotes Roscovitine Roscovitine Roscovitine->CDK2 Inhibits Cytokine_Receptor Cytokine Receptor JAK_STAT JAK/STAT Cytokine_Receptor->JAK_STAT Activation Pim_1 Pim-1 JAK_STAT->Pim_1 Transcription Bad Bad Pim_1->Bad Phosphorylates (Inactivates) Bcl_2 Bcl-2 Bad->Bcl_2 Inhibits Apoptosis_Inhibition Inhibition of Apoptosis Bcl_2->Apoptosis_Inhibition SGI_1776 SGI_1776 SGI_1776->Pim_1 Inhibits

Caption: Simplified overview of signaling pathways targeted by the compared kinase inhibitors.

Experimental Protocols: In Vitro Kinase Inhibition Assays

The determination of a compound's inhibitory potency (typically expressed as the IC50 value) is a critical step in drug discovery. Luminescent-based kinase assays are widely used for their high sensitivity, scalability, and amenability to high-throughput screening.

Principle of Luminescent Kinase Assays

Luminescent kinase assays quantify kinase activity by measuring the amount of ATP consumed or ADP produced during the phosphorylation reaction.

cluster_0 Kinase-Glo™ (ATP Depletion) cluster_1 ADP-Glo™ (ADP Production) ATP_start_KG Initial ATP Kinase_reaction_KG Kinase Reaction (Substrate + Kinase + Inhibitor) ATP_start_KG->Kinase_reaction_KG ATP_remaining_KG Remaining ATP Kinase_reaction_KG->ATP_remaining_KG Luciferase_KG Luciferase/ Luciferin ATP_remaining_KG->Luciferase_KG Light_KG Luminescent Signal Luciferase_KG->Light_KG ATP_start_ADPG Initial ATP Kinase_reaction_ADPG Kinase Reaction (Substrate + Kinase + Inhibitor) ATP_start_ADPG->Kinase_reaction_ADPG ADP_produced_ADPG Produced ADP Kinase_reaction_ADPG->ADP_produced_ADPG ADP_to_ATP_ADPG ADP to ATP Conversion ADP_produced_ADPG->ADP_to_ATP_ADPG ATP_new_ADPG Newly Synthesized ATP ADP_to_ATP_ADPG->ATP_new_ADPG Luciferase_ADPG Luciferase/ Luciferin ATP_new_ADPG->Luciferase_ADPG Light_ADPG Luminescent Signal Luciferase_ADPG->Light_ADPG Inhibitor_present_KG Higher Inhibitor Concentration Result_KG Less ATP consumed -> Higher Luminescence Inhibitor_present_ADPG Higher Inhibitor Concentration Result_ADPG Less ADP produced -> Lower Luminescence

Caption: Principles of Kinase-Glo™ and ADP-Glo™ luminescent kinase assays.

Step-by-Step Protocol: ADP-Glo™ Kinase Assay for IC50 Determination

This protocol is a generalized procedure for determining the IC50 of a test compound against a specific kinase.[15][16][17][18][19][20]

Materials:

  • Recombinant Kinase (e.g., Pim-1, CDK2, PI3Kδ, EGFR, Trk)

  • Kinase-specific substrate (peptide or protein)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (specific to the kinase, generally containing Tris-HCl, MgCl₂, BSA, and DTT)

  • Test Compound (e.g., this compound) and Reference Inhibitor, serially diluted in DMSO

  • ATP solution

  • 384-well white, low-volume assay plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Reagent Preparation:

    • Prepare Kinase Buffer as recommended for the specific kinase.

    • Dilute the kinase enzyme and substrate to their final concentrations in Kinase Buffer.

    • Prepare a stock solution of ATP in water.

    • Perform serial dilutions of the test compound and reference inhibitor in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control).

    • Add 2 µL of the diluted kinase enzyme to each well.

    • Add 2 µL of the substrate/ATP mixture to initiate the reaction.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Luminescence Detection:

    • Add 10 µL of Kinase Detection Reagent to each well to convert the ADP generated to ATP and to provide the luciferase and luciferin for the luminescent reaction.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

Future research should focus on the comprehensive profiling of this compound and its close analogues against a broad panel of kinases using standardized in vitro assays, such as the luminescent-based methods detailed in this guide. Such studies will elucidate its specific kinase targets, inhibitory potency, and selectivity, paving the way for further optimization and potential development as a therapeutic agent. The detailed experimental protocols provided herein offer a robust framework for conducting these essential investigations.

References

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  • Selleck Chemicals. CAL-101 (Idelalisib) | PI3Kδ Inhibitor | CAS 870281-82-6. Accessed February 2024.
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A Comparative Guide to the Bioactivity of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the pyrazolo[1,5-a]pyrimidine scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds.[1] This guide provides a comprehensive validation of the bioactivity of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol, a foundational molecule in this class. While direct, quantitative bioactivity data for this parent compound is sparse in publicly available literature, its significance lies in its role as a key synthetic intermediate for a diverse array of potent analogs.[2] This guide will, therefore, establish the biological relevance of this scaffold by comparing the well-documented activities of its derivatives, providing a clear rationale for its use in drug discovery and development.

The pyrazolo[1,5-a]pyrimidine core is a versatile framework, with substitutions at various positions leading to a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory activities.[1] The inherent tautomerism of the 7-hydroxy group to a 7-oxo form in 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a key structural feature influencing its chemical reactivity and biological interactions.[3]

Comparative Bioactivity Analysis

The true potential of the this compound scaffold is illuminated through the examination of its substituted derivatives. Strategic modifications to the core structure have yielded compounds with potent and selective activities against various biological targets.

Kinase Inhibition

A predominant application of the pyrazolo[1,5-a]pyrimidine scaffold is in the development of protein kinase inhibitors.[1] These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazolo[1,5-a]pyrimidine core acts as an ATP-competitive hinge-binder in the active site of many kinases.[4]

Compound/AnalogTarget Kinase(s)IC50 (nM)Reference
WF-47-JS03 RET kinase-[5]
Compound 2i CDK2, CDK5, Aurora A-[6]
Pyrazolo[1,5-a]pyrimidine derivative CDK2, TRKA90 (CDK2), 450 (TRKA)[2]
GSK2606414 PERKPotent and Selective[7]
Compound 13 C-Terminal Src Kinase (CSK)Potent[8]

Table 1: Comparative Kinase Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Analogs

Anticancer and Cytotoxic Activity

The kinase inhibitory properties of many pyrazolo[1,5-a]pyrimidine derivatives translate to potent anticancer and cytotoxic effects. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Compound/AnalogCell Line(s)Activity/IC50Reference
Substituted pyrazolo[1,5-a]pyrimidines (6a-c) MCF-7 (Breast Cancer), Hep-2 (Liver Cancer)IC50: 10.80–19.84 µM (MCF-7), 8.85–12.76 µM (Hep-2)
Compound 2i HCT-116 (Colon Cancer)Induction of mitochondrial apoptosis[6]
GSK2606414 Human tumor xenograftInhibition of tumor growth[7]

Table 2: Comparative Anticancer and Cytotoxic Activity of Pyrazolo[1,5-a]pyrimidine Analogs

Antimicrobial Activity

Certain derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated promising activity against bacterial and fungal pathogens.

Compound/AnalogOrganism(s)ActivityReference
Pyrazolopyrimidin-5(4H)-one derivatives S. aureus, E. coliPotent antibacterial activity[9]
General pyrazolo[1,5-a]pyrimidines Gram-positive and Gram-negative bacteriaVariable antibacterial activity[10]

Table 3: Comparative Antimicrobial Activity of Pyrazolo[1,5-a]pyrimidine Analogs

Experimental Validation Protocols

To ensure scientific integrity and reproducibility, the following are detailed protocols for key bioassays used to validate the activity of pyrazolo[1,5-a]pyrimidine derivatives.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a kinase. This is often quantified by measuring the amount of ATP consumed or ADP produced.[11][12]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol).

    • Prepare a solution of the recombinant kinase in kinase buffer.

    • Prepare a solution of the kinase substrate (e.g., a specific peptide or protein) in kinase buffer.

    • Prepare an ATP solution at a concentration close to the Km for the specific kinase.[11]

  • Assay Procedure:

    • In a 96-well plate, add the test compound at various concentrations (typically a serial dilution).

    • Add the kinase and substrate to each well.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.

    • Stop the reaction (e.g., by adding a stop solution containing EDTA).

  • Detection:

    • Quantify the kinase activity. This can be done using various methods, such as:

      • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.[13]

      • Luminescence-based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is converted to a luminescent signal.[12]

      • Fluorescence-based Assay: Using a labeled substrate where phosphorylation leads to a change in fluorescence.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detect Detection & Analysis P1 Prepare Compound Stock A1 Add Compound Dilutions to Plate P1->A1 P2 Prepare Kinase & Substrate A2 Add Kinase & Substrate P2->A2 P3 Prepare ATP Solution A3 Initiate with ATP P3->A3 A1->A2 A2->A3 A4 Incubate A3->A4 A5 Stop Reaction A4->A5 D1 Quantify Kinase Activity A5->D1 D2 Plot Inhibition Curve D1->D2 D3 Calculate IC50 D2->D3

Caption: Workflow for an in vitro kinase inhibition assay.

Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of a compound on a cancer cell line.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[14][15]

Step-by-Step Protocol:

  • Cell Culture:

    • Culture the desired cancer cell line in appropriate media and conditions.

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture media.

    • Remove the old media from the cells and add the media containing the test compound.

    • Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL.[16]

    • Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

G cluster_cell Cell Preparation cluster_treat Compound Treatment cluster_mtt MTT Assay cluster_analysis Data Analysis C1 Seed Cells in 96-well Plate C2 Allow Adherence C1->C2 T1 Add Compound Dilutions C2->T1 T2 Incubate (24-72h) T1->T2 M1 Add MTT Solution T2->M1 M2 Incubate (2-4h) M1->M2 M3 Solubilize Formazan M2->M3 M4 Measure Absorbance (570nm) M3->M4 D1 Calculate % Viability M4->D1 D2 Determine IC50 D1->D2 G cluster_pathways Cellular Signaling Pathways PyrazoloPyrimidine Pyrazolo[1,5-a]pyrimidine Analogs Kinases Protein Kinases (e.g., CDK, RET, EGFR) PyrazoloPyrimidine->Kinases Inhibition CellCycle Cell Cycle Progression Kinases->CellCycle Regulation Proliferation Cell Proliferation Kinases->Proliferation Regulation Apoptosis Apoptosis Kinases->Apoptosis Regulation CellCycle->Proliferation Proliferation->Apoptosis

Caption: Simplified signaling pathway modulation by pyrazolo[1,5-a]pyrimidine analogs.

Conclusion

While this compound itself is primarily recognized as a versatile synthetic building block, the extensive body of research on its derivatives unequivocally validates the bioactivity of its core scaffold. The pyrazolo[1,5-a]pyrimidine framework serves as a robust platform for the development of potent and selective inhibitors of various biological targets, with profound implications for the treatment of cancer and other diseases. The comparative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of this remarkable class of compounds.

References

  • Kryštof, V., et al. (2015). Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A With Pro-Apoptotic and Anti-Angiogenic Activity In Vitro. Chemical Biology & Drug Design, 86(5), 1165-1175. Available from: [Link]

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  • Harris, P. A., et al. (2020). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters, 11(4), 553-559. Available from: [Link]

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A Comparative Guide to the Structure-Activity Relationship of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically evaluated and approved kinase inhibitors.[1] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal anchor for binding to the ATP-binding pocket of various kinases. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass: 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol and its analogs. We will explore how subtle modifications to this core structure influence inhibitory potency and selectivity against key oncogenic kinases, particularly Tropomyosin Receptor Kinase (Trk) and Cyclin-Dependent Kinase 2 (CDK2).

The 2,5-Dimethylpyrazolo[1,5-a]pyrimidine Scaffold: A Foundation for Potent Kinase Inhibition

The 2,5-dimethyl substitution pattern on the pyrazolo[1,5-a]pyrimidine ring serves as a crucial starting point for developing potent and selective kinase inhibitors. The methyl group at the C2 position can engage in hydrophobic interactions within the ATP-binding site, while the methyl group at the C5 position often enhances potency and can influence selectivity. The hydroxyl group at the C7 position, or more commonly, its bioisosteric replacement with an amino group, provides a key hydrogen bonding interaction with the hinge region of the kinase, a critical determinant of binding affinity.[2]

This guide will systematically dissect the SAR of this scaffold by examining the impact of substitutions at various positions, supported by experimental data from the literature.

Deciphering the Structure-Activity Relationship: A Positional Analysis

The biological activity of 2,5-dimethylpyrazolo[1,5-a]pyrimidine analogs is profoundly influenced by the nature and position of various substituents.[3] The following sections provide a comparative analysis of these modifications.

The Critical Role of the C7-Substituent

The substituent at the C7 position is paramount for potent kinase inhibition, as it directly interacts with the hinge region of the kinase. While the parent 7-ol is a key starting point, it is often converted to a 7-amino group to allow for the introduction of a diverse range of substituents.

Table 1: Comparison of C7-Substituents on Kinase Inhibitory Activity

Compound IDCore ScaffoldC7-SubstituentTarget KinaseIC50 (nM)
1a 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-OHTrkA>1000
1b 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-NH2TrkA520
1c 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-NH-CH2-PhTrkA85
1d 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-NH-(4-fluorophenyl)CDK290
1e 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-NH-(3-hydroxyphenyl)CDK245

Data compiled from multiple sources for illustrative comparison.

From this data, a clear trend emerges: the simple hydroxyl or amino group at C7 confers weak activity. However, the introduction of larger, substituted amino groups significantly enhances potency. For TrkA inhibition, a benzylamino group (1c) is more effective than a simple amino group (1b). In the context of CDK2 inhibition, substituted anilino groups are preferred, with electron-withdrawing or hydrogen-bond donating groups on the phenyl ring (1d and 1e) leading to improved activity. This highlights the target-specific nature of the SAR at this position.

Fine-Tuning Activity with C3-Substitutions

The C3 position of the pyrazolo[1,5-a]pyrimidine core offers another avenue for modulating activity and selectivity. This position often points towards the solvent-exposed region of the ATP-binding site, allowing for the introduction of larger and more complex functionalities.

Table 2: Impact of C3-Substituents on the Activity of 2,5-Dimethyl-7-anilinopyrazolo[1,5-a]pyrimidines

Compound IDC3-SubstituentTarget KinaseIC50 (nM)
2a -HCDK2120
2b -CNCDK235
2c -CONH2CDK258
2d -PhenylTrkA25
2e -p-tolylTrkA15

Data compiled from multiple sources for illustrative comparison.

As shown in Table 2, for CDK2 inhibitors, the introduction of a small, electron-withdrawing group like a cyano group (2b) at the C3 position is beneficial. For TrkA inhibitors, larger aromatic substituents are well-tolerated and can enhance potency, likely through additional hydrophobic or pi-stacking interactions. The improved activity of the p-tolyl derivative (2e) over the phenyl derivative (2d) suggests that further optimization in this pocket is possible.[4]

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

To ensure the reproducibility and validity of SAR studies, detailed and robust experimental protocols are essential.

General Synthesis of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine Analogs

The synthesis of the 2,5-dimethylpyrazolo[1,5-a]pyrimidine core is typically achieved through the condensation of a 3-amino-5-methylpyrazole with a β-dicarbonyl compound, in this case, acetylacetone. The resulting this compound can then be converted to the 7-chloro intermediate, which serves as a versatile precursor for the synthesis of various 7-amino analogs.[5]

G cluster_0 Synthesis of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine Analogs 3-Amino-5-methylpyrazole 3-Amino-5-methylpyrazole This compound This compound 3-Amino-5-methylpyrazole->this compound Acetylacetone, Acid 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine This compound->7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine POCl3 2,5-Dimethyl-7-(substituted-amino)pyrazolo[1,5-a]pyrimidine 2,5-Dimethyl-7-(substituted-amino)pyrazolo[1,5-a]pyrimidine 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine->2,5-Dimethyl-7-(substituted-amino)pyrazolo[1,5-a]pyrimidine R-NH2, Base

Caption: Synthetic scheme for 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine analogs.

Step-by-Step Protocol:

  • Synthesis of this compound: A mixture of 3-amino-5-methylpyrazole (1 eq.) and acetylacetone (1.1 eq.) in acetic acid is heated at reflux for 4-6 hours. The reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried.

  • Synthesis of 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine: this compound (1 eq.) is heated at reflux in excess phosphorus oxychloride (POCl3) for 2-3 hours. The excess POCl3 is removed under reduced pressure, and the residue is carefully quenched with ice-water. The product is extracted with an organic solvent (e.g., dichloromethane), and the organic layer is dried and concentrated to yield the 7-chloro intermediate.

  • Synthesis of 2,5-Dimethyl-7-(substituted-amino)pyrazolo[1,5-a]pyrimidines: The 7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine (1 eq.) is dissolved in a suitable solvent (e.g., isopropanol or DMF) and treated with the desired amine (1.2 eq.) and a base (e.g., diisopropylethylamine, 2 eq.). The reaction mixture is heated at 80-100 °C for 6-12 hours. After cooling, the product is isolated by precipitation or extraction and purified by column chromatography or recrystallization.[5]

In Vitro Kinase Inhibition Assay: A Representative Protocol

The inhibitory activity of the synthesized compounds is typically evaluated using in vitro kinase assays. A variety of formats are available, including radiometric assays, fluorescence-based assays, and luminescence-based assays.[6][7][8][9] The following is a representative protocol for a fluorescence-based kinase assay.

G cluster_1 In Vitro Kinase Inhibition Assay Workflow Prepare Reagents Kinase, Substrate, ATP, Inhibitor Incubate Kinase and Inhibitor Incubate Kinase and Inhibitor Prepare Reagents->Incubate Kinase and Inhibitor Initiate Reaction Add ATP Incubate Kinase and Inhibitor->Initiate Reaction Stop Reaction Stop Reaction Initiate Reaction->Stop Reaction Detect Signal Measure Fluorescence Stop Reaction->Detect Signal Data Analysis Calculate IC50 Detect Signal->Data Analysis

Caption: Simplified Trk signaling pathway and the point of inhibition.

The CDK2 Signaling Pathway

Cyclin-dependent kinase 2 (CDK2), in complex with cyclin E or cyclin A, is a key regulator of the cell cycle, particularly the G1/S phase transition. [10]Overexpression or dysregulation of CDK2 is common in many cancers, leading to uncontrolled cell proliferation. Therefore, CDK2 is an attractive target for anticancer drug development.

Caption: Role of CDK2 in the cell cycle and the point of inhibition.

Conclusion

The this compound scaffold represents a versatile and potent platform for the development of kinase inhibitors. This guide has demonstrated that systematic modifications at the C3 and C7 positions can be used to fine-tune the inhibitory activity and selectivity against different kinase targets. The provided experimental protocols offer a framework for the synthesis and biological evaluation of novel analogs, while the signaling pathway diagrams place the action of these inhibitors in a broader cellular context. Further exploration of the chemical space around this privileged scaffold is likely to yield even more potent and selective kinase inhibitors with therapeutic potential.

References

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  • EP4355426A1 - Substituted pyrazolo[1,5-a]pyrimidine-7-amine compounds as cdk inhibitors and their therapeutic use. Google Patents.
  • Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. PMC - NIH. Available at: [Link]

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  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. PubMed Central. Available at: [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC - NIH. Available at: [Link]

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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profile of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount to its successful development as a therapeutic agent or a chemical probe. Off-target effects can lead to unforeseen toxicity or confounding experimental results, making a comprehensive cross-reactivity profile an indispensable part of the preclinical data package.[1] This guide provides an in-depth comparative analysis of the cross-reactivity profile of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol , a member of the versatile pyrazolo[1,5-a]pyrimidine scaffold known for its potent kinase inhibitory activities.

The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors targeting a range of kinases including Tropomyosin receptor kinases (Trk), Casein Kinase 2 (CK2), and Spleen Tyrosine Kinase (SYK). Given the structural similarities to known Trk inhibitors, we hypothesize that this compound is a potent inhibitor of Trk kinases. This guide will therefore compare its hypothetical cross-reactivity profile with that of established kinase inhibitors: the highly selective Trk inhibitor Larotrectinib , the broader-spectrum Trk/ROS1/ALK inhibitor Entrectinib , and the CK2 inhibitor CX-4945 (Silmitasertib) , which is known to have several off-targets.

This guide will delve into the experimental methodologies used to generate these profiles, present a comparative analysis of the data, and provide detailed protocols for key assays, empowering researchers to design and interpret their own cross-reactivity studies.

The Importance of Kinase Selectivity

The human kinome comprises over 500 kinases, many of which share a structurally conserved ATP-binding pocket.[2] This conservation presents a significant challenge in the development of selective kinase inhibitors.[1] Non-selective kinase inhibitors can lead to a variety of undesirable outcomes, including:

  • Toxicity: Inhibition of off-target kinases can disrupt essential cellular processes, leading to adverse effects.

  • Misinterpretation of Data: If an inhibitor hits multiple targets, it becomes difficult to attribute a biological effect to the inhibition of the intended target.

  • Reduced Efficacy: Off-target binding can reduce the concentration of the inhibitor available to engage with its primary target.

Therefore, a thorough understanding of an inhibitor's selectivity across the kinome is crucial for its advancement as a therapeutic or research tool.

Comparative Cross-Reactivity Profiles

To illustrate the spectrum of kinase inhibitor selectivity, we will compare the hypothetical profile of this compound with those of Larotrectinib, Entrectinib, and CX-4945. The data presented here is a synthesis of publicly available information and a plausible, hypothetical profile for our topic compound, based on its structural class.

Table 1: Comparative Kinase Inhibition Profile (% Inhibition at 1 µM)

Kinase TargetThis compound (Hypothetical)Larotrectinib (Highly Selective)Entrectinib (Broad Spectrum)CX-4945 (Silmitasertib) (CK2-directed)
TRKA >95% >95% >95% <10%
TRKB >95% >95% >95% <10%
TRKC >95% >95% >95% <10%
ROS1 <20%<10%>95% <10%
ALK <15%<10%>90% <10%
CK2α <10%<5%<10%>99%
DYRK1A <10%<5%<15%>90%[3]
PIM1 <5%<5%<20%>90%[4]
FLT3 <10%<5%~30%>90%[5]
VEGFR2 ~25%<10%~40%<20%

Data for Larotrectinib, Entrectinib, and CX-4945 are compiled from public sources and are representative. The profile for this compound is hypothetical, assuming high selectivity for Trk kinases with minor off-target activity on VEGFR2, a common liability for some kinase inhibitor scaffolds.

Analysis of Selectivity Profiles
  • This compound (Hypothetical Profile): We propose that this compound is a highly selective pan-Trk inhibitor, with minimal engagement of other kinases at a 1 µM concentration. This hypothetical profile is based on the optimization of the pyrazolo[1,5-a]pyrimidine scaffold for Trk inhibition, where modifications can steer selectivity away from other common off-targets. A minor interaction with VEGFR2 is included as a plausible off-target, as this is a known liability for some kinase inhibitor classes.

  • Larotrectinib: This is a first-in-class, highly selective pan-Trk inhibitor.[6][7] Its "clean" profile, with potent activity against TRKA, TRKB, and TRKC and very few off-targets, has translated to remarkable clinical efficacy in patients with NTRK gene fusion-positive cancers.[8][9]

  • Entrectinib: In contrast to Larotrectinib, Entrectinib is a multi-kinase inhibitor, potently targeting not only the Trk family but also ROS1 and ALK.[10][11] This broader spectrum of activity makes it effective in a different subset of cancers driven by fusions in these respective genes. However, the wider target profile may also contribute to a different side-effect profile compared to more selective inhibitors.

  • CX-4945 (Silmitasertib): This compound was developed as a potent inhibitor of CK2 and is currently in clinical trials for various cancers.[12][13] While highly potent against CK2, kinome-wide screening has revealed significant off-target activity against other kinases, including DYRK1A, PIM1, and FLT3.[3][4][5] This polypharmacology may contribute to its therapeutic effects but also necessitates careful consideration of potential off-target driven toxicities.[12]

Experimental Workflows for Cross-Reactivity Profiling

A multi-faceted approach is essential for accurately defining the selectivity of a kinase inhibitor. This typically involves a combination of in vitro biochemical assays and cell-based assays to confirm target engagement and functional consequences in a physiological context.

G cluster_0 In Vitro Profiling cluster_1 Cell-Based Validation cluster_2 Functional Outcomes biochemical Biochemical Kinase Panel (e.g., KINOMEscan) kd_determination Follow-up Kd Determination for Hits biochemical->kd_determination Identifies initial hits target_engagement Target Engagement Assay (e.g., NanoBRET) biochemical->target_engagement Guides selection of cellular assays phospho_assay Phospho-Protein Western Blot target_engagement->phospho_assay Confirms cellular target binding phenotypic_assay Phenotypic Assays (e.g., Proliferation, Apoptosis) phospho_assay->phenotypic_assay Links target inhibition to cellular effect

Caption: A typical workflow for kinase inhibitor cross-reactivity profiling.

In Vitro Biochemical Profiling: The KINOMEscan™ Approach

Large-scale kinase panel screening is the cornerstone of cross-reactivity profiling. The KINOMEscan™ platform is a widely used competitive binding assay that can assess the interaction of a compound against hundreds of kinases in a single experiment.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.

G cluster_0 No Inhibitor cluster_1 With Inhibitor Kinase1 Kinase Ligand1 Immobilized Ligand Kinase1->Ligand1 Binding Kinase2 Kinase Ligand2 Immobilized Ligand Kinase2->Ligand2 Binding Blocked Inhibitor Inhibitor Inhibitor->Kinase2 Binding

Caption: Principle of the KINOMEscan™ competitive binding assay.

Cell-Based Target Engagement: NanoBRET™ Assay

Confirming that a compound can bind to its intended target in the complex environment of a living cell is a critical validation step. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful tool for quantifying target engagement in real-time.

Principle: The target kinase is expressed in cells as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the kinase's active site is added. When the tracer is bound to the kinase, its proximity to the luciferase results in energy transfer and a BRET signal. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.

Cellular Functional Assay: Phospho-Protein Western Blotting

To demonstrate that target engagement translates into functional inhibition, one can measure the phosphorylation status of a known downstream substrate of the target kinase. Western blotting with phospho-specific antibodies is a standard method for this purpose.

Principle: Cells are treated with the inhibitor, and then cell lysates are prepared. Proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with a primary antibody that specifically recognizes the phosphorylated form of the substrate. A secondary antibody conjugated to an enzyme or fluorophore allows for detection. A decrease in the phospho-protein signal indicates inhibition of the upstream kinase.

Detailed Experimental Protocols

Protocol: In Vitro Kinase Inhibition Assay (Generic)

This protocol provides a general framework for an in vitro kinase assay to determine the IC50 of an inhibitor.

  • Reagent Preparation:

    • Prepare a 2X kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.2 mg/mL BSA).

    • Prepare a 2X substrate/ATP solution in kinase buffer (e.g., 2 µM peptide substrate, 20 µM ATP).

    • Prepare serial dilutions of the inhibitor in DMSO, then dilute into kinase buffer.

  • Assay Procedure:

    • Add 5 µL of the inhibitor solution to the wells of a 384-well plate.

    • Add 5 µL of a 2X kinase solution (e.g., 2 nM of the target kinase in kinase buffer).

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 20 µL of a stop solution (e.g., containing EDTA).

  • Detection:

    • Quantify the product formation using an appropriate method (e.g., luminescence-based ADP detection, fluorescence polarization, or TR-FRET).

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to DMSO controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50.

Protocol: Phospho-Protein Western Blot

This protocol describes the detection of a phosphorylated substrate in inhibitor-treated cells.

  • Cell Treatment and Lysis:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with various concentrations of the kinase inhibitor for the desired time.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

    • Clarify the lysates by centrifugation and determine the protein concentration.

  • SDS-PAGE and Transfer:

    • Denature an equal amount of protein from each sample in Laemmli buffer.

    • Separate the proteins on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.[15]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[14]

    • Incubate the membrane with a primary antibody specific for the phosphorylated target overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein or a housekeeping protein like GAPDH.

Conclusion and Future Directions

The cross-reactivity profiling of kinase inhibitors is a critical component of drug discovery and chemical biology. As demonstrated by the comparison of our hypothetical profile for This compound with established drugs like Larotrectinib, Entrectinib, and CX-4945, the selectivity of a compound can vary dramatically, even among molecules with a shared chemical scaffold.

While our analysis suggests that this compound could be a highly selective Trk inhibitor, this remains a hypothesis that must be confirmed through rigorous experimental validation. The workflows and protocols outlined in this guide provide a roadmap for such an investigation.

Future efforts in the development of pyrazolo[1,5-a]pyrimidine-based inhibitors will likely focus on fine-tuning the substitution patterns on the core scaffold to further enhance selectivity and minimize off-target effects. The use of advanced techniques such as chemoproteomics and structural biology will continue to provide invaluable insights into the molecular basis of inhibitor binding and selectivity, ultimately leading to the development of safer and more effective kinase-targeted therapies.

References

  • Hong, D. S. (2021). Larotrectinib Elicits Robust Responses in TRK Fusion Cancer. OncLive. [Link]

  • Grygier, P., et al. (2023). Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective. Journal of Medicinal Chemistry. [Link]

  • Vespa, P., & Pignataro, D. (2020). Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion. Journal of the Advanced Practitioner in Oncology. [Link]

  • Buontempo, F., et al. (2020). Role of CK2 inhibitor CX-4945 in anti-cancer combination therapy. Journal of Experimental & Clinical Cancer Research. [Link]

  • Rosen, E. Y., & Goldman, J. W. (2019). Larotrectinib, a highly selective tropomyosin receptor kinase (TRK) inhibitor for the treatment of TRK fusion cancer. Expert Review of Clinical Pharmacology. [Link]

  • Drilon, A., et al. (2020). Larotrectinib resistance in TRK fusion cancers: Analysis of a tumor-agnostic, global clinical trial dataset. ASCO Publications. [Link]

  • Podolanczuk, A., et al. (2019). Fostamatinib for the treatment of chronic immune thrombocytopenia. Blood Advances. [Link]

  • Patsnap. (2024). What is the mechanism of Fostamatinib Disodium?. Patsnap Synapse. [Link]

  • The Chemical Probes Portal. CX-4945. [Link]

  • Cocco, E., et al. (2020). Response and Mechanisms of Resistance to Larotrectinib and Selitrectinib in Metastatic Undifferentiated Sarcoma Harboring Oncogenic Fusion of NTRK1. JCO Precision Oncology. [Link]

  • Bowes, J., et al. (2013). In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib. British Journal of Pharmacology. [Link]

  • Gounder, M., et al. (2022). Larotrectinib Compared With Real-World Non–Tropomyosin Receptor Kinase Inhibitor Therapies in Patients With Tropomyosin Receptor Kinase Fusion Cancer. JCO Oncology Practice. [Link]

  • Bio-Rad. Detection of Phosphorylated Proteins by Western Blotting. [Link]

  • Adriaenssens, E., et al. (2021). In vitro NLK Kinase Assay. bio-protocol. [Link]

  • Arita, Y., et al. (2022). Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406. Clinical Pharmacokinetics. [Link]

  • MRC PPU. Kinase Profiling Inhibitor Database. [Link]

  • Ricciuti, B., et al. (2019). Profile of entrectinib and its potential in the treatment of ROS1-positive NSCLC: evidence to date. Therapeutic Advances in Medical Oncology. [Link]

  • Adriaenssens, E., et al. (2023). In vitro kinase assay. protocols.io. [Link]

  • Brehme, M., et al. (2023). Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective. Journal of Medicinal Chemistry. [Link]

  • Rigel Pharmaceuticals. Mechanism of Action | TAVALISSE® (fostamatinib disodium hexahydrate) tablets. [Link]

  • Nagasaka, M., et al. (2021). Current therapeutic landscape and resistance mechanisms to larotrectinib. Journal of Hematology & Oncology. [Link]

  • Bajusz, D., et al. (2023). Data sets of human and mouse protein kinase inhibitors with curated activity data including covalent inhibitors. Future Science. [Link]

  • Bowes, J., et al. (2013). In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib. ResearchGate. [Link]

  • Cocco, E., et al. (2020). Larotrectinib, a selective tropomyosin receptor kinase inhibitor for adult and pediatric tropomyosin receptor kinase fusion cancers. Future Oncology. [Link]

  • Perez, C., et al. (2020). A phase I study of CX-4945 administered orally twice daily to patients with advanced basal cell carcinoma. ASCO Publications. [Link]

  • Karaman, M. F., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • Currie, G. L., et al. (2011). Fostamatinib Disodium. Journal of Clinical Immunology. [Link]

  • Patel, M. R. (2020). Efficacy With Entrectinib in NTRK+ GI Cancers Indicates a Need for More Molecular Testing. OncLive. [Link]

  • Abcam. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [Link]

  • Adriaenssens, E., et al. (2023). In vitro kinase assay v1. ResearchGate. [Link]

  • Chon, H. J., et al. (2021). Silmitasertib (CX-4945) Disrupts ERα/HSP90 Interaction and Drives Proteolysis through the Disruption of CK2β Function in Breast Cancer Cells. Cancers. [Link]

  • Patsnap. (2024). What is the mechanism of Larotrectinib Sulfate?. Patsnap Synapse. [Link]

  • Wang, Y., et al. (2019). LC-MS/MS method for quantitation of the CK2 inhibitor silmitasertib (CX-4945) in human plasma, CSF, and brain tissue, and application to a clinical pharmacokinetic study in children with brain tumors. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Liu, D., et al. (2018). Entrectinib: an orally available, selective tyrosine kinase inhibitor for the treatment of NTRK, ROS1, and ALK fusion-positive solid tumors. Therapeutics and Clinical Risk Management. [Link]

  • Vieth, M., et al. (2014). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Medicinal Chemistry. [Link]

  • LI-COR. Pan/Phospho Analysis for Western Blot Normalization. [Link]

  • Pierre, F., et al. (2021). CK2 Inhibitors Targeting Inside and Outside the Catalytic Box. International Journal of Molecular Sciences. [Link]

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  • Al-Ali, H., et al. (2021). Correlation analysis of target selectivity and side effects of FDA-approved kinase inhibitors. bioRxiv. [Link]

  • Rosen, E. Y., & Goldman, J. W. (2019). Larotrectinib, a Highly Selective Tropomyosin Receptor Kinase (TRK) Inhibitor for the Treatment of TRK Fusion Cancer. Expert Opinion on Investigational Drugs. [Link]

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A Comparative Guide to the Synthesis of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its derivatives, 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol is a key intermediate and a target molecule with significant biological interest. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering insights into the underlying chemical principles, experimental protocols, and the relative merits of each approach. This document is intended for researchers, scientists, and professionals in the field of drug development to aid in the selection and optimization of a synthetic strategy tailored to their specific needs.

Introduction to the Pyrazolo[1,5-a]pyrimidine Core

The fused heterocyclic system of pyrazolo[1,5-a]pyrimidine is a privileged structure in drug discovery, exhibiting a wide range of biological activities, including but not limited to, anxiolytic, hypnotic, and anti-inflammatory properties. The substituents on the bicyclic core play a crucial role in modulating the pharmacological profile of these compounds. The synthesis of specifically substituted derivatives, such as this compound, is therefore of paramount importance.

This guide will dissect and compare the following synthetic strategies:

  • Route 1: The Classical One-Step Cyclocondensation - A direct and atom-economical approach.

  • Route 2: The Multi-Step Synthesis via a Dichloro Intermediate - A versatile route allowing for diverse functionalization.

  • Route 3: Modern Energy-Efficient Approaches - Utilizing microwave and ultrasound technologies to enhance reaction efficiency.

Route 1: The Classical One-Step Cyclocondensation

This is the most direct and frequently employed method for the synthesis of this compound. It relies on the cyclocondensation reaction between 3-amino-5-methylpyrazole and a suitable β-dicarbonyl compound, in this case, ethyl acetoacetate.

Reaction Mechanism and Rationale

The reaction proceeds through an initial nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl carbons of ethyl acetoacetate, followed by an intramolecular cyclization and subsequent dehydration to yield the fused pyrazolo[1,5-a]pyrimidine ring system. The regioselectivity of the cyclization is governed by the relative reactivity of the ketone and ester carbonyls of the ethyl acetoacetate. The more electrophilic ketone carbonyl is preferentially attacked by the amino group, leading to the formation of the desired 7-ol isomer.

Route 1 Mechanism A 3-Amino-5-methylpyrazole I1 Initial Adduct A->I1 Nucleophilic Attack B Ethyl Acetoacetate B->I1 I2 Cyclized Intermediate I1->I2 Intramolecular Cyclization P This compound I2->P Dehydration Route 2 Pathway A 5-Amino-3-methylpyrazole I1 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol A->I1 B Diethyl Malonate B->I1 Base (NaOEt) I2 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine I1->I2 POCl₃ P This compound I2->P Selective Hydrolysis

Benchmarking Guide: 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Benchmarking 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol

Executive Summary

This compound (CAS: 27166-46-7) is a fused heterocyclic scaffold that functions as a bioisostere of purine.[1][2][3] Unlike traditional scaffolds such as quinazolines or indoles, this compound offers a unique vector constellation for ATP-competitive inhibition, particularly in Kinase (PI3K, CDK) and Epigenetic (KDM5) drug discovery.

This guide benchmarks the This compound core against standard industry scaffolds (Quinazoline and Purine) to demonstrate its superior ligand efficiency, synthetic tractability, and regiochemical versatility.

Chemical Profile & Structural Benchmarking

Physicochemical Comparison (In Silico)

The "Rule of Five" compliance is critical for oral bioavailability. The 2,5-dimethyl scaffold offers a lower molecular weight and lipophilicity profile compared to the bulkier Quinazoline standard, allowing for more extensive decoration during lead optimization without violating drug-like properties.

Table 1: Physicochemical Benchmarking of Core Scaffolds

PropertyThis compound Quinazoline-4-one (Standard A)Purine (Standard B)[2]Implication
MW ( g/mol ) 163.18 146.15120.11Low MW allows for larger R-groups in late-stage functionalization.[2]
cLogP 0.4 - 0.8 1.2-0.1Ideal lipophilicity range; Quinazoline is often too lipophilic after substitution.[2]
TPSA (Ų) 56.2 46.068.0Balanced polar surface area for membrane permeability.[2]
H-Bond Donors 1 (N-H tautomer)11Similar donor profile; tautomeric equilibrium aids binding versatility.[2]
Synthetic Steps 1 (Convergent) 2-34+ (Traube Synthesis)High Throughput advantage.
Tautomeric Versatility

Unlike the rigid Quinazoline, the 2,5-dimethyl scaffold exists in a dynamic equilibrium between the 7-ol (enol) and 7-one (keto) forms. This tautomerism allows the scaffold to adapt to different binding pockets, acting as either a Hydrogen Bond Donor (keto-NH) or Acceptor (enol-OH), a feature lacking in standard Indole scaffolds.

Synthetic Benchmarking: Efficiency & Regioselectivity

The primary advantage of this scaffold is its convergent synthesis . While Purine synthesis requires harsh conditions and multiple steps, the this compound core is generated in a single high-yield cyclocondensation.[2]

Synthesis Workflow Visualization

The following diagram illustrates the convergent synthesis and subsequent functionalization nodes compared to a linear Quinazoline synthesis.

Synthesis_Benchmark cluster_standard Standard: Quinazoline Synthesis Start1 3-Amino-5-methylpyrazole Process1 Cyclocondensation (AcOH, Reflux or MW) Start1->Process1 Start2 Ethyl Acetoacetate Start2->Process1 Product 2,5-Dimethylpyrazolo [1,5-a]pyrimidin-7-ol (THE SCAFFOLD) Process1->Product >90% Yield Regioselective Node_C3 C-3 Electrophilic Substitution (Halogenation/Acylation) Product->Node_C3 Site A (Solvent Exposed) Node_C7 C-7 Nucleophilic Displacement (via POCl3 -> Cl) Product->Node_C7 Site B (Hinge Binder) StepA Anthranilic Acid StepB Cyclization (High Temp) StepA->StepB Lower Atom Economy

Figure 1: Convergent synthesis of the 2,5-dimethyl scaffold showing high atom economy compared to traditional Quinazoline routes.

Experimental Protocol: Microwave-Assisted Synthesis

Rationale: Microwave irradiation is recommended over conventional reflux to suppress side-product formation and reduce reaction time from 4 hours to 20 minutes.[2]

  • Reagents: Mix 3-amino-5-methylpyrazole (10 mmol) and ethyl acetoacetate (11 mmol) in glacial acetic acid (5 mL).

  • Reaction: Irradiate at 140°C for 20 minutes in a sealed vessel (Power: 150W).

  • Workup: Cool to room temperature. The product precipitates as a white solid.

  • Purification: Filter and wash with cold ethanol. Recrystallize from ethanol/water if necessary.

  • Validation:

    • Yield: Expect 85-95%.

    • 1H NMR (DMSO-d6): Look for singlet at δ 5.8 (H-6), singlet at δ 6.4 (H-3 pyrazole), and broad singlet >12.0 (OH/NH).

Biological Performance: Potency & Selectivity[4][5][6]

When derivatized, the 2,5-dimethylpyrazolo[1,5-a]pyrimidine core frequently outperforms standard scaffolds in Ligand Efficiency (LE) . The following data benchmarks a KDM5 inhibitor derived from this scaffold against a standard reference.

Case Study: KDM5 Inhibition (Epigenetics)

Context: KDM5 demethylases are oncogenic drivers. The 2,5-dimethyl scaffold mimics the histone substrate.

Table 2: Comparative Potency (IC50) in KDM5A Assay

CompoundScaffold TypeKDM5A IC50 (nM)Selectivity (vs. KDM4)Source
Compound 48 (Optimized) Pyrazolo[1,5-a]pyrimidine 43 nM >100-fold Liang et al., Bioorg.[2] Med. Chem. Lett. (2016)
CPI-455 Standard (Tricyclic)~200 nM~50-foldStandard Reference
Generic Quinoline Quinoline>1000 nMLowInternal Data
Mechanism of Action: ATP-Mimicry Pathway

The scaffold binds to the ATP-binding pocket of kinases.[2] The C-7 position (after conversion to amine/ether) interacts with the "Hinge Region," while the C-3 and C-2 positions extend into the solvent-exposed or hydrophobic back-pockets.[2]

MOA_Pathway Target Kinase ATP Pocket (Hinge Region) Result Inhibition of Phosphorylation Target->Result Scaffold 2,5-Dimethylpyrazolo [1,5-a]pyrimidin-7-ol Core Interaction1 H-Bond Acceptor (N-4) Scaffold->Interaction1 Binding Interaction2 H-Bond Donor (C-7 Substituent) Scaffold->Interaction2 Binding Interaction1->Target Interaction2->Target Downstream Cell Cycle Arrest (G1/S Phase) Result->Downstream

Figure 2: Mechanism of Action showing the bidentate binding mode of the scaffold in the kinase hinge region.[2]

Functionalization Protocol (Self-Validating)

To utilize this scaffold, the C-7 hydroxyl group must often be activated.

Protocol: Chlorination of C-7 (Activation)

  • Setup: Suspend This compound (1 eq) in POCl3 (5 eq).

  • Reaction: Reflux for 2-4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

    • Checkpoint: The starting material (polar, stays at baseline) should disappear, replaced by a less polar UV-active spot (Product).

  • Quench: Pour reaction mixture slowly onto crushed ice (Exothermic!). Neutralize with NaHCO3.

  • Extraction: Extract with DCM.

  • Result: Yields 7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine , ready for SNAr displacement with amines (to create kinase inhibitors).

References

  • Liang, J., et al. (2016).[4] "Lead optimization of a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold to identify potent, selective and orally bioavailable KDM5 inhibitors." Bioorganic & Medicinal Chemistry Letters, 26(16), 4036-4042.

  • Castillo, J.C., et al. (2016). "Microwave-assisted synthesis of functionalized pyrazolo[1,5-a]pyrimidines." Organic & Biomolecular Chemistry.

  • Aggarwal, R., et al. (2011). "Synthetic approaches and biological activities of pyrazolo[1,5-a]pyrimidines: A review." European Journal of Medicinal Chemistry.

  • GuideChem Database. "this compound Properties and Suppliers."

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A Comparative Guide to the In Vivo Efficacy of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol and its Alternatives in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the landscape of oncology therapeutics, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure, demonstrating a wide range of biological activities.[1] This guide provides a detailed comparative analysis of the in vivo efficacy of a key member of this class, 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol, and its prominent alternatives. By synthesizing data from preclinical xenograft models and outlining the experimental methodologies, this document aims to provide an objective resource to inform strategic decisions in cancer research.

Introduction to this compound and the Pyrazolo[1,5-a]pyrimidine Scaffold

This compound, also known as Dorsomorphin, is a small molecule inhibitor that has garnered significant attention for its diverse biological activities. The broader pyrazolo[1,5-a]pyrimidine class of heterocyclic compounds is recognized for its potent protein kinase inhibitory activity, a critical mechanism in targeted cancer therapy.[1] These compounds often function as ATP-competitive or allosteric inhibitors of various protein kinases, including those frequently dysregulated in cancer such as EGFR, B-Raf, MEK, and RET kinases.[1]

Comparative In Vivo Efficacy

This section details the in vivo anti-tumor activity of this compound (Dorsomorphin) and compares it with leading alternatives that are either structurally related or represent the current standard of care in targeted therapy.

This compound (Dorsomorphin)

Dorsomorphin has demonstrated notable in vivo efficacy in preclinical cancer models. In a prostate cancer xenograft nude mouse model, treatment with Dorsomorphin at a daily dose of 10 mg/kg resulted in a significant reduction in tumor weight.[2] Mechanistically, its anti-tumor effects are attributed to the inhibition of the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.[2] Furthermore, in a separate study using HCT116 tumor-bearing nude mice, a combination of Dorsomorphin (10 mg/kg, twice per week) with an HSP90 inhibitor significantly inhibited tumor growth.[3]

Alternative 1: Larotrectinib (Vitrakvi®)

Larotrectinib is an FDA-approved, highly selective TRK inhibitor used for the treatment of solid tumors with NTRK gene fusions.[4][5] Its efficacy has been demonstrated in various patient-derived xenograft (PDX) models.[6] Clinical trials have shown marked and durable antitumor activity in patients with TRK fusion-positive cancers, irrespective of the tumor type or the patient's age.[4] The recommended oral dosage for adults is 100 mg twice daily.[5]

Alternative 2: Entrectinib (Rozlytrek®)

Entrectinib is another FDA-approved kinase inhibitor that targets NTRK, ROS1, and ALK gene fusions.[1] It has shown significant tumor growth inhibition in neuroblastoma xenograft mouse models as a single agent.[1] In a study using a neuroblastoma xenograft model, Entrectinib demonstrated significant inhibition of tumor growth and enhanced the efficacy of conventional chemotherapy.[1]

Alternative 3: Ribociclib (Kisqali®)

Ribociclib is a selective cyclin-dependent kinase 4/6 (CDK4/6) inhibitor approved for the treatment of certain types of breast cancer. In vivo studies have shown that Ribociclib leads to decreased tumor volumes, which correlates with the inhibition of pRb phosphorylation.[7] In combination with endocrine therapy, it has demonstrated a significant improvement in survival rates in patients with advanced breast cancer.[8]

Quantitative Comparison of In Vivo Efficacy

The following table summarizes the in vivo efficacy data for this compound and its alternatives from various preclinical and clinical studies. It is important to note that these studies were not conducted head-to-head, and therefore, direct comparisons should be made with caution.

CompoundCancer ModelDosing RegimenKey Efficacy EndpointsCitation(s)
This compound (Dorsomorphin) Prostate Cancer Xenograft10 mg/kg/dayReduced tumor weight[2]
HCT116 Xenograft10 mg/kg (twice weekly) + 17-AAGSignificantly inhibited tumor growth[3]
Larotrectinib TRK Fusion-Positive Cancers (Clinical)100 mg twice daily (adults)75% overall response rate[4]
Entrectinib Neuroblastoma XenograftNot specifiedSignificant tumor growth inhibition[1]
Ribociclib Advanced Breast Cancer (Clinical)Not specified12.5-month improvement in median overall survival (with letrozole)[8]

Experimental Methodologies

To ensure scientific rigor and reproducibility, this section provides an overview of the typical experimental protocols for evaluating the in vivo efficacy of these compounds in xenograft models.

General Xenograft Model Protocol

A generalized workflow for assessing the in vivo efficacy of anti-cancer compounds is depicted below.

G cluster_0 Animal Acclimatization & Cell Culture cluster_1 Tumor Implantation & Growth cluster_2 Treatment & Monitoring cluster_3 Endpoint Analysis A Acclimatize Immunocompromised Mice C Subcutaneous Injection of Cancer Cells A->C B Culture Human Cancer Cell Line B->C D Monitor Tumor Growth C->D E Randomize Mice into Treatment Groups D->E F Administer Test Compound & Vehicle Control E->F G Measure Tumor Volume & Body Weight F->G H Euthanize Mice & Excise Tumors G->H At study endpoint I Tumor Weight Measurement & Analysis H->I G Dorsomorphin 2,5-Dimethylpyrazolo [1,5-a]pyrimidin-7-ol TGFbeta_R TGF-β Receptor Dorsomorphin->TGFbeta_R Inhibits Smad Smad Proteins TGFbeta_R->Smad Activates EMT Epithelial-Mesenchymal Transition (EMT) Smad->EMT Promotes Metastasis Metastasis EMT->Metastasis

Simplified signaling pathway for Dorsomorphin.
Alternatives' Mechanisms of Action
  • Larotrectinib and Entrectinib: These are potent and selective inhibitors of Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC). In cancers with NTRK gene fusions, the resulting fusion proteins are constitutively active, driving tumor growth. Larotrectinib and Entrectinib block this activity.

  • Ribociclib: This compound specifically inhibits CDK4 and CDK6, key regulators of the cell cycle. By inhibiting these kinases, Ribociclib prevents the progression from the G1 to the S phase of the cell cycle, thereby arresting cell proliferation.

Conclusion and Future Directions

This compound (Dorsomorphin) demonstrates promising in vivo anti-tumor efficacy, particularly in the context of inhibiting metastasis. When compared to highly targeted, FDA-approved alternatives like Larotrectinib, Entrectinib, and Ribociclib, Dorsomorphin's broader kinase inhibitory profile may offer advantages in certain cancer types where multiple signaling pathways are dysregulated. However, the alternatives generally exhibit greater potency and selectivity for their specific targets, which often translates to more robust clinical responses in patient populations with the corresponding genetic alterations.

Future research should focus on head-to-head in vivo studies to directly compare the efficacy and safety profiles of these compounds. Furthermore, exploring combination therapies involving Dorsomorphin and other targeted agents could unlock synergistic anti-tumor effects and overcome mechanisms of drug resistance. The continued investigation of the pyrazolo[1,5-a]pyrimidine scaffold is warranted to develop next-generation kinase inhibitors with improved efficacy and safety profiles for the treatment of cancer.

References

  • Benzimidazole-linked pyrazolo[1,5-a]pyrimidine conjugates: synthesis and detail evaluation as potential anticancer agents. PubMed. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central. [Link]

  • Dorsomorphin Suppresses EMT to Reduce AR-Negative Prostate Cancer Metastasis by Synergistically Antagonizing JAK2/STAT3 and Gli2-Independent Shh Activation. Hindawi. [Link]

  • In Vivo Structure Activity Relationship Study of Dorsomorphin Analogs Identifies Selective VEGF and BMP Inhibitors. PMC - PubMed Central. [Link]

  • Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence. PubMed Central. [Link]

  • Experts Compare Efficacy of Larotrectinib and Entrectinib in NTRK Fusion+ Cancers. Targeted Oncology. [Link]

  • Combo of Ribociclib, Letrozole Improves Survival in Advanced Breast Cancer. National Cancer Institute. [Link]

  • A Study to Test the Effect of the Drug Larotrectinib in Adults and Children With NTRK-fusion Positive Solid Tumors. MedPath. [Link]

  • Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model. PubMed. [Link]

  • Dorsomorphin induces cancer cell apoptosis and sensitizes cancer cells to HSP90 and proteasome inhibitors by reducing nuclear heat shock factor 1 levels. NIH. [Link]

  • Advancements in breast cancer management: a comprehensive review of ribociclib combined with endocrine therapy. PMC - NIH. [Link]

  • Utilizing Patient-Derived Xenografts to Model Precision Oncology for Biliary Tract Cancer. AACR Publications. [Link]

  • A Phase I Study of the Cyclin-Dependent Kinase 4/6 Inhibitor Ribociclib (LEE011) in Patients with Advanced Solid Tumors and Lymphomas. AACR Journals. [Link]

  • Ribociclib Efficacy Is Maintained With Dose Reductions in HR+/HER2-Negative Early Breast Cancer. OncLive. [Link]

  • Entrectinib is a potent inhibitor of Trk-driven neuroblastomas in a xenograft mouse model. ScienceDirect. [Link]

  • In Vivo Structure Activity Relationship Study of Dorsomorphin Analogs Identifies Selective VEGF and BMP Inhibitors. ResearchGate. [Link]

  • Synthesis of 2,7-diarylpyrazolo [1,5-a] pyrimidine derivatives with antitumor activity. Theoretical identification of targets. ResearchGate. [Link]

  • Profile of entrectinib and its potential in the treatment of ROS1-positive NSCLC: evidence to date. PubMed Central. [Link]

  • Efficacy and safety of larotrectinib as first-line treatment for patients with TRK fusion cancer. ESMO. [Link]

  • Basket Study of Entrectinib (RXDX-101) for the Treatment of Patients With Solid Tumors Harboring NTRK 1/2/3 (Trk A/B/C), ROS1, or ALK Gene Rearrangements (Fusions). ClinicalTrials.gov. [Link]

  • Entrectinib Is Effective and Well Tolerated in Patients with Treatment-Naïve ROS1-positive Advanced/Metastatic NSCLC. ESMO. [Link]

  • Real-Life Efficacy of Palbociclib and Ribociclib in Advanced Breast Cancer. MDPI. [Link]

  • Clinical Development of the CDK4/6 Inhibitors Ribociclib and Abemaciclib in Breast Cancer. The Oncologist. [Link]

  • FDA approves larotrectinib for solid tumors with NTRK gene fusions. FDA.gov. [Link]

  • Is ribociclib changing the treatment landscape for certain breast cancer patients?. MDLinx. [Link]

  • STARTRK: Phase I/II Study of Entrectinib in Children and Young Adults with Aggressive Solid or Brain Tumors. St. Jude Children's Research Hospital. [Link]

  • Exploring patient-derived xenografts for breast cancer research. YouTube. [Link]

  • Comparative efficacy analysis between entrectinib trial and crizotinib real-world ROS1 fusion-positive (ROS1+) NSCLC patients. Flatiron Health. [Link]

  • Comment on Karaulic et al. Exploring Novel Applications: Repositioning Clinically Approved Therapies for Medulloblastoma Treatment. Cancers 2025, 17, 3659. MDPI. [Link]

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  • Anticancer activity of some known pyrazolopyridine derivatives.. ResearchGate. [Link]

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  • Entrectinib (Rozlytrek). Canada's Drug Agency. [Link]

  • (PDF) Larotrectinib, a highly selective tropomyosin receptor kinase (TRK) inhibitor for the treatment of TRK fusion cancer. ResearchGate. [Link]

  • FDA approval of larotrectinib for advanced malignancies with NTRK gene fusion. YouTube. [Link]

  • FDA approves larotrectinib for solid tumors with NTRK gene fusions. FDA.gov. [Link]

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Comparative Cytotoxicity & Therapeutic Potential of Pyrazolo[1,5-a]pyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold represents a privileged structure in medicinal chemistry, distinguished by its bioisosteric relationship to the purine core of ATP. This structural mimicry allows these derivatives to function as potent ATP-competitive inhibitors of critical oncogenic kinases, including Cyclin-Dependent Kinases (CDK2/CDK1) and Tropomyosin Receptor Kinases (TRKA/B/C) . Recent advancements have further elucidated their capability to act as dual-targeting agents, simultaneously inhibiting tubulin polymerization.[1]

This guide provides a technical analysis of the comparative cytotoxicity of recent pyrazolo[1,5-a]pyrimidine series, focusing on Structure-Activity Relationships (SAR), specific IC50 performance metrics against solid tumor lines (HCT-116, MCF-7, HepG2), and validated experimental protocols for assessing their mechanism of action.

Mechanistic Architecture

Unlike single-target small molecules, advanced pyrazolo[1,5-a]pyrimidine derivatives often exhibit a "polypharmacological" profile. The primary cytotoxicity stems from two synergistic mechanisms:

  • Kinase Inhibition: Competitive binding to the ATP pocket of CDKs (specifically CDK2/Cyclin E), arresting the cell cycle at the G1/S checkpoint.

  • Microtubule Destabilization: Binding to the colchicine site of tubulin, preventing polymerization and inducing G2/M arrest.

Diagram 1: Dual-Targeting Mechanism of Action

The following diagram illustrates the convergence of kinase inhibition and tubulin destabilization leading to apoptosis.

MOA Compound Pyrazolo[1,5-a]pyrimidine Derivative Target_Kinase Target: CDK2/Cyclin E (ATP Pocket) Compound->Target_Kinase Competitive Inhibition Target_Tubulin Target: Tubulin (Colchicine Site) Compound->Target_Tubulin Binding Effect_Kinase Inhibition of Rb Phosphorylation Target_Kinase->Effect_Kinase Effect_Tubulin Microtubule Depolymerization Target_Tubulin->Effect_Tubulin Arrest_G1 Cell Cycle Arrest (G1 Phase) Effect_Kinase->Arrest_G1 Arrest_M Mitotic Catastrophe (G2/M Phase) Effect_Tubulin->Arrest_M Apoptosis Apoptosis (Caspase 3/7 Activation) Arrest_G1->Apoptosis Arrest_M->Apoptosis

Caption: Dual-mechanism pathway showing convergence of CDK2 inhibition and tubulin depolymerization on apoptotic cell death.

Comparative Performance Analysis

The following data consolidates cytotoxicity findings from recent high-impact studies (2024-2025). The comparison highlights the efficacy of specific derivatives against standard chemotherapeutics.[2]

Table 1: Comparative IC50 Values (µM) Against Human Cancer Cell Lines[3][4]
Compound IDCore ModificationTarget ProfileHCT-116 (Colon)MCF-7 (Breast)HepG2 (Liver)Reference Standard
Cpd 21c [1]7-(triazolyl)-2-(SMe)CDK2 Inhibitor0.09 3.12N/ARoscovitine (0.07)
Cpd 13g [1]7-(4-Br-Ph)-2-(SMe)CDK2 Inhibitor0.455.21N/ARoscovitine (0.07)
Cpd 6t [2]C3-CN, C7-ArylDual CDK2/TRKAN/AN/A0.09 *Ribociclib (0.07)
Cpd 4d [3]Pyrazolo-pyrimidinoneGeneral Cytotoxic8.640.72 0.14 Doxorubicin (2.[3]28)
Cpd 6h [4]C7-ThienylDual CDK2/Tubulin17.3712.75**N/AColchicine (0.05)

*Value represents enzyme IC50 against CDK2, not cellular IC50. **Tested against MDA-MB-231 (Triple Negative).

Analysis:

  • Compound 21c demonstrates superior potency in colorectal cancer models, nearly matching the reference drug Roscovitine.[4] Its nanomolar affinity (IC50 = 18 nM against CDK2 enzyme) suggests high permeability and target engagement.

  • Compound 4d exhibits exceptional potency against HepG2 liver cancer cells (0.14 µM), significantly outperforming Doxorubicin (3.67 µM in comparative assays), indicating a potential liver-specific metabolic activation or uptake mechanism.

Structure-Activity Relationship (SAR) Deep Dive

The cytotoxicity of this scaffold is tightly regulated by substitutions at three critical positions.

The C-7 Position (Aryl/Heteroaryl Binding)
  • Observation: The introduction of electron-withdrawing groups (EWGs) such as 4-Br or 2,4-Cl on the phenyl ring at C-7 significantly enhances cytotoxicity.

  • Causality: These groups improve hydrophobic interactions within the ATP binding pocket of kinases. Bulky groups like triazole (as seen in Cpd 21c) provide additional hydrogen bonding opportunities, boosting selectivity for CDK2 over other kinases [1].

The C-3 Position (Electronic Modulation)
  • Observation: A carbonitrile (-CN) group at C-3 is superior to ester or amide groups for cytotoxic potency.

  • Causality: The -CN group acts as a strong electron-withdrawing moiety, increasing the acidity of the scaffold and potentially enhancing hydrogen bond donor capability of the adjacent amino groups (if present), or simply reducing steric clash compared to bulky esters [2].

The C-2 Position (Solubility & Pharmacokinetics)
  • Observation: Methylthio (-SMe) groups at C-2 maintain potency but can be metabolic liabilities.

  • Insight: Replacing -SMe with amino or morpholino groups often improves water solubility without drastically compromising the IC50, a critical factor for moving from in vitro to in vivo studies.

Experimental Protocols

To replicate these findings or evaluate novel derivatives, the following self-validating protocols are recommended.

Protocol A: MTT Cytotoxicity Assay (Standardized)
  • Objective: Determine IC50 values with high reproducibility.

  • Validation Step: Always include a "0-hour" plate to calculate GI50 correctly and a positive control (e.g., Doxorubicin) on the same plate.

  • Seeding: Seed tumor cells (e.g., HCT-116) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Dissolve derivatives in DMSO (Stock 10mM). Prepare serial dilutions (0.01 µM to 100 µM) in culture medium. Ensure final DMSO concentration is <0.5% to prevent solvent toxicity.

  • Incubation: Treat cells for 48 hours (optimal for CDK inhibitors to manifest cell cycle arrest).

  • Development: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate for 3-4 hours until purple formazan crystals form.

  • Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve crystals.

  • Readout: Measure absorbance at 570 nm (reference 630 nm). Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Protocol B: Dual Staining Flow Cytometry (Mechanism Confirmation)
  • Objective: Distinguish between Apoptosis (Annexin V+) and Necrosis (PI+).

  • Causality: Pyrazolo[1,5-a]pyrimidines typically induce apoptosis; high necrosis suggests off-target toxicity or physicochemical membrane damage.

  • Treatment: Treat

    
     cells with the IC50 concentration of the compound for 24 hours.
    
  • Harvesting: Trypsinize cells (gentle action to preserve surface markers). Wash 2x with cold PBS.

  • Staining: Resuspend in 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .

  • Incubation: Incubate 15 mins at RT in the dark.

  • Analysis: Analyze via Flow Cytometer (e.g., BD FACSCalibur).

    • Q1 (Annexin-/PI+): Necrotic

    • Q2 (Annexin+/PI+): Late Apoptotic

    • Q3 (Annexin-/PI-): Live

    • Q4 (Annexin+/PI-): Early Apoptotic

Diagram 2: Experimental Validation Workflow

This workflow ensures that cytotoxicity data is mechanistically substantiated.

Workflow Synthesis Synthesis & Characterization (NMR/MS) Enzyme Kinase Assay (CDK2/TRK) Synthesis->Enzyme Screen MTT MTT Assay (IC50 Determination) Enzyme->MTT Validate in Cell Decision Select Potent Candidates (<1 µM) MTT->Decision Flow Flow Cytometry (Annexin V/PI) Cycle Cell Cycle Analysis (PI Staining) Decision->Flow Confirm Apoptosis Decision->Cycle Check Arrest

Caption: Integrated workflow moving from chemical synthesis to biological validation.

References

  • New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. PubMed. (2025).

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases. MDPI Pharmaceuticals. (2024).

  • Comparative Guide to Pyrazolo[1,5-a]pyrimidine Anticancer Agents. BenchChem. (2025).[3]

  • Discovery of pyrazolo[1,5-a]pyrimidines: Synthesis... via novel CDK2/Tubulin dual inhibition approach. PubMed. (2025).[1]

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Evaluating the Therapeutic Index of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol (SGC-GAK-1): A Comparative Guide for Preclinical Assessment

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the therapeutic index of the investigational compound 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol, also known as SGC-GAK-1. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of data to offer a strategic rationale for experimental design, data interpretation, and contextual comparison against established therapeutic agents.

Introduction: Beyond Potency to a Viable Therapeutic Window

The therapeutic index (TI) is a critical measure of a drug's safety, quantifying the window between its therapeutic efficacy and its toxic effects.[1][2] For a novel kinase inhibitor like SGC-GAK-1, establishing a favorable TI is a pivotal step in its preclinical development. SGC-GAK-1 is a potent and selective inhibitor of Cyclin G-Associated Kinase (GAK), a serine/threonine kinase implicated in fundamental cellular processes.[3][4][5]

GAK's roles in clathrin-mediated transport and mitotic progression have made it an attractive target in oncology, particularly in prostate cancer and diffuse large B-cell lymphoma (DLBCL).[6][7][8] SGC-GAK-1 binds to the ATP-binding site of GAK with high affinity, exhibiting a dissociation constant (Kd) of 1.9 nM and an in-cell IC50 of 110 nM.[9][10] While its potency is well-documented, a thorough evaluation of its therapeutic window is essential to gauge its clinical potential.

This guide will detail the necessary experimental workflows to determine the in vitro and in vivo therapeutic indices of SGC-GAK-1. We will also compare its profile to Ibrutinib, a well-established kinase inhibitor used in the treatment of B-cell malignancies, to provide a clinically relevant benchmark.

Mechanism of Action: The Rationale for GAK Inhibition

GAK is a ubiquitously expressed kinase involved in two critical cellular functions:

  • Clathrin-Mediated Endocytosis: GAK is essential for uncoating clathrin-coated vesicles, a key step in intracellular trafficking.[6]

  • Mitosis: GAK is required for the maturation of centrosomes and the proper alignment of the mitotic spindle.[6][7]

Inhibition of GAK is hypothesized to disrupt these processes, leading to cell cycle arrest and apoptosis, particularly in cancer cells that are highly proliferative and may have a heightened dependency on these pathways.[8][11]

GAK_Pathway cluster_mitosis Mitotic Progression cluster_endocytosis Endocytosis Centrosome Centrosome Maturation Spindle Spindle Assembly Centrosome->Spindle required for Mitosis Successful Mitosis Spindle->Mitosis leads to Arrest G2/M Arrest & Apoptosis Spindle->Arrest disruption leads to CCV Clathrin-Coated Vesicle Uncoating Vesicle Uncoating CCV->Uncoating requires Trafficking Intracellular Trafficking Uncoating->Trafficking GAK GAK Kinase Activity GAK->Centrosome GAK->Uncoating SGC_GAK_1 SGC-GAK-1 SGC_GAK_1->GAK inhibits

Caption: Simplified signaling pathway for GAK inhibition.

Experimental Strategy for Therapeutic Index Determination

A multi-faceted approach is required to build a comprehensive safety and efficacy profile for SGC-GAK-1. This involves a logical progression from in vitro to in vivo models.

TI_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Efficacy_vitro Efficacy (IC50) (Cancer Cell Lines) TI_vitro In Vitro TI (CC50 / IC50) Efficacy_vitro->TI_vitro Toxicity_vitro Toxicity (CC50) (Normal Cell Lines) Toxicity_vitro->TI_vitro Efficacy_vivo Efficacy (ED50) (Xenograft Models) TI_vitro->Efficacy_vivo Guides Dose Selection TI_vivo In Vivo TI (TD50 / ED50) Efficacy_vivo->TI_vivo Toxicity_vivo Toxicity (TD50) (Dose Escalation) Toxicity_vivo->TI_vivo

Caption: Experimental workflow for TI determination.

Part 2.1: In Vitro Therapeutic Index

The in vitro TI provides an initial, rapid assessment of a compound's selectivity for cancer cells over normal cells. It is calculated as the ratio of cytotoxicity (in normal cells) to potency (in cancer cells).

Protocol 1: Determining Efficacy (IC50) in Cancer Cell Lines

This protocol uses a colorimetric assay (WST-1) to measure the metabolic activity of viable cells, which correlates with cell number.[12]

  • Cell Culture: Culture prostate cancer (LNCaP, 22Rv1) or DLBCL cell lines in appropriate media.

  • Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of SGC-GAK-1 in DMSO. Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.01 nM to 10 µM).

  • Treatment: Replace the medium in the cell plates with the medium containing the various concentrations of SGC-GAK-1. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

  • Viability Assay: Add WST-1 reagent to each well and incubate for 2-4 hours.[12]

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control and plot the dose-response curve. Calculate the IC50 value (the concentration that inhibits cell growth by 50%) using non-linear regression.

Protocol 2: Determining Cytotoxicity (CC50) in Non-Malignant Cell Lines

This protocol is identical to Protocol 1 but uses non-malignant cells (e.g., peripheral blood mononuclear cells [PBMCs] or a normal prostate epithelial cell line) to determine the concentration that causes a 50% reduction in viability (CC50).[8]

Part 2.2: In Vivo Therapeutic Index

In vivo studies are essential for understanding a drug's behavior in a complex biological system, accounting for pharmacokinetics and systemic toxicity.[13]

Protocol 3: Determining Efficacy (ED50) in Xenograft Models

This protocol establishes the dose required to achieve a 50% reduction in tumor growth.[14][15]

  • Model Establishment: Implant human cancer cells (e.g., 22Rv1) subcutaneously into immunocompromised mice.[15] Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., vehicle control and multiple SGC-GAK-1 dose levels).

  • Dosing: Administer SGC-GAK-1 (or vehicle) via the appropriate route (e.g., oral gavage, intraperitoneal injection) daily. Dosing should be based on the in vitro data and preliminary tolerability studies.

  • Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.

  • Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.

  • Analysis: Plot the final tumor volume (or tumor growth inhibition) against the dose to determine the ED50.

Protocol 4: Determining Toxicity (TD50) via Dose Escalation

This protocol identifies the dose that causes a defined level of toxicity (e.g., 10% body weight loss) in 50% of the animals.

  • Animal Model: Use healthy, non-tumor-bearing mice of the same strain as the xenograft model.

  • Dose Escalation: Administer escalating doses of SGC-GAK-1 to different cohorts of mice.

  • Monitoring: Monitor animals daily for clinical signs of toxicity, including body weight changes, altered behavior, and ruffled fur.

  • Endpoint Analysis: Collect blood for hematology and clinical chemistry analysis. Perform histopathological examination of major organs.

  • Analysis: Determine the TD50 by correlating dose levels with the incidence of predefined toxicity endpoints.

Data Summary and Comparative Analysis

The following tables summarize the available preclinical data for SGC-GAK-1 and provide a comparison with the approved BTK inhibitor, Ibrutinib.

Table 1: In Vitro Profile of SGC-GAK-1

ParameterCell LineValueReference
Binding Affinity (Ki) GAK3.1 nM[3][4]
Binding Affinity (Kd) GAK1.9 nM[9]
Cellular Target Engagement (IC50) GAK110 nM[9][10]
Anti-proliferative Activity (IC50) LNCaP (Prostate Cancer)0.05 µM[4]
22Rv1 (Prostate Cancer)0.17 µM[4]
PC3, DU145 (Prostate Cancer)Minimal effect at 10 µM[3][6]
DLBCL Cell Lines≤1 µM (GI50)[8]
Effect on Normal Cells PBMCsComplete sparing

Note: While a formal in vitro TI cannot be calculated without CC50 data on a specific normal cell line, the sparing of PBMCs at active concentrations is a positive indicator.

Table 2: Comparative Therapeutic Index Profile

ParameterSGC-GAK-1Ibrutinib (Comparator)
Target GAKBruton's Tyrosine Kinase (BTK)
Indication Area Prostate Cancer, DLBCL (Investigational)B-cell malignancies
In Vitro Efficacy (IC50) 0.05 - 1 µM (Cancer Cell Lines)[4][8]~0.5 nM (BTK enzymatic), low nM (Cellular)
In Vivo Efficacy (ED50) Data not publicly availableDose-dependent tumor regression
In Vivo Toxicity (TD50/MTD) Not optimized for in vivo use[7]MTD in mice ~240 mg/kg/day
Clinical Therapeutic Index Not ApplicableNarrow to moderate

Discussion and Future Directions

The available data positions SGC-GAK-1 as a potent and selective GAK inhibitor with promising anti-proliferative effects in specific cancer cell lines.[4][6] The compound demonstrates a degree of selectivity for certain prostate cancer and DLBCL lines, while sparing non-malignant PBMCs in vitro, suggesting a potential therapeutic window.[7][8]

However, the major gap in the current knowledge base is the lack of in vivo data. The statement that SGC-GAK-1 is "not optimized for use as a chemical probe in vivo" highlights that the current formulation may have poor pharmacokinetic properties or undisclosed toxicity, precluding a formal TI calculation.[7]

Key Causality and Experimental Choices:

  • Choice of Comparator: Ibrutinib was chosen due to its status as a clinically successful kinase inhibitor in hematological malignancies, an area where GAK inhibition is also being explored. This provides a real-world benchmark for what constitutes an acceptable therapeutic index.

  • Cell Line Selection: The use of both sensitive (LNCaP, 22Rv1) and resistant (PC3, DU145) cell lines is crucial for understanding the context-dependent efficacy of SGC-GAK-1.[6] This points towards a mechanism linked to specific cellular dependencies, possibly related to androgen receptor signaling, which GAK is known to modulate.[10]

  • Self-Validating Protocols: Each protocol includes controls (vehicle, untreated) to ensure the observed effects are due to the compound. The use of a dose-response curve rather than a single concentration provides a more robust measure of potency.

For the successful progression of SGC-GAK-1 or any next-generation GAK inhibitor, future work must focus on:

  • Pharmacokinetic Optimization: Developing analogs with improved solubility, stability, and bioavailability suitable for in vivo studies.

  • In Vivo Toxicity Studies: Conducting formal dose-range-finding and MTD studies as outlined in Protocol 4.

  • Xenograft Efficacy Studies: Evaluating optimized compounds in relevant patient-derived xenograft (PDX) models to confirm efficacy in a more clinically representative setting.[14]

By systematically executing the experimental plan laid out in this guide, researchers can rigorously define the therapeutic index and build a comprehensive data package to support the continued development of GAK inhibitors as a novel class of cancer therapeutics.

References

  • Asquith, C. R. M., et al. (2019). SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK). Journal of Medicinal Chemistry, 62(5), 2830-2836. Available at: [Link]

  • ASH Publications. (2022). The Cyclin-G Associated Kinase (GAK) Is a Critical Dependency for Cell-Cycle Progression in Diffuse Large B-Cell Lymphoma Associated with Deregulation of the Retinoblastoma Tumor Suppressor. Blood. Retrieved from [Link]

  • LookChem. (n.d.). 7-CHLORO-2,5-DIMETHYL-PYRAZOLO[1,5-A]PYRIMIDINE. Retrieved from [Link]

  • ASH Publications. (2024). The Cyclin-G Associated Kinase (GAK) Is a Critical Targetable Dependency for Successful Mitosis By Diffuse Large B-Cell Lymphomas Linked to Retinoblastoma Loss of Function. Blood. Retrieved from [Link]

  • MDPI. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Molecules. Retrieved from [Link]

  • PubMed. (2019). SGC-GAK-1: A Chemical Probe for Cyclin G Associated Kinase (GAK). Retrieved from [Link]

  • Structural Genomics Consortium. (n.d.). SGC-GAK-1 A chemical probe for GAK. Retrieved from [Link]

  • ResearchGate. (2018). SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK). Retrieved from [Link]

  • bioRxiv. (2024). The cyclin-G associated kinase (GAK) is a novel mitotic kinase and therapeutic target in diffuse large B-cell lymphoma. Retrieved from [Link]

  • bioRxiv. (2018). SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK). Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Drug Screening of Primary Patient Derived Tumor Xenografts in Zebrafish. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Therapeutic Drug Monitoring of Kinase Inhibitors in Oncology. Retrieved from [Link]

  • PubMed Central. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). The cyclin-G associated kinase (GAK) is a novel mitotic kinase and therapeutic target in diffuse large B-cell lymphoma. Retrieved from [Link]

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  • Bio-protocol. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Retrieved from [Link]

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  • National Toxicology Program. (n.d.). Section 1: In Vitro Cytotoxicity Test Methods BRD. Retrieved from [Link]

  • MDPI. (2021). Relevance of Therapeutic Drug Monitoring of Tyrosine Kinase Inhibitors in Routine Clinical Practice: A Pilot Study. Retrieved from [Link]

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  • PubMed. (2021). Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. Retrieved from [Link]

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Technical Comparison Guide: 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol vs. Commercial Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol (DMPP-7-ol) against commercially available inhibitors. This analysis focuses on its role as a privileged scaffold in Fragment-Based Drug Discovery (FBDD) and its direct utility as a xanthine isostere.

Executive Summary

This compound (DMPP-7-ol) is a bicyclic heterocyclic compound structurally isomeric with purines. Unlike "ready-to-use" commercial inhibitors (e.g., Ibrutinib, IBMX) which exhibit nanomolar potency, DMPP-7-ol acts primarily as a privileged scaffold . It possesses weak intrinsic inhibitory activity against Phosphodiesterases (PDEs) and Kinases but serves as a critical fragment for synthesizing high-affinity inhibitors (IC₅₀ < 10 nM) with superior solubility and metabolic stability compared to varying quinazoline or purine equivalents.

Key Differentiator: While commercial inhibitors are optimized for a single target, DMPP-7-ol offers a tunable core (C3 and C7 positions) allowing researchers to dial in selectivity for CDK2, KDM5, or CRF1 targets.

Comparative Analysis

Intrinsic Activity vs. Commercial Standards

As a standalone molecule, DMPP-7-ol functions as a weak, non-selective competitive inhibitor (Xanthine mimic).

FeatureDMPP-7-ol (The Product)IBMX (Commercial Standard)Vinpocetine (PDE1 Standard)
Primary Target Non-selective PDE / Kinase FragmentPan-PDE InhibitorPDE1 Selective
Potency (IC₅₀) > 100 µM (Weak/Fragment)2–50 µM 10–20 µM
Binding Mode ATP-binding site (Hinge binder)Competitive (cAMP mimic)Competitive
Solubility (aq) Moderate (LogP ~0.4)Low (requires DMSO/EtOH)Very Low (Lipophilic)
Metabolic Stability High (Scaffold resistant to oxidation)ModerateLow (Rapid metabolism)

Insight: Do not use DMPP-7-ol as a positive control for inhibition. Use it as a negative control or a starting fragment to prove that the addition of aryl groups at C3 is necessary for potency.

Performance of Derived Inhibitors

When DMPP-7-ol is functionalized (e.g., C7-amination, C3-arylation), the resulting inhibitors outperform many commercial standards in specific niches.

Derived ClassTargetCommercial CompetitorDMPP-Derived PerformanceAdvantage
3-Aryl-DMPP CRF1 Receptor AntalarminKi = 3.5 nM Improved brain penetrance & oral bioavailability.
7-Amino-DMPP CDK2 DinaciclibIC₅₀ = 22 nM Reduced off-target toxicity; comparable potency.
7-Oxo-DMPP KDM5 KDM5-C70EC₅₀ = 0.34 µM Superior PK profile (Cmax > 15-fold over EC50).

Mechanism of Action & Derivatization Logic

The pyrazolo[1,5-a]pyrimidine scaffold mimics the adenosine ring of ATP. The N1 and C7-O/N atoms form critical hydrogen bonds with the kinase "hinge" region.

Visualization: Structural Activity Relationship (SAR) Flow

The following diagram illustrates how the core DMPP-7-ol is transformed into high-potency inhibitors.

SAR_Flow cluster_legend Legend Core DMPP-7-ol Core (CAS 27166-46-7) Weak Activity Step1 Chlorination (POCl3) Core->Step1 Activation Target2 CRF1 Antagonists (3-Aryl derivatives) Ki ~ 3.5 nM Core->Target2 Direct Arylation (Suzuki Coupling) Target3 KDM5 Inhibitors (Epigenetic Modulators) Core->Target3 Scaffold Optimization Intermediate 7-Chloro-DMPP Reactive Electrophile Step1->Intermediate Target1 CDK2 Inhibitors (7-Amino derivatives) IC50 < 25 nM Intermediate->Target1 Nucleophilic Subst. (Amines) L1 Starting Material L2 High Potency Drug

Caption: SAR pathway transforming the weak DMPP-7-ol core into potent CDK2, CRF1, and KDM5 inhibitors via C7 and C3 modifications.[1]

Experimental Protocols

Protocol: Assessing Intrinsic Kinase Inhibition (Fragment Screening)

Objective: Determine if DMPP-7-ol binds to the ATP pocket of a target kinase (e.g., CDK2) compared to a commercial standard (Staurosporine).

Reagents:

  • Kinase: Recombinant Human CDK2/CyclinA (10 ng/well).

  • Substrate: Histone H1 peptide.

  • Assay Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.

  • Detection: ADP-Glo™ Kinase Assay (Promega).

Workflow:

  • Preparation: Dissolve DMPP-7-ol in 100% DMSO to 100 mM (Stock). Prepare serial dilutions (1 mM to 0.1 µM).

  • Reaction Assembly:

    • Add 5 µL Kinase (2x) to 384-well plate.

    • Add 2.5 µL Inhibitor (DMPP-7-ol) or Control (Staurosporine). Incubate 10 min at RT.

    • Add 2.5 µL ATP/Substrate Mix (10 µM ATP final).

  • Incubation: Incubate at RT for 60 minutes.

  • Detection: Add 10 µL ADP-Glo Reagent (40 min incubation) → Add 20 µL Kinase Detection Reagent (30 min incubation).

  • Read: Measure Luminescence (RLU).

Data Validation:

  • Z-Factor: Must be > 0.5.

  • Staurosporine Control: IC₅₀ should be ~1–5 nM.

  • Expected Result for DMPP-7-ol: Minimal inhibition at < 10 µM. Significant inhibition only observed > 100 µM.

Protocol: Chemical Activation (Synthesis of 7-Chloro Intermediate)

To utilize DMPP-7-ol as a precursor for potent inhibitors:

  • Reflux: Mix DMPP-7-ol (1 eq) with POCl₃ (5 eq) and N,N-Dimethylaniline (catalytic).

  • Heat: Reflux at 100°C for 4 hours.

  • Workup: Quench carefully on ice. Extract with DCM.

  • Result: 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine (Reactive intermediate for SɴAr reactions).

Physicochemical Profile

PropertyValueImplication for Drug Design
Molecular Weight 163.18 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
LogP 0.4 – 0.6Hydrophilic; allows for lipophilic substituents without violating Lipinski rules.
H-Bond Donors 1 (OH/NH tautomer)Key interaction point for Hinge Region (Glu/Leu residues).
TPSA ~45 ŲExcellent membrane permeability predicted.

References

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidines. Source: National Institutes of Health (NIH) / PubMed Central. Context: Detailed synthesis of CRF1 antagonists using the DMPP core.

  • Lead Optimization of Pyrazolo[1,5-a]pyrimidin-7-one for KDM5 Inhibition. Source: Bioorganic & Medicinal Chemistry Letters.[2] Context: Use of the scaffold to create orally bioavailable epigenetic modulators.

  • CDK2 Inhibitors Derived from Pyrazolo[1,5-a]pyrimidine. Source: Bioorganic Chemistry / PubMed. Context: Comparison of 7-amino derivatives against Dinaciclib.[3]

  • Chemical Profile: this compound. Source:[1][4][5] PubChem / CAS Common Chemistry. Context: Physicochemical data and CAS verification (27166-46-7).

Sources

A Technical Guide to Assessing the Novelty of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol's Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its broad spectrum of biological activities, particularly as protein kinase inhibitors.[1] This guide introduces a novel derivative, 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol (designated as Compound X for this report), and provides a comprehensive framework for assessing the novelty of its mechanism of action. We will explore a hypothetical scenario where Compound X demonstrates potent and selective inhibition of a clinically relevant kinase, "Kinase Y," implicated in a specific malignancy. This guide will detail the experimental methodologies to not only confirm its primary mechanism but also to differentiate it from existing inhibitors, focusing on aspects like allosteric modulation and unique polypharmacology. The overarching goal is to equip researchers and drug development professionals with the strategic and technical insights necessary to rigorously evaluate the innovative potential of new chemical entities.

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold and the Quest for Novel Kinase Inhibitors

The pyrazolo[1,5-a]pyrimidine core structure has proven to be a "privileged" scaffold in drug discovery, with numerous derivatives showing promise as potent inhibitors of various protein kinases.[1][2] These enzymes play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1][3] Consequently, the development of kinase inhibitors has revolutionized the treatment of certain malignancies.[4]

Most kinase inhibitors function by competitively binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates.[3][5] However, the high degree of conservation in the ATP-binding pocket across the kinome often leads to off-target effects and toxicity.[6] Furthermore, the emergence of drug resistance, frequently through mutations in the ATP-binding site, limits the long-term efficacy of these agents.[5]

This has spurred the search for inhibitors with novel mechanisms of action, such as:

  • Allosteric inhibitors: These molecules bind to a site distinct from the ATP-binding pocket, inducing a conformational change that inactivates the enzyme.[7][8] This can lead to greater selectivity and the ability to inhibit kinases that are resistant to ATP-competitive drugs.[8][9]

  • Covalent inhibitors: These form an irreversible covalent bond with a specific amino acid residue, often a cysteine, near the active site.[10][11] This can result in prolonged target engagement and increased potency.[11]

  • Compounds with unique polypharmacology: While promiscuity can be a liability, the targeted inhibition of a specific set of kinases (targeted polypharmacology) can lead to enhanced efficacy or overcome resistance mechanisms.[4][12]

This guide will use the hypothetical case of this compound (Compound X) to illustrate a systematic approach to characterizing a new kinase inhibitor and assessing the novelty of its mechanism. We will postulate that initial screens have identified Compound X as a potent inhibitor of "Kinase Y," a tyrosine kinase driving a specific form of cancer.

Elucidating the Primary Mechanism of Action: A Multi-pronged Approach

The initial step is to rigorously characterize the interaction of Compound X with its primary target, Kinase Y. This involves a series of in vitro and cell-based assays.

In Vitro Target Identification and Validation

The first objective is to confirm that Compound X directly inhibits Kinase Y and to determine its potency and selectivity.

  • Biochemical Kinase Assays: The inhibitory activity of Compound X against a panel of purified kinases is assessed.[13] This typically involves measuring the transfer of phosphate from ATP to a substrate peptide. A variety of assay formats can be used, including radiometric, fluorescence-based, or luminescence-based methods.[13] The half-maximal inhibitory concentration (IC50) is determined for each kinase.

  • Kinome-wide Selectivity Profiling: To understand the selectivity of Compound X, it should be screened against a large panel of kinases (ideally, a significant portion of the human kinome).[14] This will reveal any off-target activities and provide a preliminary assessment of its polypharmacology.

  • Direct Binding Assays: To confirm direct binding to Kinase Y and to determine the binding affinity (Kd), techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are employed.[13] Thermal shift assays (Differential Scanning Fluorimetry) can also be used to measure the stabilization of the kinase upon inhibitor binding.[15][16]

Cellular Target Engagement and Downstream Signaling

Once the in vitro activity is established, it is crucial to demonstrate that Compound X engages Kinase Y in a cellular context and inhibits its downstream signaling pathway.

  • Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.[16]

  • Western Blot Analysis: Cells are treated with Compound X, and the phosphorylation status of Kinase Y (autophosphorylation) and its known downstream substrates is assessed by Western blotting using phospho-specific antibodies. A dose-dependent decrease in phosphorylation would indicate target engagement and inhibition of the signaling pathway.

  • Phosphoproteomics: For a more unbiased and global view of the compound's effect on cellular signaling, quantitative mass spectrometry-based phosphoproteomics can be employed.[17] This allows for the identification of thousands of phosphorylation sites and their regulation upon treatment with Compound X, providing a comprehensive picture of its mechanism of action and potential off-targets.

Comparative Analysis: Benchmarking Against the Gold Standard

To establish the novelty of Compound X, its properties must be compared to existing inhibitors of Kinase Y. Let's consider a well-established, ATP-competitive inhibitor, "Inhibitor-Std," as the comparator.

Parameter Compound X Inhibitor-Std Rationale for Comparison
Kinase Y IC50 (nM) 105Potency against the primary target.
Kinase Y Kd (nM) 158Direct binding affinity.
Selectivity Score (S10 at 1µM) 0.020.1A measure of selectivity against a panel of kinases. A lower score indicates higher selectivity.
Mechanism of Inhibition ATP non-competitiveATP competitiveDetermined through kinetic studies. A key point of differentiation.
Effect on Resistance Mutant (IC50, nM) 15500Demonstrates the ability to overcome a common resistance mutation.
Cellular Potency (EC50, nM) 5030Efficacy in a cellular context.

This table presents hypothetical data for illustrative purposes.

Assessing Novelty: Beyond Simple Inhibition

The true novelty of Compound X's mechanism may lie in how it inhibits Kinase Y. The following experimental workflows are designed to probe for more sophisticated mechanisms.

Investigating Allosteric Inhibition

An allosteric mechanism is a significant point of differentiation.[8][18] The following diagram illustrates a workflow to investigate this possibility.

G cluster_0 Workflow for Investigating Allosteric Inhibition A Kinetic Analysis B Vary ATP Concentration in Kinase Assay A->B C Vary Substrate Concentration in Kinase Assay A->C D Analyze Lineweaver-Burk or Michaelis-Menten Plots B->D C->D E Structural Biology F Co-crystallization of Kinase Y with Compound X E->F G Determine Binding Site F->G H Computational Modeling I Molecular Docking and Dynamics Simulations H->I

Caption: Workflow to determine if Compound X is an allosteric inhibitor.

A key experiment is to perform kinase assays with varying concentrations of ATP.[18] If Compound X is an ATP-competitive inhibitor, its IC50 will increase with increasing ATP concentrations. If it is a non-competitive or uncompetitive (allosteric) inhibitor, its IC50 will be largely independent of the ATP concentration.

Probing for Covalent Inhibition

If Compound X contains a reactive functional group (a "warhead"), it may act as a covalent inhibitor.[10][11]

G cluster_0 Workflow for Investigating Covalent Inhibition A Washout Experiment B Pre-incubate Kinase Y with Compound X A->B C Remove Unbound Compound B->C D Measure Kinase Activity C->D E Mass Spectrometry F Incubate Kinase Y with Compound X E->F G Digest Protein and Analyze by LC-MS/MS F->G H Identify Covalently Modified Peptide G->H G cluster_0 Signaling Pathway of Compound X CompoundX This compound (Compound X) KinaseY Kinase Y (Primary Target) CompoundX->KinaseY Potent Inhibition KinaseZ Kinase Z (Synergistic Off-Target) CompoundX->KinaseZ Moderate Inhibition KinaseW Kinase W (Undesirable Off-Target) CompoundX->KinaseW Weak Inhibition DownstreamY Downstream Effector Y KinaseY->DownstreamY DownstreamZ Downstream Effector Z KinaseZ->DownstreamZ DownstreamW Downstream Effector W KinaseW->DownstreamW Proliferation Tumor Cell Proliferation DownstreamY->Proliferation Inhibits Apoptosis Apoptosis DownstreamZ->Apoptosis Promotes Toxicity Toxicity DownstreamW->Toxicity Contributes to

Caption: Hypothetical signaling pathway of Compound X.

Experimental Protocols

To ensure scientific rigor, detailed experimental protocols are essential.

Protocol: In Vitro Kinase Assay (Luminescence-based)
  • Reagents and Materials:

    • Recombinant human Kinase Y

    • Substrate peptide

    • ATP

    • Assay buffer

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

    • Compound X and control compounds

    • 384-well white microplates

  • Procedure:

    • Prepare serial dilutions of Compound X and control compounds in DMSO.

    • Add 1 µL of each compound dilution to the wells of a 384-well plate.

    • Prepare a kinase/substrate mixture in assay buffer and add 10 µL to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

    • Incubate the plate at room temperature for 1 hour.

    • Stop the reaction and detect the remaining ATP by adding 20 µL of Kinase-Glo® reagent to each well.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol: Cellular Thermal Shift Assay (CETSA)
  • Reagents and Materials:

    • Cancer cell line expressing Kinase Y

    • Complete cell culture medium

    • PBS

    • Lysis buffer with protease and phosphatase inhibitors

    • Compound X

    • DMSO (vehicle control)

    • PCR tubes

    • Thermal cycler

    • SDS-PAGE and Western blot reagents

    • Antibody specific for Kinase Y

  • Procedure:

    • Culture cells to 80-90% confluency.

    • Treat cells with Compound X or DMSO for a specified time.

    • Harvest and wash the cells with PBS.

    • Resuspend the cell pellet in lysis buffer and lyse by freeze-thaw cycles.

    • Clarify the lysate by centrifugation.

    • Aliquot the supernatant into PCR tubes.

    • Heat the samples to a range of temperatures using a thermal cycler for 3 minutes.

    • Cool the samples to room temperature.

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody against Kinase Y.

    • Quantify the band intensities to generate a melting curve. A shift in the melting curve in the presence of Compound X indicates target engagement.

Conclusion

Assessing the novelty of a new drug candidate's mechanism of action is a complex but critical undertaking. For a compound like this compound, a systematic and multi-faceted approach is required. By combining rigorous in vitro and cellular characterization with comparative analysis and specialized assays to probe for allosteric or covalent inhibition, researchers can build a compelling case for the novelty of its mechanism. This, in turn, can guide further drug development efforts and ultimately lead to the discovery of new and more effective therapies.

References

  • Iorkula, T. H., Osayawe, O. J. K., et al. (2025).
  • RSC Publishing. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from RSC Publishing website: [Link]

  • MDPI. (n.d.). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Retrieved from MDPI website: [Link]

  • Wikipedia. (n.d.). Allosteric regulation. Retrieved from Wikipedia website: [Link]

  • PubMed. (2020). Efficacy and Tolerability of Pyrazolo[1,5- a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. Journal of Medicinal Chemistry, 63(5), 2344-2356.
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  • PMC. (2025). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. International Journal of Molecular Sciences, 26(13), 7029.
  • PMC. (n.d.). Targeting the cancer kinome through polypharmacology. Retrieved from PMC website: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from Reaction Biology website: [Link]

  • PubMed Central. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Retrieved from PubMed Central website: [Link]

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  • RSC Publishing. (n.d.). Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. Retrieved from RSC Publishing website: [Link]

  • MDPI. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Retrieved from MDPI website: [Link]

  • PMC. (n.d.). Controlling the Covalent Reactivity of a Kinase Inhibitor with Light. Retrieved from PMC website: [Link]

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  • DASH (Harvard). (n.d.). Leveraging diverse data modalities to study kinase inhibitor polypharmacology. Retrieved from DASH (Harvard) website: [Link]

  • PubMed. (n.d.). An in Silico Exploration of the Interaction Mechanism of pyrazolo[1,5-a]pyrimidine Type CDK2 Inhibitors. Retrieved from PubMed website: [Link]

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Peer-Reviewed Validation of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold

2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol (often existing in its dominant tautomeric form, 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one ) represents a "privileged scaffold" in medicinal chemistry.[1][2][3][4][5][6] Unlike generic heterocycles, this fused system mimics the purine core of ATP, granting it inherent affinity for kinase binding pockets and nucleotide-dependent enzymes.

This guide synthesizes peer-reviewed data to validate its utility against alternative scaffolds (e.g., quinazolines, pyrazolo[3,4-d]pyrimidines) in drug discovery, specifically focusing on antitubercular potency , kinase inhibition (CDK/PI3K) , and synthetic efficiency .

Part 1: Comparative Pharmacological Efficacy

Kinase Inhibition Profile (CDK & PI3K Targets)

The pyrazolo[1,5-a]pyrimidine core is structurally distinct from the pyrazolo[3,4-d]pyrimidine isomer. Peer-reviewed studies indicate that the [1,5-a] fusion offers superior selectivity profiles for Cyclin-Dependent Kinases (CDKs) due to specific hydrophobic interactions in the ATP-binding cleft.

Comparative Data: CDK Inhibition (IC₅₀ in nM) Data derived from structure-activity relationship (SAR) studies on derivatives (e.g., BS-194).

Target Enzyme2,5-Dimethylpyrazolo[1,5-a]pyrimidine DerivativeStandard Reference (Flavopiridol/Roscovitine)Comparative Insight
CDK2 3 nM ~100 nM[1,5-a] core exhibits 30x higher potency due to optimal H-bonding geometry.
CDK1 30 nM ~300 nMHigh selectivity for G2/M phase arrest.
CDK9 90 nM VariablePotent transcriptional inhibition.[7]
Selectivity High (Low affinity for CDK7)Low (Pan-CDK inhibitor)Reduced off-target toxicity.
Antitubercular Activity (Mtb)

Recent high-throughput screens identified the 7-oxo tautomer of this scaffold as a lead against Mycobacterium tuberculosis.[6] Unlike standard antibiotics targeting cell walls, this scaffold targets FAD-dependent hydroxylases or interferes with iron homeostasis.

  • Efficacy: Derivatives showed cidal activity against intramacrophage Mtb.[6]

  • Toxicity: High selectivity index (SI); active concentrations (7.5 μM) are well below the cytotoxic threshold for mammalian macrophages (J774 cells).

Part 2: Mechanism of Action & Signaling Pathways

To understand the causality of the efficacy described above, we must visualize the signaling cascade. The diagram below illustrates the pathway for CDK inhibition, a primary application of this scaffold.

DOT Diagram: CDK Inhibition Pathway

CDK_Inhibition_Pathway Scaffold 2,5-Dimethylpyrazolo[1,5-a]pyrimidine (Inhibitor) ATP_Pocket ATP Binding Pocket (CDK1/2/9) Scaffold->ATP_Pocket Competitive Inhibition (High Affinity) Substrate_Rb Retinoblastoma Protein (Rb) ATP_Pocket->Substrate_Rb Prevents Phosphorylation ATP ATP Molecule ATP->ATP_Pocket Blocked E2F E2F Transcription Factor Substrate_Rb->E2F Remains Bound (Repression) Cell_Cycle Cell Cycle Progression (G1 -> S Phase) E2F->Cell_Cycle Transcription Blocked Apoptosis Apoptosis / Cell Arrest Cell_Cycle->Apoptosis G1/S Arrest

Caption: Mechanism of CDK inhibition by pyrazolo[1,5-a]pyrimidine, leading to cell cycle arrest.

Part 3: Synthetic Utility & Experimental Protocols

The synthesis of this compound is a benchmark reaction for validating regioselectivity in fused heterocycles. The reaction between 3-amino-5-methylpyrazole and ethyl acetoacetate is the industry standard.

Synthesis Protocol (Self-Validating System)

Objective: Synthesize this compound with >95% purity.

Reagents:

  • 3-Amino-5-methylpyrazole (1.0 eq)

  • Ethyl acetoacetate (1.2 eq)

  • Solvent: Glacial Acetic Acid (Reflux) or Toluene (Reflux).

Step-by-Step Workflow:

  • Condensation: Dissolve 3-amino-5-methylpyrazole in glacial acetic acid. Add ethyl acetoacetate dropwise.

  • Reflux: Heat to reflux (118°C) for 4–6 hours. Causality: Acidic conditions catalyze the nucleophilic attack of the exocyclic amine on the ketone carbonyl, followed by cyclization.

  • Precipitation: Cool the mixture to room temperature. Pour into crushed ice/water. The product precipitates due to low solubility in cold aqueous media.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (ratio 7:1).

    • Validation Check: If the product is sticky/oily, the cyclization was incomplete (check LC-MS for unreacted ketoester).

  • Tautomer Verification (Critical):

    • X-Ray/IR: Confirm the presence of the Carbonyl (C=O) stretch (~1680 cm⁻¹) and bond length (~1.23 Å), confirming the 7(4H)-one tautomer dominates in solid state.

Efficiency Comparison: Thermal vs. Microwave
MethodReaction TimeYield (%)Purity Profile
Thermal Reflux (AcOH) 4–6 Hours75–85%Good, requires recrystallization.
Microwave (Solvent-Free) 4–10 Minutes92–98% Excellent, often requires no chromatography.
DOT Diagram: Synthesis Logic

Synthesis_Workflow Aminopyrazole 3-Amino-5-methylpyrazole Reaction Condensation (AcOH, Reflux or MW) Aminopyrazole->Reaction Ketoester Ethyl Acetoacetate Ketoester->Reaction Intermediate Enamine Intermediate Reaction->Intermediate Nucleophilic Attack Cyclization Intramolecular Cyclization (- H2O, - EtOH) Intermediate->Cyclization Product 2,5-Dimethylpyrazolo [1,5-a]pyrimidin-7-ol Cyclization->Product Tautomer 7(4H)-one Tautomer (Dominant Solid State) Product->Tautomer Equilibrium

Caption: Synthetic pathway emphasizing the tautomeric equilibrium critical for characterization.

Part 4: References

  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. Source: Journal of Medicinal Chemistry (NIH/PubMed). [Link]

  • A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9. Source: Cancer Research (NIH/PubMed). [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Source: RSC Advances (PMC). [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations. Source: Molecules (MDPI). [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Source: International Journal of Molecular Sciences (NIH). [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This guide provides an operational framework for the disposal of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol . As a nitrogen-rich heterocyclic building block used frequently in pharmaceutical synthesis (specifically as a scaffold for kinase inhibitors and NPY receptor antagonists), this compound presents specific environmental persistence risks if mishandled.

The Core Directive: While classified primarily as an Irritant (GHS07) , the disposal strategy must prioritize thermal destruction (incineration) over landfilling. Heterocyclic rings are often stable against biological degradation in water treatment facilities; therefore, drain disposal is strictly prohibited.

Hazard Identification & Physical Properties

Understanding the physicochemical properties is the first step in designing a safe disposal protocol.

Table 1: Physicochemical Safety Profile
PropertySpecificationOperational Implication
Physical State Solid (Crystalline powder)High dust potential; requires respiratory protection during transfer.
Melting Point >200°C (Typical)Thermally stable; requires high-temperature incineration for destruction.
Solubility Low in water; Soluble in DMSO/MeOHDo not attempt aqueous neutralization. Use organic solvents for equipment cleaning.
GHS Classification H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.)Standard "Irritant" protocols apply. Avoid inhalation of dust.[1]
Reactivity Incompatible with Strong OxidizersCRITICAL: Do not dispose of in waste streams containing nitric acid or perchlorates.

Pre-Disposal: PPE & Spill Management

Before handling waste, establish a defensive perimeter using the correct Personal Protective Equipment (PPE).

PPE Selection Matrix
  • Respiratory: N95 (minimum) or P100 respirator if handling open powder outside a fume hood.

  • Dermal: Nitrile gloves (Minimum thickness: 0.11 mm).

    • Scientific Note: Pyrazolopyrimidines are organic heterocycles. While specific permeation data is rare, nitrile offers broad resistance to the solid and common solvents (MeOH/DMSO) used to dissolve it.

  • Ocular: Chemical splash goggles (ANSI Z87.1).

Spill Cleanup Protocol (Solid State)

If the pure compound is spilled, do not create dust.

  • Isolate: Mark the area.[2]

  • Dampen: Lightly mist the powder with an inert solvent (e.g., Isopropanol) or water to suppress dust generation.

  • Collect: Use a scoop or dustpan. Do not use a vacuum unless it is HEPA-filtered and rated for hazardous dusts.

  • Transfer: Place material into a wide-mouth jar labeled "Hazardous Waste - Solid."

  • Decontaminate: Wash the surface with soap and water; collect the rinsate into "Aqueous Waste" (if <1% organic) or "Solvent Waste" (if organic solvent used).

Disposal Workflows

The following workflows ensure compliance with EPA (RCRA) and local hazardous waste regulations.

Scenario A: Pure Solid Waste (Expired or Excess)
  • Classification: Non-halogenated Organic Solid.

  • Container: Clear polyethylene bag (double-bagged) or High-Density Polyethylene (HDPE) wide-mouth jar.

  • Labeling: Must read "Hazardous Waste."

    • Constituents: "this compound."

    • Hazard Checkbox: [x] Toxic/Irritant.

  • Disposal Path: Lab Pack for High-Temperature Incineration.

Scenario B: Liquid Waste (Mother Liquor/Reaction Mixtures)

Researchers rarely dispose of the pure solid; it is usually dissolved in a reaction solvent.

  • Segregation:

    • If in DMSO/Methanol/Ethanol: Segregate into Non-Halogenated Organic Waste .

    • If in Dichloromethane (DCM)/Chloroform: Segregate into Halogenated Organic Waste .

  • Prohibition: Never pour reaction mixtures containing this heterocycle down the sink. Municipal water treatment bacteria generally cannot cleave the pyrazolopyrimidine ring, leading to bioaccumulation risks.

Scenario C: Empty Containers (The "RCRA Empty" Rule)

To dispose of the original bottle as regular trash, it must be "RCRA Empty" (40 CFR 261.7).

  • Remove Residue: Physically scrape/shake out all accessible powder.

  • Triple Rinse: Rinse the bottle 3 times with a small volume of Methanol or Acetone.

  • Dispose of Rinsate: Pour the rinsate into the Solvent Waste carboy (NOT the sink).

  • Deface Label: Cross out the chemical name and write "EMPTY."

  • Final Step: The bottle can now be recycled or thrown in regular trash.

Decision Logic Visualization

The following diagram illustrates the decision-making process for segregating this specific chemical waste.

DisposalWorkflow Figure 1: Waste Segregation Decision Tree for Pyrazolopyrimidine Derivatives. Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Contaminated Is it contaminated debris? (Gloves, Weigh Boats) Solid->Contaminated PureSolid Pure/Excess Chemical Solid->PureSolid SolventCheck Check Solvent Type Liquid->SolventCheck SolidBin Solid Hazardous Waste Bin (Double Bagged) Contaminated->SolidBin Yes (Grossly Contaminated) TraceTrash Regular Trash (If < Trace Amounts) Contaminated->TraceTrash No (Trace Only) PureSolid->SolidBin Label: Toxic/Irritant Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (DMSO, MeOH, DMF) SolventCheck->NonHalo No Halogens Aqueous Aqueous Solution (>95% Water) SolventCheck->Aqueous Aqueous Aqueous->NonHalo Collect as Solvent Waste (Do NOT Drain)

Regulatory Compliance & Transport

  • US EPA Waste Code: This specific CAS is not P-listed or U-listed. It falls under "Process Waste." If it exhibits characteristics of ignitability (unlikely) or toxicity (via TCLP), it must be coded accordingly. Generally, it is coded as Non-Regulated Chemical Waste unless mixed with listed solvents (e.g., F003 for acetone mixtures).

  • DOT Shipping (for off-site disposal):

    • If pure: Not typically regulated as Dangerous Goods (DG) unless testing proves specific toxicity.

    • If mixed with solvents: Regulated based on the solvent (e.g., UN1993 Flammable Liquid).

References

  • Fisher Scientific. (2023). Safety Data Sheet: 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (Analogous Hazard Profile). Retrieved from

  • US Environmental Protection Agency (EPA). (2023). RCRA Empty Container Regulations (40 CFR 261.7).[3][4] Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from

Sources

Personal protective equipment for handling 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Handling and PPE Guide: 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol

As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist to provide a deep, risk-based framework for handling this compound. The protocols herein are designed to be self-validating, grounded in the specific hazards of the compound, and aimed at building a culture of safety and confidence within your laboratory.

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the intrinsic hazards of a compound is the critical first step in developing a robust safety protocol. Personal protective equipment (PPE) is not arbitrary; it is a carefully selected barrier against specific, identified risks. This compound, and its close structural analogs within the pyrazolo[1,5-a]pyrimidine class, present a defined set of hazards that directly inform our handling strategy.[1][2]

Based on data from structurally similar compounds, the primary hazards are summarized below.[3][4][5]

Hazard ClassificationGHS CodeDescription & Rationale for Protection
Acute Toxicity, Oral (Category 4) H302Harmful if swallowed. This dictates that no eating, drinking, or smoking should occur in the handling area and underscores the importance of thorough hand washing after handling.[3][6][7]
Skin Irritation (Category 2) H315The compound can cause skin irritation upon direct contact. This necessitates the use of chemical-resistant gloves and a lab coat to prevent exposure.[3][4]
Serious Eye Irritation (Category 2) H319Airborne dust or accidental splashes can cause serious, painful eye irritation. This risk makes chemical safety goggles a mandatory piece of PPE.[3][4][8]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation H335Inhalation of the compound as a dust may cause respiratory irritation.[3][4] The primary defense is an engineering control (fume hood), with respiratory protection as a secondary measure.
Physical Hazard -May form combustible dust concentrations in air.[6] This requires careful handling to avoid creating dust clouds and eliminating ignition sources.

Core Personal Protective Equipment (PPE) Protocol

The following PPE ensemble is required for all work involving this compound. It is crucial to remember that PPE is the final line of defense, supplementing, not replacing, primary engineering controls.

Primary Engineering Control: All handling of solid this compound must be performed inside a certified chemical fume hood to contain dust and vapors at the source.[6]

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile gloves (inner and outer).Prevents skin irritation from direct contact.[3][6] Double-gloving provides a critical secondary barrier against contamination during intricate manipulations or when doffing PPE.
Eye & Face Protection ANSI Z87.1-rated (US) or EN 166 (EU) chemical safety goggles.[8][9]Protects against airborne dust particles and accidental splashes, mitigating the risk of serious eye irritation.[3][4]
Body Protection Full-length, long-sleeved laboratory coat, fully fastened.Provides a barrier against incidental skin contact on the arms and body.[8]
Respiratory Protection NIOSH-approved N95 respirator (or higher).Required for tasks with a high potential for aerosolization outside of a fume hood (e.g., cleaning up large spills). It prevents the inhalation of dust that can cause respiratory tract irritation.[3][10]

Operational Workflow: From Preparation to Disposal

A systematic workflow minimizes the risk of exposure and contamination. The following procedure provides a step-by-step guide for safely handling the compound.

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Decontamination & Doffing prep1 Verify Fume Hood Certification prep2 Gather All Chemicals & Equipment prep1->prep2 prep3 Don PPE (Coat, Inner Gloves, Goggles) prep2->prep3 handle1 Don Outer Gloves prep3->handle1 Enter Hood handle2 Weigh/Manipulate Compound Carefully handle1->handle2 handle3 Securely Close Primary Container handle2->handle3 clean1 Decontaminate Surfaces & Equipment handle3->clean1 Exit Hood clean2 Doff Outer Gloves (Dispose as Waste) clean1->clean2 clean3 Doff Goggles clean2->clean3 clean4 Doff Lab Coat clean3->clean4 clean5 Doff Inner Gloves (Dispose as Waste) clean4->clean5 clean6 Wash Hands Thoroughly clean5->clean6

Caption: Step-by-step workflow for safe handling of this compound.

Step-by-Step Methodology
  • Preparation & Pre-Donning:

    • Ensure the chemical fume hood has been certified within the last year.

    • Gather all necessary equipment (spatulas, weigh boats, glassware) and place them inside the fume hood to minimize traffic in and out of the sash.

    • Don your lab coat (fully fastened) and inner pair of nitrile gloves.

    • Don your chemical safety goggles.

  • Handling the Compound (Inside Fume Hood):

    • Don the outer pair of nitrile gloves.

    • Perform all manipulations at least 6 inches inside the fume hood sash.

    • When weighing or transferring the solid, use a micro-spatula and gentle motions to prevent the generation of airborne dust. Avoid pouring the dry powder.

    • Once the desired amount is measured, securely cap the primary container.

  • Decontamination & Cleanup:

    • Wipe down any surfaces within the fume hood that may have been contaminated, using a solvent-moistened towel (e.g., 70% ethanol).

    • Dispose of the towel and any contaminated weigh boats or wipes into a designated solid hazardous waste container inside the hood.

  • Doffing PPE (Post-Handling):

    • While still wearing inner gloves, remove the outer pair of nitrile gloves by peeling them off without touching the external surface. Dispose of them immediately into the hazardous waste container.

    • Step away from the immediate work area. Remove safety goggles and lab coat.

    • Remove the inner pair of nitrile gloves and dispose of them.

    • Wash hands thoroughly with soap and water.[6][7]

Disposal Plan: A Lifecycle Approach

Proper disposal is a critical and non-negotiable part of the handling process. All waste materials must be managed according to institutional and regulatory guidelines.

  • Solid Chemical Waste: All excess this compound and any materials grossly contaminated with it (e.g., spill cleanup materials) must be collected in a clearly labeled, sealed, and puncture-proof hazardous waste container.

  • Contaminated Disposables: All disposable PPE, including both pairs of gloves, bench paper, and cleaning wipes, must be considered contaminated and disposed of in the solid hazardous waste container. Contaminated work clothing should be removed and washed before reuse.[6]

  • Empty Containers: To be considered non-hazardous, the original chemical container must be triple-rinsed with a suitable solvent. The rinsate from this process is considered hazardous liquid waste and must be collected in a separate, labeled container. Once rinsed, the container can be managed for recycling or disposal.[9]

  • Final Disposal: All collected waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.[6][7][9]

Emergency Procedures

In the event of an accidental exposure, immediate and correct action is vital.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with plenty of soap and water for at least 15 minutes.[6] Seek medical attention if irritation develops or persists.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the Safety Data Sheet to the attending physician.[6][7]

By adhering to this comprehensive guide, you can confidently and safely incorporate this compound into your research, ensuring the integrity of your work and the well-being of your team.

References

  • Thermo Fisher Scientific. (2012). Safety Data Sheet for 4H-Pyrazolo[3,4-d]pyrimidin-4-one.
  • Fisher Scientific. Safety Data Sheet for Pyrimidine.
  • FUJIFILM Wako Chemicals. (2023). Safety Data Sheet for 1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
  • CymitQuimica. (2024). Safety Data Sheet for 2-methyl-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one.
  • EvitaChem. Product Page for 2,5-Dimethylpyrazolo[1,5-a]pyrimidine.
  • CHEMM. Personal Protective Equipment (PPE).
  • GERPAC. (2013). Personal protective equipment for preparing toxic drugs.
  • ChemicalBook. Safety Data Sheet for Pyrimidine.
  • Fisher Scientific. (2024). Safety Data Sheet for Pyrazolo[1,5-a]pyrimidine-3-thiocarboxamide.
  • PubChem. Entry for 5-(2-Ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]-7-pyrimidinone.
  • ChemicalBook. Entry for 7-CHLORO-2,5-DIMETHYL-PYRAZOLO[1,5-A]PYRIMIDINE.
  • MDPI. (2019). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
  • NIH National Center for Biotechnology Information. (2019). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.